p-Xylene
説明
Structure
3D Structure
特性
IUPAC Name |
1,4-xylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10, Array | |
| Record name | P-XYLENE | |
| Source | CAMEO Chemicals | |
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| Record name | p-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
25951-90-0 | |
| Record name | Benzene, 1,4-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID2021868 | |
| Record name | p-Xylene | |
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Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.] | |
| Record name | P-XYLENE | |
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| Record name | Benzene, 1,4-dimethyl- | |
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| Record name | p-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
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Boiling Point |
280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F | |
| Record name | P-XYLENE | |
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| Record name | p-XYLENE | |
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| Record name | p-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F | |
| Record name | P-XYLENE | |
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| Record name | 4-XYLENE | |
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| Record name | p-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
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| Record name | p-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02% | |
| Record name | P-XYLENE | |
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| Record name | 4-XYLENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
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| Record name | p-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | p-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
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Density |
0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86 | |
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| Record name | 4-XYLENE | |
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| Record name | p-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | p-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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| Record name | 4-XYLENE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-XYLENE | |
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Vapor Pressure |
10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg | |
| Record name | P-XYLENE | |
| Source | CAMEO Chemicals | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | p-Xylene | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Color/Form |
Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades) | |
CAS No. |
106-42-3 | |
| Record name | P-XYLENE | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/ZE280DE8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F | |
| Record name | P-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9181 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-XYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
p-Xylene: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
para-Xylene (p-xylene), systematically named 1,4-dimethylbenzene, is an aromatic hydrocarbon of significant industrial importance. It serves as a primary feedstock for the production of terephthalic acid (TPA) and purified terephthalic acid (PTA), essential monomers in the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics and polyester (B1180765) fibers.[1][2] Beyond its role in polymer chemistry, this compound's reactivity makes it a versatile intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. This guide provides an in-depth overview of the chemical properties and reactivity of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a colorless, flammable liquid with a sweet, aromatic odor.[3][4] Its molecular structure consists of a benzene (B151609) ring substituted with two methyl groups at the para position, imparting a high degree of symmetry. This symmetry influences its physical properties, notably its melting point, which is higher than its ortho- and meta-isomers.[5]
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ | [5] |
| Molecular Weight | 106.16 g/mol | [5] |
| CAS Number | 106-42-3 | [5] |
| Appearance | Colorless liquid | [3][4] |
| Odor | Sweet, aromatic | [3][5] |
Physical and Thermochemical Properties
A comprehensive summary of the key physical and thermochemical properties of this compound is presented below. These parameters are critical for process design, safety assessments, and theoretical modeling.
| Property | Value | Reference(s) |
| Melting Point | 13.3 °C (286.4 K) | [5] |
| Boiling Point | 138.3 °C (411.5 K) | [5] |
| Density | 0.861 g/cm³ at 20 °C | [5] |
| Flash Point | 25 °C (Closed Cup) | [5] |
| Autoignition Temperature | 527 °C | |
| Solubility in Water | 0.165 g/L at 25 °C | [5] |
| Vapor Pressure | 8.7 mmHg at 25 °C | [5] |
| Refractive Index (n_D^20) | 1.495 | [4] |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -24.4 kJ/mol | [4] |
| Standard Enthalpy of Combustion (liquid, 298.15 K) | -4552.5 kJ/mol | [6] |
| Liquid Heat Capacity (Cp, 298.15 K) | 181.7 J/(mol·K) | [4] |
| Gas Heat Capacity (Cp, 298.15 K) | 126.0 J/(mol·K) | [7] |
| Enthalpy of Fusion | 17.1 kJ/mol | [4] |
| Enthalpy of Vaporization | 42.4 kJ/mol at 25 °C | [6] |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and quantification of this compound.
| Spectroscopy | Peak Assignments | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~2.3 ppm (s, 6H, -CH₃), δ ~7.1 ppm (s, 4H, Ar-H) | [8] |
| ¹³C NMR (CDCl₃) | δ ~21 ppm (-CH₃), δ ~129 ppm (Ar-CH), δ ~135 ppm (Ar-C) | [9] |
| FT-IR (cm⁻¹) | ~2920 (C-H stretch, methyl), ~1515 (C=C stretch, aromatic), ~800 (C-H bend, para-disubstituted) | [10] |
Reactivity of this compound
The reactivity of this compound is dominated by the chemistry of its aromatic ring and the two methyl groups. The electron-donating nature of the methyl groups activates the benzene ring towards electrophilic substitution and also provides sites for free-radical reactions.
Oxidation of Methyl Groups
The most commercially significant reaction of this compound is the catalytic oxidation of its methyl groups to carboxylic acids, yielding terephthalic acid. This process is the cornerstone of the polyester industry.
This protocol outlines a laboratory-scale synthesis of terephthalic acid via the oxidation of this compound, based on the principles of the industrial Amoco process.[11]
Materials:
-
This compound
-
Acetic acid (glacial)
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
High-pressure reactor equipped with a stirrer, gas inlet, and condenser
Procedure:
-
Charge the high-pressure reactor with this compound, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. A typical molar ratio of this compound to acetic acid is around 1:5 to 1:10, with catalyst and promoter concentrations in the range of 100-1000 ppm.
-
Seal the reactor and purge with an inert gas, such as nitrogen.
-
Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the desired partial pressure of oxygen (typically 15-30 bar).[12]
-
Heat the reactor to the reaction temperature (typically 175-225 °C) with vigorous stirring.[12]
-
Maintain the reaction conditions for a specified period (e.g., 2-4 hours), continuously supplying air to maintain the oxygen concentration.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The solid product, crude terephthalic acid, can be collected by filtration, washed with acetic acid and then water, and dried.
Diagram: Logical Flow of this compound Oxidation to TPA
References
- 1. scispace.com [scispace.com]
- 2. This compound [fchartsoftware.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound (data page) - Wikipedia [en.wikipedia.org]
- 5. scienceasia.org [scienceasia.org]
- 6. This compound (CAS 106-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound [webbook.nist.gov]
- 8. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of p-Xylene via Toluene Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-xylene (p-xylene) is a critical platform chemical, primarily serving as a feedstock for the production of terephthalic acid (TPA) and dimethyl terephthalate (B1205515) (DMT), essential monomers in the manufacture of polyethylene (B3416737) terephthalate (PET) plastics and polyester (B1180765) fibers. The selective synthesis of this compound through the methylation of toluene (B28343) presents a more direct and economically favorable route compared to traditional separation from mixed xylene streams. This guide provides a comprehensive technical overview of the core methodologies, experimental protocols, and catalytic performance data for the synthesis of this compound via toluene methylation, with a focus on shape-selective catalysis using modified ZSM-5 zeolites.
Core Concepts and Reaction Pathways
The fundamental reaction involves the catalytic alkylation of toluene with a methylating agent, most commonly methanol (B129727), to produce xylenes (B1142099) and water. The primary challenge lies in maximizing the selectivity towards the desired p-isomer while minimizing the formation of ortho- and meta-xylenes, as well as other byproducts from competing side reactions.
The reaction network is complex and includes:
-
Toluene Methylation: The primary reaction forming a mixture of xylene isomers.
-
Xylene Isomerization: Interconversion between p-, m-, and o-xylene (B151617).
-
Disproportionation and Transalkylation: Toluene can disproportionate to benzene (B151609) and xylenes, and further transalkylation reactions can occur.
-
Methanol Conversion: Methanol can undergo dehydration to dimethyl ether (DME) or be converted to hydrocarbons (Methanol-to-Hydrocarbons, MTH).
Shape-selective catalysis, primarily employing modified ZSM-5 zeolites, is the key to enhancing this compound selectivity. The medium-pore structure of ZSM-5, with its intersecting straight and sinusoidal channels, provides a steric hindrance effect. The diffusion rate of the linear this compound molecule within the zeolite pores is significantly higher than that of the bulkier m- and o-isomers. By modifying the catalyst, particularly the external surface acid sites where non-selective reactions can occur, the para-selectivity can be substantially improved to levels exceeding 90%.[1][2]
Experimental Protocols
Catalyst Preparation: Modified HZSM-5
The performance of the toluene methylation process is critically dependent on the catalyst. HZSM-5, the acidic form of ZSM-5, is the most common base material. Its properties are tailored through various modifications to enhance this compound selectivity.
a) Preparation of HZSM-5 from Na-ZSM-5
This procedure describes the conversion of the sodium form of ZSM-5 to the catalytically active protonated form.
-
Materials: Na-ZSM-5 zeolite, ammonium (B1175870) nitrate (B79036) (NH₄NO₃), deionized water.
-
Procedure:
-
Perform ion exchange by suspending Na-ZSM-5 in a 1 M NH₄NO₃ solution (e.g., 10 g of zeolite in 100 mL of solution).
-
Heat the suspension to 80°C and maintain for 2 hours with stirring.
-
Separate the solid by centrifugation or filtration and wash thoroughly with deionized water.
-
Repeat the ion-exchange procedure three more times to ensure complete exchange of sodium ions.
-
Dry the resulting NH₄-ZSM-5 at 120°C for 12 hours.
-
Calcination: Heat the dried powder in a furnace to 540°C for 4 hours to decompose the ammonium ions and form the acidic HZSM-5.
-
b) Phosphorus Modification of HZSM-5
Phosphorus modification is a widely used technique to passivate external acid sites and fine-tune the pore openings of HZSM-5, thereby increasing this compound selectivity.
-
Materials: HZSM-5, phosphoric acid (H₃PO₄) or a phosphate (B84403) salt (e.g., ammonium dihydrogen phosphate), deionized water or ethanol (B145695).
-
Procedure (Impregnation with Phosphoric Acid):
-
Prepare a solution of phosphoric acid in deionized water or ethanol. The concentration will depend on the desired phosphorus loading.
-
Add the HZSM-5 powder to the solution and stir to ensure a homogeneous slurry.
-
Impregnate the zeolite with the phosphorus-containing solution. The addition of ethanol during impregnation can promote the transition of phosphoric acid to phosphate, which effectively covers the external acid sites.[3]
-
Dry the impregnated catalyst, typically at 100-120°C, to remove the solvent.
-
Calcination: Heat the dried material in air at a temperature range of 500-600°C for several hours.
-
c) Silica (B1680970) Modification of HZSM-5 (Chemical Liquid Deposition)
Coating the external surface of HZSM-5 crystals with a thin layer of silica is another effective method to enhance shape selectivity.
-
Materials: HZSM-5, tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor, a non-polar solvent like hexane.
-
Procedure:
-
Disperse the HZSM-5 catalyst in hexane.
-
Add a controlled amount of TEOS to the suspension.
-
Stir the mixture at room temperature for several hours to allow for the hydrolysis and deposition of silica onto the external surface of the zeolite crystals.
-
Recover the solid catalyst by filtration and wash with the solvent.
-
Dry the catalyst at 100-120°C.
-
Calcination: Calcine the dried catalyst in air at a temperature around 550°C to decompose the organic template and form a stable silica layer.
-
Catalytic Toluene Methylation in a Fixed-Bed Reactor
The methylation of toluene is typically carried out in a continuous-flow fixed-bed reactor.
-
Experimental Setup:
-
A stainless steel or quartz fixed-bed reactor housed in a furnace with temperature control.
-
Mass flow controllers for precise control of gas and liquid feeds.
-
A high-pressure pump for liquid feeds (toluene and methanol).
-
A pre-heater/vaporizer to ensure the reactants are in the gas phase before entering the reactor.
-
A condenser to cool the reactor effluent and separate the liquid products.
-
A gas-liquid separator.
-
An online gas chromatograph (GC) for product analysis.
-
-
Procedure:
-
Catalyst Loading: Load a specific amount of the prepared catalyst (typically 0.5 - 2.0 g) into the reactor, supported on a quartz wool plug.
-
Catalyst Pre-treatment: Before the reaction, the catalyst is often pre-treated in situ. This typically involves heating the catalyst under a flow of an inert gas (e.g., nitrogen or argon) to a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water and impurities.
-
Reaction:
-
Set the reactor to the desired temperature (typically 400-550°C) and pressure (typically atmospheric to 30 bar).
-
Introduce the pre-heated gaseous feed mixture of toluene, methanol, and a carrier gas (e.g., N₂ or H₂) into the reactor at a defined weight hourly space velocity (WHSV). The toluene to methanol molar ratio is a critical parameter and is typically varied between 1:1 and 5:1.
-
The reaction is carried out for a specified time on stream.
-
-
Product Collection and Analysis:
-
The reactor effluent is cooled in a condenser, and the liquid products are collected in a separator.
-
The gaseous products are analyzed online using a gas chromatograph equipped with a suitable column (e.g., a capillary column like HP-PONA or a packed column) and a flame ionization detector (FID) and/or a thermal conductivity detector (TCD).
-
The liquid products are analyzed offline using a similar GC setup to determine the composition of xylenes and other aromatic byproducts.
-
-
Data Calculation:
-
Toluene Conversion (%) = [(Moles of toluene in - Moles of toluene out) / Moles of toluene in] x 100
-
This compound Selectivity (%) = [Moles of this compound formed / (Moles of this compound + m-xylene (B151644) + o-xylene formed)] x 100
-
-
Data Presentation
The following tables summarize representative quantitative data from various studies on toluene methylation for this compound synthesis.
Table 1: Performance of Different Modified ZSM-5 Catalysts
| Catalyst | Modification | Temperature (°C) | Toluene/Methanol Molar Ratio | Toluene Conversion (%) | This compound Selectivity (%) | Reference |
| HZSM-5 | None | 400 | 2:1 | 15.2 | 24.3 | [2] |
| P/HZSM-5 | Phosphorus | 550 | 2:1 | 20.1 | 86.4 | [2] |
| Mg/HZSM-5 | Magnesium | 400 | 1:1 | ~15 | >90 | [4] |
| Si/HZSM-5 | Silica (CLD) | 500 | 2:1 | ~10 | >95 | [5] |
| HZSM-5@Silicalite-1 | Silicalite-1 Shell | 450 | 2:1 | 13.5 | 80.7 | [2] |
Table 2: Effect of Reaction Conditions on a P-modified HZSM-5 Catalyst
| Temperature (°C) | Pressure (bar) | WHSV (h⁻¹) | Toluene/Methanol Molar Ratio | Toluene Conversion (%) | This compound Selectivity (%) |
| 450 | 1 | 5 | 2:1 | 18.5 | 92.1 |
| 500 | 1 | 5 | 2:1 | 22.3 | 89.5 |
| 550 | 1 | 5 | 2:1 | 25.1 | 86.4 |
| 500 | 10 | 5 | 2:1 | 28.7 | 82.3 |
| 500 | 1 | 10 | 2:1 | 19.8 | 91.2 |
| 500 | 1 | 5 | 4:1 | 20.1 | 90.3 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction pathways in toluene methylation.
Conclusion
The synthesis of this compound via toluene methylation over modified ZSM-5 zeolites is a highly promising and industrially relevant process. Success in achieving high this compound selectivity and yield hinges on the careful design and preparation of the catalyst, as well as the optimization of reaction conditions. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in this field. Further advancements will likely focus on developing even more robust and selective catalysts with longer lifetimes, as well as process intensification strategies to further improve the economics of this compound production.
References
An In-depth Technical Guide to the Laboratory-Scale Synthesis of p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of p-xylene, a critical precursor in the production of terephthalic acid for polyethylene (B3416737) terephthalate (B1205515) (PET) and other valuable polymers. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the core chemical pathways and workflows.
Overview of Synthetic Strategies
The laboratory synthesis of this compound can be broadly categorized into several key approaches, each with distinct advantages and challenges. These include the catalytic methylation and disproportionation of toluene (B28343), synthesis from biomass-derived precursors, and multi-step syntheses from smaller olefins like ethylene (B1197577). The choice of method often depends on the available starting materials, desired purity, and the specific research or development context.
Toluene Methylation
The selective methylation of toluene with methanol (B129727) is a highly significant and widely researched method for producing this compound. This process typically employs shape-selective zeolite catalysts, such as ZSM-5, which favor the formation of the para isomer due to steric constraints within their porous structure.
Experimental Protocol: Selective Toluene Methylation
This protocol describes a typical laboratory-scale setup for the vapor-phase methylation of toluene using a modified ZSM-5 catalyst in a fixed-bed reactor.
Materials:
-
Toluene (Reagent Grade)
-
Methanol (Anhydrous)
-
Modified H-ZSM-5 Catalyst (e.g., silica-coated)
-
High-purity Nitrogen or Helium (carrier gas)
-
Quartz Wool
-
Standard glassware for product collection and analysis
Equipment:
-
Tubular fixed-bed reactor (Quartz or Stainless Steel)
-
Tube furnace with temperature controller
-
Mass flow controllers for gas and liquid feeds
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
Condenser and cold trap system
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column for xylene isomer separation) and flame ionization detector (FID)
Procedure:
-
Catalyst Preparation: The H-ZSM-5 catalyst is often modified to enhance this compound selectivity by deactivating the external acid sites. This can be achieved by chemical vapor deposition of silica (B1680970) using tetraethyl orthosilicate (B98303) (TEOS).
-
Catalyst Loading: A specific amount of the modified H-ZSM-5 catalyst (e.g., 1-5 grams) is packed into the center of the tubular reactor, supported by quartz wool plugs on both ends.
-
Catalyst Activation: The catalyst is activated in situ by heating to 500-550°C under a continuous flow of an inert gas (e.g., nitrogen at 50 mL/min) for at least 2 hours to remove any adsorbed moisture.
-
Reaction Initiation: After activation, the reactor temperature is adjusted to the desired reaction temperature (typically between 400°C and 500°C).
-
Reactant Feed: A liquid mixture of toluene and methanol, with a specific molar ratio (e.g., 2:1 to 5:1), is introduced into a vaporizer and then fed into the reactor using an HPLC pump at a controlled weight hourly space velocity (WHSV). The inert gas flow is maintained.
-
Product Collection: The reactor effluent is passed through a condenser and a cold trap (e.g., using an ice bath or a cryocooler) to liquefy the products.
-
Analysis: The collected liquid products are analyzed by gas chromatography (GC) to determine the conversion of toluene, the selectivity to xylene isomers, and the formation of any byproducts.
Quantitative Data: Toluene Methylation
| Catalyst | Temperature (°C) | Toluene/Methanol Molar Ratio | Toluene Conversion (%) | This compound Selectivity (%) | Reference |
| Mg-ZSM-5 | 400 | 1 | - | 97.7 | |
| Si-Mg-P-La/ZSM-5 | 420-550 | - | - | >99 | |
| B/ZSM-5 | 400 | - | - | - | |
| Silicalite-1 coated Zn/ZSM-5 | - | - | - | 99.0 |
Note: The specific toluene conversion and this compound selectivity are highly dependent on the catalyst modification, reaction conditions, and reactor configuration.
Signaling Pathway: Toluene Methylation
Caption: Toluene methylation pathway over a ZSM-5 catalyst.
Toluene Disproportionation
Toluene disproportionation is a catalytic process that converts two molecules of toluene into one molecule of benzene and one molecule of a xylene isomer. Similar to toluene methylation, the use of modified ZSM-5 zeolites can significantly enhance the selectivity towards this compound.
Experimental Protocol: Selective Toluene Disproportionation
Materials:
-
Toluene (Reagent Grade)
-
Modified H-ZSM-5 Catalyst (e.g., silica-deposited)
-
High-purity Hydrogen or Nitrogen (carrier gas)
-
Quartz Wool
Equipment:
-
Fixed-bed reactor system (as described for toluene methylation)
-
Gas chromatograph (GC) with FID
Procedure:
-
Catalyst Preparation: H-ZSM-5 with varying crystal sizes (e.g., 0.5 µm and 5 µm) can be modified by chemical liquid deposition (CLD) with TEOS to deposit inert silica layers on the external surface.
-
Catalyst Loading and Activation: The procedure is analogous to that described for toluene methylation.
-
Reaction Initiation: The reactor is brought to the desired temperature, typically in the range of 450°C to 600°C.
-
Reactant Feed: Toluene is vaporized and fed into the reactor over the catalyst bed, often with a co-feed of an inert gas or hydrogen. The weight hourly space velocity (WHSV) is a critical parameter to control.
-
Product Collection and Analysis: The products are condensed and collected, followed by GC analysis to quantify the conversion of toluene and the distribution of benzene and xylene isomers.
Quantitative Data: Toluene Disproportionation
| Catalyst | Temperature (°C) | Pressure (bar) | Toluene Conversion (%) | This compound Selectivity (%) | Reference |
| Large ZSM-5 (2 cycles silica) | - | - | Low | 84 | |
| Modified ZSM-5 | 450-600 | - | - | 99 | |
| Modified ZSM-5 | - | 10 | 4-20 | 40-66 | |
| ZSM-5 (ion-exchanged) | 500-550 | 1 | up to 35 | 50-60 (at 15-30% conversion) |
Experimental Workflow: Toluene Disproportionation
Caption: Experimental workflow for toluene disproportionation.
Synthesis from Biomass: Diels-Alder Reaction
A promising green route to this compound involves the cycloaddition of 2,5-dimethylfuran (B142691) (DMF), derived from biomass, with ethylene. This Diels-Alder reaction is followed by dehydration to yield this compound.
Experimental Protocol: Diels-Alder Reaction of DMF and Ethylene
Materials:
-
2,5-Dimethylfuran (DMF)
-
Ethylene (high purity)
-
Zeolite catalyst (e.g., H-Beta-alumina)
-
Solvent (e.g., n-heptane)
Equipment:
-
High-pressure batch reactor or continuous flow reactor
-
Stirring mechanism (for batch reactor)
-
Temperature and pressure controllers
-
Product sampling system
-
GC-MS for analysis
Procedure:
-
Catalyst Loading: The zeolite catalyst is loaded into the reactor.
-
Reactant Charging: For a batch process, DMF and a solvent are charged into the reactor. The reactor is then sealed and purged with an inert gas.
-
Reaction Execution: The reactor is heated to the desired temperature (e.g., 250-300°C) and pressurized with ethylene to the target pressure. The reaction mixture is stirred for a specified duration.
-
Product Recovery: After the reaction, the reactor is cooled, and the liquid product is collected.
-
Analysis: The product mixture is analyzed by GC-MS to determine the conversion of DMF and the yield and selectivity of this compound.
Quantitative Data: Diels-Alder Reaction
| Catalyst | Temperature (°C) | DMF Conversion (%) | This compound Yield (%) | Reference |
| H-Beta-alumina | - | ~100 | 97 | |
| Ga,Al-*BEA | - | - | - |
Logical Relationship: Biomass to this compound
Caption: Pathway from biomass to this compound via DMF.
Other Notable Synthetic Methods
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of toluene with a methylating agent, such as a methyl halide or methanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst, can produce a mixture of xylene isomers. However, this method often suffers from a lack of selectivity towards the para isomer and can lead to polyalkylation. The product distribution can be influenced by temperature, with lower temperatures favoring the kinetically controlled ortho product and higher temperatures favoring the thermodynamically more stable meta isomer.
Synthesis from Ethylene
A multi-step synthesis of this compound from ethylene has been reported. This process involves:
-
Trimerization of ethylene to 1-hexene.
-
Conversion of 1-hexene to 2,4-hexadiene (B1165886).
-
Diels-Alder reaction of 2,4-hexadiene with ethylene to form 3,6-dimethylcyclohexene.
-
Dehydrogenation of 3,6-dimethylcyclohexene to this compound.
This route is notable for its high selectivity to this compound, as the other isomers are not formed.
Conclusion
The laboratory-scale synthesis of this compound offers a variety of routes, each with its own set of advantages and disadvantages. Toluene methylation and disproportionation are well-established methods that can achieve high selectivity with the appropriate catalytic systems. The synthesis from biomass-derived DMF represents a significant step towards sustainable chemical production. The choice of the optimal synthetic route will depend on the specific goals of the research, including desired purity, scale, cost, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field.
An In-depth Technical Guide to p-Xylene Reaction Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the industrial transformation of p-xylene, with a primary focus on its oxidation to terephthalic acid (TPA) and its ammoxidation to terephthalonitrile (B52192). This document delves into the intricacies of the reaction pathways, details the experimental protocols for their study, and presents quantitative data to facilitate comparative analysis.
Core Reaction Mechanisms of this compound
The selective oxidation of this compound to terephthalic acid is a cornerstone of the polymer industry, primarily for the production of polyethylene (B3416737) terephthalate (B1205515) (PET).[1] The reaction proceeds through a series of intermediates, and its mechanism is heavily influenced by the catalytic system employed. Similarly, the ammoxidation of this compound is a critical process for producing terephthalonitrile, a valuable chemical intermediate.
Homogeneous Catalytic Oxidation: The AMOCO Process
The dominant industrial method for TPA production is the AMOCO process, which involves the liquid-phase aerobic oxidation of this compound.[1] This process utilizes a multi-component homogeneous catalyst system, typically salts of cobalt and manganese, with a bromine-containing promoter in an acetic acid solvent.[1][2] The reaction is typically carried out at high temperatures (175–225 °C) and pressures (1.5–3.0 MPa).[1]
The reaction mechanism is a free-radical chain reaction. The generally accepted simplified mechanism involves the following key steps:
-
Initiation: The Co(III) species, regenerated by Mn(III), abstracts a hydrogen atom from the methyl group of this compound, forming a p-methylbenzyl radical. The bromide promoter plays a crucial role in facilitating the regeneration of the active catalyst species.
-
Propagation: The p-methylbenzyl radical rapidly reacts with molecular oxygen to form a peroxyl radical. This radical then abstracts a hydrogen atom from another this compound molecule, propagating the chain and forming p-tolualdehyde.
-
Further Oxidation: The p-tolualdehyde is subsequently oxidized to p-toluic acid, then to 4-carboxybenzaldehyde (4-CBA), and finally to terephthalic acid. Each step involves a similar radical-mediated pathway.
A key challenge in the AMOCO process is the oxidation of the second methyl group, which is deactivated by the electron-withdrawing carboxylic acid group of the intermediate, p-toluic acid. The bromide promoter is essential to overcome this hurdle.[2]
Heterogeneous Catalytic Oxidation
To overcome the corrosive and separation challenges associated with the homogeneous AMOCO process, significant research has focused on developing heterogeneous catalysts. These catalysts, typically mixed metal oxides supported on various materials, offer the potential for easier separation and recycling.[1]
Commonly studied heterogeneous catalysts include cobalt and manganese oxides supported on materials like zeolites, MCM-41, and titania.[3] The fundamental reaction mechanism is still a free-radical oxidation, but the catalyst surface plays a critical role in the activation of this compound and oxygen.
Photocatalytic Oxidation
Photocatalytic oxidation of this compound represents a greener alternative, potentially operating under milder conditions of temperature and pressure.[1] This method typically employs semiconductor photocatalysts, such as TiO2 or other metal oxides, which, upon irradiation with light of appropriate wavelength, generate electron-hole pairs.[1]
The photogenerated holes can directly oxidize this compound or react with water to produce highly reactive hydroxyl radicals. These radicals then initiate the oxidation of the methyl groups of this compound, following a pathway similar to the radical mechanism in the AMOCO process. The photogenerated electrons react with oxygen to form superoxide (B77818) radicals, which also participate in the oxidation process. The selectivity towards TPA versus intermediate products is a key area of research in this field.[4]
Ammoxidation to Terephthalonitrile
The vapor-phase ammoxidation of this compound is an important industrial process for the synthesis of terephthalonitrile. This reaction involves the simultaneous oxidation and ammonolysis of the methyl groups in the presence of a catalyst, typically a mixed metal oxide, at elevated temperatures.[5] Vanadium-chromium oxide catalysts are commonly employed for this transformation.[5]
The reaction mechanism is complex but is believed to involve the surface-catalyzed oxidation of this compound to surface-adsorbed aromatic aldehydes. These aldehydes then react with ammonia, which is also adsorbed on the catalyst surface, to form imine intermediates. Subsequent dehydrogenation of the imines leads to the formation of the nitrile groups. The steric hindrance of this compound is less than that of its ortho and meta isomers, making its ammoxidation to terephthalonitrile more facile.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible study of this compound reaction mechanisms. The following sections provide generalized methodologies for the key reaction types.
Homogeneous Catalytic Oxidation (AMOCO Process - Lab Scale)
Objective: To study the kinetics and mechanism of the liquid-phase oxidation of this compound to terephthalic acid using a Co/Mn/Br catalyst system.
Materials:
-
This compound (substrate)
-
Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Hydrobromic acid (promoter)
-
Acetic acid (solvent)
-
High-purity oxygen or air (oxidant)
Apparatus:
-
A high-pressure batch reactor (e.g., a stirred Parr reactor) equipped with a gas inlet, liquid sampling port, pressure gauge, thermocouple, and a magnetically driven stirrer.
-
Gas flow controllers to maintain a constant flow of the oxidizing gas.
-
A heating mantle or oil bath for temperature control.
-
A condenser to minimize solvent loss.
Procedure:
-
The reactor is charged with the desired amounts of this compound, cobalt acetate, manganese acetate, and acetic acid.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.
-
The reactor is heated to the desired reaction temperature (e.g., 175-225 °C) under stirring.
-
Once the temperature is stable, the hydrobromic acid promoter is added.
-
The reactor is then pressurized with the oxidizing gas (oxygen or air) to the desired pressure (e.g., 1.5-3.0 MPa), and this marks the start of the reaction.
-
Liquid samples are withdrawn at regular intervals through the sampling port for analysis.
-
After the desired reaction time, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The solid product (crude terephthalic acid) is collected by filtration, washed with acetic acid and then water, and dried.
Product Analysis:
-
The liquid samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound, intermediates (p-tolualdehyde, p-toluic acid, 4-CBA), and the final product (terephthalic acid).
-
Gas Chromatography (GC) can be used to analyze the starting material and more volatile intermediates.[7]
Heterogeneous Catalytic Oxidation
Objective: To evaluate the performance of a solid catalyst for the selective oxidation of this compound to terephthalic acid.
Catalyst Preparation (Example: Co-Mn oxides on MCM-41):
-
MCM-41 is synthesized using standard sol-gel methods.
-
The support is impregnated with aqueous solutions of cobalt and manganese nitrates.
-
The impregnated solid is dried and then calcined at high temperature to form the mixed metal oxides.
Experimental Procedure:
-
The experimental setup is similar to the homogeneous catalysis experiment, but the reactor is charged with the solid catalyst along with the reactants and solvent.
-
The reaction is carried out under similar conditions of temperature and pressure.
-
At the end of the reaction, the catalyst is separated from the product mixture by filtration.
Catalyst Characterization:
-
The prepared catalyst is characterized by techniques such as X-ray Diffraction (XRD), Brunauer-Emmett-Teller (BET) surface area analysis, and Scanning Electron Microscopy (SEM) to determine its structural and morphological properties.
Photocatalytic Oxidation
Objective: To investigate the photocatalytic degradation of this compound and the selective formation of terephthalic acid.
Apparatus:
-
A photoreactor equipped with a light source (e.g., a UV lamp or a solar simulator).
-
A reaction vessel, often made of quartz to allow light penetration.
-
A gas dispersion tube for bubbling oxygen.
-
A magnetic stirrer.
Procedure:
-
A suspension of the photocatalyst (e.g., TiO2) in an aqueous or solvent medium containing this compound is prepared in the reaction vessel.
-
The suspension is stirred in the dark for a period to ensure adsorption-desorption equilibrium.
-
Oxygen is continuously bubbled through the suspension.
-
The light source is turned on to initiate the photocatalytic reaction.
-
Aliquots of the suspension are withdrawn at specific time intervals and filtered to remove the catalyst particles.
-
The filtrate is analyzed by HPLC to determine the concentration of this compound and its oxidation products.
Ammoxidation to Terephthalonitrile
Objective: To study the vapor-phase ammoxidation of this compound to terephthalonitrile over a solid catalyst.
Apparatus:
-
A fixed-bed flow reactor, typically a quartz or stainless steel tube.
-
A furnace to heat the reactor to the desired temperature.
-
Mass flow controllers to regulate the flow of this compound vapor, ammonia, and air.
-
A condenser and a cold trap to collect the reaction products.
Procedure:
-
A known amount of the catalyst (e.g., V-Cr-O) is packed into the reactor.
-
The catalyst is pre-treated in a flow of air or inert gas at a specific temperature.
-
A feed stream consisting of this compound vapor, ammonia, and air at a specific molar ratio is introduced into the heated reactor.
-
The reaction is carried out at a constant temperature (e.g., 380-450 °C).[5][6]
-
The effluent gas from the reactor is passed through a condenser and a cold trap to collect the liquid and solid products.
-
The collected products are analyzed by GC to determine the conversion of this compound and the selectivity to terephthalonitrile and other byproducts.
Data Presentation
The following tables summarize quantitative data from various studies on this compound oxidation and ammoxidation, providing a basis for comparison of different catalytic systems and reaction conditions.
Table 1: Homogeneous Catalytic Oxidation of this compound (AMOCO-type Processes)
| Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | This compound Conversion (%) | TPA Selectivity (%) | TPA Yield (%) | Reference |
| Co/Mn/Br | 175-225 | 1.5-3.0 | Acetic Acid | >98 | ~95 | 90-97 | [1][2] |
| Co(OAc)₂/Mn(OAc)₂/HBr | 200 | 1.5 | Acetic Acid | ~100 | - | - | [8] |
| CoBr₂/MnBr₂ | 100 | - | Acetic Acid | - | - | 93.5 | [9] |
| Co-acetate/Ozone/KBr | 80 | Atmospheric | Acetic Acid | 96 | 84 | - | [10] |
Table 2: Heterogeneous Catalytic Oxidation of this compound
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | This compound Conversion (%) | TPA Selectivity (%) | TPA Yield (%) | Reference |
| Mn²⁺₁Co²⁺₁₀@MCM-41/HNT | >200 | 2.0 | Acetic Acid | ~100 | >95 | Quantitative | [1] |
| CeO₂ nanoparticles | 70 | 0.1 (O₂) | Aqueous | - | - | 35 | [1] |
| Mn-Ce mixed oxide | 150-185 | Atmospheric (O₂) | Aqueous | - | - | 70.5 | [1] |
Table 3: Photocatalytic Oxidation of this compound
| Photocatalyst | Light Source | Temperature (°C) | Solvent | This compound Conversion (%) | TPA Selectivity (%) | TPA Yield (%) | Reference |
| AQ-COOH | Visible Light | Room Temp. | - | 92.5 | 85.3 | 78.6 | [1] |
| Pyridinium-based | - | Room Temp. | - | 92 | 85 | - | [1] |
| FeVO₄:g-C₃N₄ | >420 nm | 20-25 | - | - | - | - |
Table 4: Ammoxidation of this compound to Terephthalonitrile
| Catalyst | Temperature (°C) | Reactant Ratio (pX:NH₃:Air) | Space Velocity (h⁻¹) | This compound Conversion (%) | Terephthalonitrile Selectivity (%) | Terephthalonitrile Yield (%) | Reference |
| No. P-87 | 380 | 1:10:30 | 1190 | 98.8 | 92.4 | 91.3 | [6] |
| V-Sb-Bi-Cr/γ-Al₂O₃ | - | - | - | - | - | - | [11] |
| V-Cr-O | 320 | - | - | - | - | - | [5] |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows discussed in this guide.
Caption: Simplified reaction pathway for the AMOCO process.
Caption: Experimental workflow for photocatalytic oxidation.
Caption: Logical relationships in this compound ammoxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scienceasia.org [scienceasia.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of p-Xylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for para-xylene (p-xylene), a key aromatic hydrocarbon used as a precursor in the synthesis of various polymers and materials. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to its symmetrical structure, this compound exhibits a simple NMR spectrum.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.05 | Singlet | 4H | Aromatic protons (C₆H ₄) |
| ~2.31 | Singlet | 6H | Methyl protons (CH ₃) |
Solvent: CDCl₃, Reference: TMS[1]
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~134.7 | Quaternary aromatic carbons (C -CH₃) |
| ~128.9 | Protonated aromatic carbons (C H) |
| ~21.0 | Methyl carbons (C H₃) |
Solvent: CDCl₃, Reference: TMS[2]
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound shows characteristic absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as C=C stretching of the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H Stretch (CH₃) |
| 1620-1585 | Medium | Aromatic C=C Stretch |
| 1520-1475 | Medium | Aromatic C=C Stretch |
| 840-790 | Strong | C-H Out-of-plane bend (para-disubstitution) |
Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from the loss of a methyl group.
| m/z | Relative Intensity | Assignment |
| 106 | High | [M]⁺ (Molecular Ion) |
| 91 | 100 (Base Peak) | [M-CH₃]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
| 65 | Moderate | [C₅H₅]⁺ |
| 51 | Moderate | [C₄H₃]⁺ |
| 39 | Moderate | [C₃H₃]⁺ |
Ionization Method: Electron Ionization (EI)[3][4]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
300 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance series)
Procedure:
-
Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium (B1214612) signal from the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 10-12 ppm.
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 200-220 ppm.
-
Use a standard proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 64-128 or more) due to the lower natural abundance of ¹³C.
-
Fourier transform the FID, phase correct the spectrum, and reference it to the CDCl₃ solvent signal at 77.16 ppm, or the TMS signal at 0 ppm.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Salt plates (NaCl or KBr)
-
Volatile solvent for cleaning (e.g., dichloromethane (B109758) or acetone)
-
Pipette
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile solvent.
-
Place one drop of liquid this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
-
Background Spectrum:
-
Place the empty, clean salt plates (or no sample) in the spectrometer's sample holder.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O) and the salt plates. This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Place the salt plates with the this compound sample into the sample holder.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a Fourier transform on the interferogram to produce the final spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
After the measurement, carefully separate the salt plates and clean them thoroughly with a volatile solvent. Store them in a desiccator.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent for dilution (e.g., methanol (B129727) or dichloromethane)
-
Microsyringe
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction:
-
If using a GC-MS, prepare a dilute solution of this compound in a volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The this compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.
-
Alternatively, for direct infusion, introduce a small amount of vaporous this compound directly into the ion source.
-
-
Ionization:
-
In the ion source, the vaporized this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation, the molecular ion ([M]⁺•).
-
-
Mass Analysis:
-
The positively charged ions (the molecular ion and any fragment ions formed) are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
-
Data Acquisition:
-
The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.
Caption: Workflow of this compound structure determination using spectroscopic methods.
References
Navigating the Solubility Landscape of p-Xylene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of p-xylene, a key aromatic hydrocarbon, in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in chemical synthesis, purification processes, and formulation development. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and a visual representation of a general experimental workflow.
Quantitative Solubility of this compound
This compound is a non-polar solvent and, as dictated by the principle of "like dissolves like," it exhibits high solubility in other non-polar and weakly polar organic solvents. Conversely, it is practically insoluble in highly polar solvents like water. While qualitatively described as miscible with many common organic solvents, precise quantitative data is essential for scientific and industrial applications.[1][2] The following tables summarize the available quantitative solubility data for this compound in various solvents.
Table 1: Solubility of this compound in a Mixed Aromatic Hydrocarbon Feedstock at Various Temperatures
| Temperature (°F) | Temperature (°C) | Solubility of this compound (Mole %) |
| -20.0 | -28.9 | 29.33 |
| -30.0 | -34.4 | 25.67 |
| -44.0 | -42.2 | 20.03 |
| -60.0 | -51.1 | 14.98 |
| -76.0 | -60.0 | 11.10 |
| -85.0 | -65.0 | 9.18 |
| -109.3 | -78.5 | 5.36 |
Data sourced from a study on this compound crystallization from a typical industrial feedstock.
Table 2: Solubility of this compound in Water at 25°C
| Parameter | Value |
| Grams per 100g of solution | 0.0200 |
| Milligrams per kilogram of solvent | 156.0 |
| Mole Fraction | 2.65 x 10⁻⁵ |
This data highlights the very low miscibility of this compound in water.[3]
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is crucial for process design, modeling, and quality control. Several methods can be employed, each with its own advantages and limitations. Below are detailed protocols for some common and effective techniques.
Isothermal Equilibrium (Shake-Flask) Method with Gas Chromatographic Analysis
This is a classical and reliable method for determining the equilibrium solubility of a solid (this compound is solid below 13°C) or liquid solute in a solvent.
Principle: An excess amount of the solute (this compound) is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve saturation. The concentration of the solute in the saturated liquid phase is then determined using a suitable analytical technique, such as gas chromatography.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of high-purity this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).
-
Agitate the mixture vigorously using a magnetic stirrer or mechanical shaker to ensure efficient mixing and facilitate the dissolution process.
-
Maintain a constant temperature (e.g., 25°C ± 0.1°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a sample of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.
-
-
Sample Preparation for GC Analysis:
-
Accurately weigh the collected sample of the saturated solution.
-
Dilute the sample with a known volume or mass of a suitable solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the gas chromatograph's detector.
-
-
Gas Chromatography (GC) Analysis:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used for analyzing hydrocarbons like this compound.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like DB-1 or DB-5) should be selected to achieve good separation of this compound from the solvent and any impurities.
-
Operating Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without causing thermal degradation (e.g., 250°C).
-
Oven Temperature Program: An isothermal or temperature-programmed method can be used. For example, hold at an initial temperature (e.g., 60°C) for a few minutes, then ramp up to a final temperature (e.g., 150°C) at a controlled rate (e.g., 10°C/min).
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280°C).
-
Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution into the GC and record the chromatogram.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent, mole fraction, or molality.
-
Gravimetric Method
The gravimetric method is a straightforward and fundamental technique for solubility determination, particularly suitable for non-volatile solutes.
Principle: A known mass of the saturated solution is taken, and the solvent is evaporated, leaving behind the solid solute. The mass of the solute is then determined, and the solubility is calculated.
Detailed Methodology:
-
Preparation of Saturated Solution: Follow step 1 as described in the Isothermal Equilibrium Method.
-
Sampling:
-
After allowing the undissolved solid to settle, carefully pipette a precise volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish or beaker.
-
Weigh the evaporating dish with the solution to determine the mass of the saturated solution.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a well-ventilated fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without causing the this compound to sublime or degrade. Gentle heating may be applied if necessary.
-
-
Drying and Weighing:
-
Once all the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the evaporating dish containing the dry this compound residue.
-
Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
Mass of solute (this compound): Final mass of dish + residue - Initial mass of the empty dish.
-
Mass of solvent: Mass of the saturated solution - Mass of the solute.
-
Solubility: (Mass of solute / Mass of solvent) x 100 (expressed as g/100g of solvent). Other units can be calculated accordingly.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility.
Caption: A generalized workflow for determining the solubility of this compound in an organic solvent.
References
p-Xylene: A Comprehensive Technical Overview of its Chemical Identity and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-Xylene, focusing on its chemical identification, physical and chemical properties, and critical safety information. The data presented is compiled from various safety data sheets to ensure a comprehensive resource for laboratory and industrial applications.
Chemical Identification
This compound, systematically named 1,4-dimethylbenzene, is an aromatic hydrocarbon. Its unique identifiers are crucial for accurate tracking and regulatory compliance.
| Identifier | Value |
| CAS Number | 106-42-3[1][2][3][4] |
| EC Number | 203-396-5[3][5] |
| UN Number | 1307[1][2] |
| Chemical Formula | C₈H₁₀ or C₆H₄(CH₃)₂[1][3][4] |
| Synonyms | 1,4-Dimethylbenzene, p-Dimethylbenzene, p-Xylol[1][2][4] |
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Weight | 106.17 g/mol |
| Appearance | Liquid |
| Melting Point | 12-13 °C |
| Boiling Point | 138 °C |
| Density | 0.861 g/mL at 20 °C |
| Vapor Pressure | 9 mmHg at 20 °C |
| Vapor Density | 3.7 (vs air) |
| Solubility in Water | 0.2 g/L |
| Refractive Index | n20/D 1.495 |
Fire and Explosion Hazard Data
This compound is a flammable liquid and poses a significant fire risk. Understanding its flammability characteristics is essential for safe storage and handling.
| Hazard Parameter | Value |
| Flash Point | 27 °C (80.6 °F) - closed cup |
| Autoignition Temperature | 527 °C (980.6 °F)[4] |
| Flammability Limits | Lower: 1.1%, Upper: 7%[4] |
| Hazard Class | 3 (Flammable liquids) |
Toxicological Data
Exposure to this compound can have adverse health effects. The following table summarizes key toxicity data.
| Toxicity Metric | Value | Species |
| LD50 Oral | 3910 - 5000 mg/kg[4][6] | Rat[4] |
| LD50 Dermal | 12400 mg/kg[4] | Rabbit[4] |
| LC50 Inhalation | 4550 ppm (4 hours)[4] | Rat[4] |
Hazard Statements and Classifications
This compound is classified under several hazard categories, indicating its potential risks.
-
H226: Flammable liquid and vapor.[3]
-
H312 + H332: Harmful in contact with skin or if inhaled.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H412: Harmful to aquatic life with long-lasting effects.[3]
Experimental Protocols and Safety Procedures
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye/Face Protection: Use eyeshields and a face shield.
-
Skin Protection: Wear protective gloves.[7]
-
Respiratory Protection: Use a suitable respirator, such as a type ABEK (EN14387) respirator filter.
-
Body Protection: Wear protective clothing.[7]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[4] Do not breathe vapors or spray.[5][7] Keep away from heat, sparks, and open flames.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[5][7]
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[5][6][7] Ground/bond the container and receiving equipment.[6][7]
First Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][7] If you feel unwell, call a POISON CENTER or doctor.[7]
-
If on Skin: Remove/take off immediately all contaminated clothing.[7] Rinse skin with water/shower.[7] If skin irritation occurs, get medical advice/attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7]
-
If Swallowed: Immediately call a POISON CENTER or doctor.[3][5] Do NOT induce vomiting.[3][5]
Safety Workflow Visualization
The following diagram illustrates the emergency response protocol for accidental exposure to this compound.
Caption: Emergency response workflow for this compound exposure.
References
Crystal structure of p-Xylene and its derivatives
An In-depth Technical Guide on the Crystal Structure of p-Xylene and Its Derivatives
Introduction
Para-xylene (this compound), or 1,4-dimethylbenzene, is a crucial aromatic hydrocarbon used extensively as a chemical feedstock, primarily for the production of terephthalic acid (PTA), a key monomer in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2] Understanding the solid-state structure of this compound and its derivatives is fundamental for controlling crystallization processes, designing new materials, and comprehending intermolecular interactions that govern its physical and chemical properties. The industrial separation of this compound from its isomers (o-xylene and m-xylene) often relies on fractional crystallization, a process directly dictated by its crystal structure and phase behavior.[3][4]
This technical guide provides a comprehensive overview of the crystal structure of this compound and selected derivatives. It details the crystallographic parameters, summarizes key experimental methodologies for structure determination, and outlines relevant synthesis and metabolic pathways for researchers, scientists, and professionals in drug development and materials science.
Crystal Structure of this compound
The crystal structure of this compound has been determined under various conditions, primarily through single-crystal X-ray diffraction (SCXRD) and neutron powder diffraction.[3] At ambient pressure and low temperatures, this compound crystallizes in a monoclinic system.
Crystallographic Data for this compound
Studies have consistently shown that this compound adopts the P2₁/n space group.[3] The first crystallographic study was reported in 1986 from an SCXRD measurement at 180 K.[3] Subsequent neutron powder diffraction studies confirmed this structure down to 4.5 K and under high pressure, indicating no temperature-induced phase transitions at ambient pressure.[5] The crystallographic unit contains half a molecule in the asymmetric unit, with the full molecule generated through an inversion center.[3]
High-pressure studies indicate that this compound crystallizes at approximately 0.1 GPa.[6] While one study suggested a possible phase transition to a Cc space group at 0.84 GPa, later high-pressure neutron and single-crystal X-ray diffraction experiments confirmed the persistence of the P2₁/n space group up to 4.72 GPa.[3]
The key crystallographic parameters for perdeuterated this compound at low temperature are summarized in the table below.
| Parameter | Value | Reference |
| Formula | C₈D₁₀ | [5][6] |
| Temperature | 4.5 K | [5][6] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/n | [3] |
| a | 5.7337(1) Å | [5][6] |
| b | 4.9485(1) Å | [5][6] |
| c | 11.1385(1) Å | [5][6] |
| β | 100.7130(1)° | [5][6] |
| Volume (V) | 310.52(2) ų | [5][6] |
| Z | 2 | [5][6] |
| Calculated Density (ρ) | 1.2431(1) g/cm³ | [5][6] |
Molecular Packing and Intermolecular Interactions
In the solid state, this compound molecules are organized into chains along the b-axis.[6] This packing is stabilized by van der Waals contacts between the hydrogen atoms of a methyl group on one molecule and the six carbon atoms of the aromatic ring on a neighboring molecule.[6] These chains are, in turn, held together by weaker van der Waals forces, primarily H···H contacts.[6] The aromatic ring is nearly planar, with a slight deformation near the substituent methyl groups.[6]
Crystal Structures of this compound Derivatives
The introduction of functional groups to the this compound scaffold significantly alters its electronic properties, molecular shape, and intermolecular interactions, leading to different crystal structures.
Nitrated this compound Derivatives
Nitration of this compound can produce mono-, di-, and trinitro derivatives.[7] The crystal structure of 2,3-dinitro-p-xylene has been determined by single-crystal X-ray diffraction.[7] The compound was crystallized using a slow cooling method.[7]
This compound Complexes
This compound can form co-crystals with other molecules. An example is the complex formed with carbon tetrabromide (CBr₄), where the structure consists of zigzag strings of alternating CBr₄ and this compound molecules.[8] In this complex, each aromatic ring has a bromine atom positioned on each face at a distance consistent with charge-transfer bonding.[8]
Crystallographic Data for this compound Derivatives
The table below summarizes the crystallographic data for selected this compound derivatives.
| Compound | 2,3-Dinitro-p-xylene | Carbon Tetrabromide this compound Complex |
| Formula | C₈H₈N₂O₄ | CBr₄·C₈H₁₀ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2(1)/n | Cmcm |
| a | 7.594(2) Å | 8.48(3) Å |
| b | 11.825(2) Å | 8.89(3) Å |
| c | 10.331(2) Å | 17.46(5) Å |
| α | 90° | 90° |
| β | 98.74(3)° | 90° |
| γ | 90° | 90° |
| Volume (V) | 917.0(3) ų | 1316.5 ų |
| Z | 4 | 4 |
| Reference | [7] | [8] |
Experimental Methodologies for Structure Determination
The determination of crystal structures for this compound and its derivatives relies on several key analytical techniques, primarily diffraction-based methods.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for unambiguously determining the crystal structure of organic compounds.[9][10] The process involves three main stages: crystal growth, data collection, and structure solution.
-
Crystal Growth : Obtaining a high-quality single crystal is often the most challenging step.[11][12] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free of significant defects like cracks or twinning.[11][12] Common methods for growing crystals of organic compounds include:
-
Slow Evaporation : A nearly saturated solution of the compound is prepared and allowed to evaporate slowly in a dust-free, undisturbed environment.[13][14]
-
Slow Cooling : A saturated solution is prepared at an elevated temperature and then cooled slowly, reducing the compound's solubility and promoting gradual crystallization.[14]
-
Vapor Diffusion : A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, inducing crystallization.
-
Liquid Diffusion : A less dense anti-solvent is carefully layered on top of a solution of the compound, creating a diffusion interface where crystals can form.[13]
-
-
Data Collection : A suitable crystal is mounted on a goniometer, which positions it precisely within a monochromatic X-ray beam.[11][12] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections of varying intensities.[11] These intensities and their positions are recorded by a detector.
-
Structure Solution and Refinement : The diffraction data (amplitudes) are processed, but the phase information is lost—this is known as the "phase problem".[12] For small molecules, direct methods or other ab initio techniques are typically used to estimate the initial phases.[12] This allows for the calculation of an initial electron density map, from which a preliminary model of the molecular structure can be built.[12] This model is then refined against the experimental data to improve the atomic positions and other parameters, resulting in the final, precise crystal structure.[15]
Neutron Powder Diffraction
For materials that are difficult to grow as large single crystals, X-ray powder diffraction (XRPD) can be used.[9][16] However, neutron diffraction offers a key advantage, particularly for organic molecules: it is highly sensitive to lighter atoms, including hydrogen and its isotope deuterium. This makes it an excellent tool for accurately determining the positions of hydrogen atoms and studying the orientation of methyl groups, which is difficult with X-rays. The study of perdeuterated this compound is a classic example where this technique was essential.[5][6] Data from powder diffraction is typically analyzed using the Rietveld refinement method to refine a structural model against the full experimental diffraction pattern.[15]
NMR Crystallography
NMR crystallography is an emerging method that uses solid-state NMR (ssNMR) spectroscopy, often combined with computational methods like density functional theory (DFT), to determine or refine crystal structures.[17][18] Unlike diffraction, which relies on long-range order, NMR is sensitive to the local environment of specific nuclei.[18][19] This makes it particularly useful for studying microcrystalline materials, disordered systems, or confirming structures where diffraction data may be ambiguous.[17] The process often involves generating a set of candidate structures through crystal structure prediction (CSP) and then using experimental NMR data (such as chemical shifts) to identify the correct structure from the candidates.[18][20]
Synthesis and Biological Pathways
While this compound itself is not typically used in drug development, its derivatives are important intermediates, and understanding its biological fate is relevant for toxicology and environmental science.
Synthesis of Nitrated this compound Derivatives
Nitro-p-xylenes are synthesized via electrophilic aromatic substitution. The nitration of this compound can be performed sequentially to yield mono-, di-, and trinitro-p-xylene by controlling the reaction temperature and nitrating agent.[7] For example, mononitration can be achieved at around 30°C, dinitration at 80°C, and the formation of trinitro-p-xylene requires higher temperatures of about 120°C.[7]
Metabolic Degradation Pathway of this compound
In biological systems, this compound can be metabolized by certain microorganisms. The degradation pathway typically begins with the oxidation of one of the methyl groups by a monooxygenase enzyme.[2] This initial step leads to the formation of 4-methylbenzyl alcohol, which is further oxidized to 4-methylbenzoic acid. The aromatic ring is then dihydroxylated to form 4-methylcatechol.[2] From this point, the ring can be cleaved via either the meta or ortho cleavage pathways, leading to intermediates that can enter central metabolic cycles like the TCA cycle.[2]
Conclusion
The solid-state structure of this compound is well-characterized as a monoclinic system (P2₁/n) at low temperatures and high pressures, with molecular packing dominated by van der Waals interactions. Its derivatives, such as nitrated compounds and co-crystals, exhibit distinct crystal structures influenced by changes in molecular symmetry and intermolecular forces. The determination of these structures is accomplished through a suite of powerful experimental techniques, primarily single-crystal X-ray diffraction, which provides unambiguous structural data, complemented by neutron diffraction and NMR crystallography for specific applications. A thorough understanding of these crystalline properties is essential for applications ranging from industrial chemical separation to the rational design of new materials.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. excillum.com [excillum.com]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. How To [chem.rochester.edu]
- 14. journals.iucr.org [journals.iucr.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. researchgate.net [researchgate.net]
- 17. Nuclear magnetic resonance crystallography - Wikipedia [en.wikipedia.org]
- 18. NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dgk-home.de [dgk-home.de]
- 20. Daygroup - NMR Crystallography [sites.google.com]
A Comprehensive Technical Guide to the Thermochemical Properties of p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential thermochemical data for p-xylene (1,4-dimethylbenzene). The information is curated for professionals in research, scientific, and drug development fields who require precise and reliable data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and provides visualizations of the experimental workflows.
Core Thermochemical Data of this compound
The following tables summarize the critical thermochemical properties of this compound, compiled from various reputable sources. These values are essential for understanding the energetic and stability characteristics of the compound.
Table 1: Standard Molar Thermodynamic Properties at 298.15 K (25 °C)
| Property | Symbol | Value | Units | Phase |
| Enthalpy of Formation | ΔfH° | 17.9 ± 1.0 | kJ/mol | Gas |
| Enthalpy of Formation | ΔfH° | -24.4 ± 1.0 | kJ/mol | Liquid |
| Enthalpy of Combustion | ΔcH° | -4552 | kJ/mol | Liquid |
| Molar Entropy | S° | 247 | J/(mol·K) | Liquid |
| Heat Capacity | Cp | 126.0 | J/(mol·K) | Gas |
| Heat Capacity | Cp | 181.7 | J/(mol·K) | Liquid |
Table 2: Phase Transition Properties
| Property | Symbol | Value | Units |
| Melting Point | Tm | 286.3 | K |
| Boiling Point | Tb | 411.50 | K |
| Critical Temperature | Tc | 617 | K |
| Critical Pressure | Pc | 3500 | kPa |
| Enthalpy of Fusion | ΔfusH° | 17.1 | kJ/mol |
| Enthalpy of Vaporization | ΔvapH° | 35.7 (at 138 °C) | kJ/mol |
Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)
| Temperature (K) | Heat Capacity (J/(mol·K)) |
| 100 | 54.98 |
| 200 | 87.00 |
| 298.15 | 126.0 |
| 400 | 167.4 |
| 500 | 203.3 |
| 600 | 233.2 |
| 800 | 278.9 |
| 1000 | 311.4 |
| 1500 | 359.9 |
Note: Data is compiled from various sources, including the NIST WebBook and other cited literature.[1][2][3][4][5][6] Uncertainties are provided where available.
Experimental Protocols for Thermochemical Data Determination
The thermochemical data presented in this guide are determined through precise calorimetric techniques. The following sections outline the general methodologies for the key experiments cited.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is a critical parameter determined using a bomb calorimeter.
Objective: To measure the heat released during the complete combustion of a known mass of this compound in a constant-volume environment.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound (typically in a gelatin capsule or on a sample holder) is placed inside a stainless steel "bomb." A fuse wire is positioned to make contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 25-30 atm) to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is meticulously recorded before, during, and after the combustion to determine the exact temperature change (ΔT).
-
Calculation: The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of this compound is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.
Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[7][8][9][10][11]
Objective: To determine the heat capacity, melting point, and enthalpy of fusion of this compound.
Methodology:
-
Sample and Reference Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is prepared as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a controlled heating rate (e.g., 10 °C/min). An inert purge gas, such as nitrogen, is typically used to maintain a consistent atmosphere.
-
Heating and Measurement: The sample and reference are heated at a constant rate. The DSC instrument measures the difference in heat flow required to maintain both the sample and reference pans at the same temperature.
-
Data Analysis:
-
Heat Capacity: The heat flow difference in a region with no phase transitions is proportional to the heat capacity of the sample.
-
Melting Point: An endothermic peak in the DSC curve indicates melting. The onset temperature of this peak is taken as the melting point.
-
Enthalpy of Fusion: The area under the melting peak is directly proportional to the enthalpy of fusion. The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.
-
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.
Caption: Workflow for determining thermal properties using Differential Scanning Calorimetry (DSC).
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 106-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. tainstruments.com [tainstruments.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. nexus-analytics.com.my [nexus-analytics.com.my]
Unveiling the Molecular Architecture of p-Xylene: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the molecular geometry and bond angles of p-xylene, a key aromatic hydrocarbon, is now available for researchers, scientists, and professionals in drug development. This guide synthesizes data from advanced experimental techniques and computational studies to provide a precise understanding of the molecule's three-dimensional structure.
Para-xylene (this compound), or 1,4-dimethylbenzene, is a fundamental building block in the production of polymers and synthetic fibers. Its molecular geometry dictates its physical and chemical properties, influencing its reactivity and interactions in various chemical processes. This whitepaper provides an in-depth analysis of its structural parameters, supported by experimental data and theoretical models.
Molecular Structure and Geometry
The this compound molecule consists of a benzene (B151609) ring with two methyl groups attached at the para positions (positions 1 and 4). This substitution pattern results in a molecule with D2h point group symmetry in its most stable conformation. The aromatic ring is essentially planar, with the methyl groups positioned on opposite sides of the ring.
The precise bond angles and lengths are determined by a combination of the sp2 hybridization of the carbon atoms in the benzene ring, the sp3 hybridization of the carbon atoms in the methyl groups, and steric and electronic effects arising from the substituents.
Quantitative Geometrical Parameters
| Parameter | Bond Angle (degrees) | Method |
| C-C-C (in aromatic ring) | ~120 | X-ray Diffraction, Neutron Diffraction, Computational |
| C-C-C (at methyl substitution) | ~121.2 | Computational (DFT)[1] |
| C-C-H (aromatic) | ~120 | Theoretical |
| C-C-CH3 | ~121.2 | Computational (DFT)[1] |
| H-C-H (in methyl group) | ~109.5 | Theoretical |
| Torsion Angle (C-C-C-H) | Varies | Neutron Diffraction[2] |
Note: The bond angles within the aromatic ring deviate slightly from the ideal 120° of a perfect hexagon due to the electronic influence of the methyl groups. Computational studies indicate that the C-C-C angle at the point of methyl substitution is slightly larger than the other C-C-C angles in the ring.[1]
Experimental Determination of Molecular Geometry
The structural parameters of this compound have been elucidated through various experimental techniques, primarily X-ray and neutron diffraction for the solid state.
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) has been instrumental in determining the crystal structure of this compound.[2] In these experiments, a single crystal of this compound is grown and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the arrangement of atoms within the crystal can be determined, providing precise measurements of bond lengths and angles in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth: High-quality single crystals of this compound are grown from a solution or by slow cooling of the liquid.
-
Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. It is then rotated in a beam of monochromatic X-rays.
-
Diffraction Measurement: A detector, such as a CCD or CMOS detector, records the diffraction pattern as a series of reflections at different crystal orientations.
-
Data Processing: The collected data is processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution molecular structure.
Neutron Diffraction
Neutron diffraction provides a complementary technique to X-ray diffraction.[2] Neutrons are scattered by the atomic nuclei rather than the electrons. This makes neutron diffraction particularly effective for accurately locating hydrogen atoms, which have a very low scattering cross-section for X-rays. Given the ten hydrogen atoms in this compound, neutron diffraction is crucial for determining the geometry of the methyl groups and the C-H bonds.
Experimental Protocol: Neutron Diffraction of this compound
-
Sample Preparation: A powdered or single crystal sample of deuterated this compound is often used to reduce incoherent scattering from hydrogen atoms.
-
Neutron Source: The sample is placed in a beam of neutrons from a nuclear reactor or a spallation source.
-
Scattering: The neutrons are scattered by the nuclei of the atoms in the sample.
-
Detection: A detector measures the intensity of the scattered neutrons as a function of the scattering angle.
-
Data Analysis: The resulting diffraction pattern is analyzed to determine the positions of the nuclei, providing highly accurate bond lengths and angles, especially for hydrogen-containing groups.
Computational Chemistry Methods
In addition to experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in determining and refining the molecular geometry of this compound.[1] These methods solve the Schrödinger equation for the molecule to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium geometry.
Methodology: Geometry Optimization using DFT
-
Initial Structure: An approximate 3D structure of this compound is constructed.
-
Level of Theory and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen to balance accuracy and computational cost.
-
Energy Minimization: The geometry of the molecule is systematically changed to find the arrangement with the lowest electronic energy. This process involves calculating the forces on each atom and moving them in the direction that lowers the energy until a minimum is reached.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies).
Molecular Structure Visualization
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Conclusion
The molecular geometry of this compound is well-defined by a planar benzene ring with two opposing methyl groups. The bond angles are a result of the underlying electronic structure and steric interactions. The combination of experimental techniques like X-ray and neutron diffraction with high-level computational methods provides a detailed and accurate picture of its three-dimensional structure. This fundamental knowledge is essential for understanding its chemical behavior and for its application in various industrial and research settings.
References
A Technical Guide to Quantum Chemical Calculations for p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the quantum chemical calculations used to characterize para-Xylene (p-Xylene), a fundamental aromatic hydrocarbon. Understanding the structural, electronic, and spectroscopic properties of this compound at a quantum level is crucial for its application in various fields, including materials science and as a precursor in the synthesis of polymers and pharmaceuticals. This document details the computational methodologies, presents key data in a structured format, and illustrates the typical workflow for such calculations.
Theoretical Background and Computational Methodology
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the molecular properties of aromatic compounds like this compound.[1][2] DFT offers a favorable balance between computational cost and accuracy for systems of this size.
Experimental Protocol: DFT Calculations
A common and robust protocol for the quantum chemical analysis of this compound involves the following steps:
-
Initial Structure Generation: A 3D model of the this compound molecule is constructed. It's important to consider the rotational isomers (conformers) arising from the orientation of the two methyl groups. For this compound, these are the eclipsed and staggered forms.[1][3]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a functional such as Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[1][4] A sufficiently large basis set, for instance, 6-311++G(d,p), is employed to accurately describe the electronic distribution.[1][4][5]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra.[1][6]
-
Electronic Property Calculation: With the optimized geometry, electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity.[1][7]
-
Spectroscopic Simulation:
The entire computational process, from initial structure input to final analysis, is depicted in the workflow diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from quantum chemical calculations of this compound. These values are typically derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory unless otherwise specified.
Table 1: Optimized Geometric Parameters of this compound
The geometry of this compound has been optimized using various levels of theory.[9] The table below presents typical bond lengths and angles.
| Parameter | Description | Calculated Value (Å or °) |
| Bond Lengths | ||
| C-C (aromatic) | Carbon-Carbon bond in the benzene (B151609) ring | ~1.39 - 1.40 Å |
| C-C (alkyl) | Bond between the ring and methyl carbon | ~1.51 Å |
| C-H (aromatic) | Carbon-Hydrogen bond on the ring | ~1.08 Å |
| C-H (methyl) | Carbon-Hydrogen bond in the methyl group | ~1.09 Å |
| Bond Angles | ||
| C-C-C (aromatic) | Angle within the benzene ring | ~120° |
| C-C-H (aromatic) | Angle involving a hydrogen on the ring | ~120° |
| C-C-C (alkyl) | Angle between the ring and methyl group | ~121° |
| H-C-H (methyl) | Angle within the methyl group | ~109.5° |
Note: Specific values can vary slightly depending on the chosen functional and basis set.[9][10][11]
Table 2: Electronic Properties of this compound Conformers
The electronic properties, particularly the frontier molecular orbitals, are crucial for understanding reactivity.[1] Studies have identified two primary conformers, staggered and eclipsed, with the staggered form being slightly more stable.[1] The eclipsed conformer is predicted to be more reactive due to a smaller HOMO-LUMO energy gap.[1][2]
| Property | Eclipsed Conformer | Staggered Conformer | Unit |
| HOMO Energy | -6.34 | -6.35 | eV |
| LUMO Energy | -0.21 | -0.20 | eV |
| HOMO-LUMO Gap (ΔE) | 6.13 | 6.15 | eV |
Data derived from DFT calculations. A smaller energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability.[1][7]
Table 3: Selected Calculated Vibrational Frequencies
Vibrational frequency calculations help in the interpretation of experimental IR and Raman spectra.[6][12] The table below lists some characteristic vibrational modes for this compound.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3200-3300 | C-H stretching (methyl groups) |
| ~3018 | C-H stretching (aromatic ring) |
| ~1648 | C-C stretching (aromatic ring) |
| ~1480 | C-H bending (methyl groups) |
| ~1234 | C-H in-plane bending (aromatic ring) |
| ~715 | C-H out-of-plane bending |
These values are unscaled and correspond to harmonic frequencies. Experimental values may differ slightly.[3][13]
Table 4: Calculated Spectroscopic Data
Theoretical calculations can predict spectroscopic properties, aiding in the identification and characterization of this compound.
| Spectrum | Parameter | Calculated Value |
| ¹H NMR | Chemical Shift (δ) - Aromatic Protons | ~7.0-7.2 ppm |
| Chemical Shift (δ) - Methyl Protons | ~2.3 ppm | |
| UV-Vis | Max Wavelength (λmax) | ~265-290 nm |
| Major Electronic Transition | HOMO → LUMO (π → π*) |
NMR chemical shifts for the highly symmetric this compound typically show two distinct signals.[14] UV-Vis absorption spectra calculations are generally performed using TD-DFT methods.[5][8]
Conclusion
Quantum chemical calculations provide a powerful framework for the detailed investigation of this compound's molecular properties. By employing methods like DFT, researchers can accurately predict its geometry, electronic structure, and spectroscopic signatures. This theoretical data is invaluable for understanding its reactivity, stability, and interactions, thereby supporting its application in scientific research and industrial development. The protocols and data presented in this guide offer a solid foundation for professionals engaging in the computational study of this compound and related aromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A theoretical density functional theory calculation-based analysis of conformers of this compound | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. scite.ai [scite.ai]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. This compound [cms.gutow.uwosh.edu]
- 10. Vibrational, electronic, spectroscopic properties, and NBO analysis of this compound, 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene and 3,6-dibromo-pxylene: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 13. Vibration and UV-Vis [cms.gutow.uwosh.edu]
- 14. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Note: High-Resolution Gas Chromatography Method for the Purity Analysis of p-Xylene
Introduction
Para-xylene (p-xylene) is a critical aromatic hydrocarbon primarily used in the large-scale synthesis of terephthalic acid (TPA) and dimethyl terephthalate (B1205515) (DMT), key monomers for the production of polyethylene (B3416737) terephthalate (PET) plastics and polyester (B1180765) fibers. The purity of this compound is paramount, as even trace amounts of isomers (o-xylene, m-xylene) and other aromatic or non-aromatic impurities can adversely affect polymerization processes and the quality of the final product.[1][2] This application note details a robust and precise gas chromatography (GC) method for the quantitative determination of this compound purity, suitable for quality control, process monitoring, and research applications.[1][3]
Principle
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds in a mixture.[4] This method utilizes a high-resolution capillary column with a stationary phase specifically selected for the separation of xylene isomers and other related aromatic hydrocarbons.[5][6] The sample is vaporized in a heated injector and carried by an inert gas (carrier gas) through the column. Compounds are separated based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase. The separated compounds are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of each analyte.[7] Purity is typically determined by subtracting the sum of all identified impurities from 100%.[1]
Experimental Protocol
This protocol is based on established methods for aromatic hydrocarbon analysis, including ASTM D3798, and is designed for this compound of 99% or greater purity.[1][8][9]
Apparatus and Materials
-
Gas Chromatograph (GC): A system equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).[9][10]
-
GC Column: Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent column capable of resolving xylene isomers).[5]
-
Data Acquisition System: Chromatography software for instrument control, data acquisition, and analysis.
-
Autosampler: For precise and repeatable injections.
-
Vials and Caps: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe: 10 µL GC syringe.
Reagents and Standards
-
Carrier Gas: Helium (99.999% purity or higher).
-
FID Gases: Hydrogen (99.999% purity or higher) and compressed air (hydrocarbon-free).
-
This compound Sample: The batch of this compound to be analyzed.
-
Calibration Standard: A certified reference material containing known concentrations of this compound and potential impurities (e.g., benzene, toluene, ethylbenzene, m-xylene (B151644), o-xylene, cumene).[11]
Gas Chromatograph Operating Conditions
| Parameter | Value |
| Injector | Split |
| Split Ratio | 100:1 |
| Injector Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 80 °C |
| Initial Hold Time | 6 min |
| Ramp Rate | 25 °C/min |
| Final Temperature | 130 °C |
| Column | Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)[5] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
| Injection Volume | 1.0 µL |
Sample Preparation
-
Ensure the this compound sample is homogeneous. If solid at room temperature, gently warm the sample until it is completely liquid and mix thoroughly.
-
Transfer approximately 1.5 mL of the this compound sample into a 2 mL autosampler vial.
-
Cap the vial securely.
-
If using a calibration standard, prepare it according to the supplier's instructions.
Experimental Workflow
The following diagram illustrates the logical flow of the this compound purity analysis.
Caption: Workflow for GC-based this compound purity analysis.
Data Presentation and Analysis
The purity of this compound is determined by the area percent method, where the area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = 100% - Σ (Area % of all impurities)
Typical Chromatographic Data
The following table summarizes the expected retention times and typical concentrations for this compound and its common impurities under the specified GC conditions.
| Peak No. | Compound | Retention Time (min) | Typical Concentration (Area %) |
| 1 | Benzene | ~3.5 | < 0.01 |
| 2 | Toluene | ~4.8 | < 0.1 |
| 3 | Ethylbenzene | ~6.2 | < 0.2 |
| 4 | This compound | ~6.5 | > 99.5 |
| 5 | m-Xylene | ~6.8 | < 0.2 |
| 6 | o-Xylene | ~7.5 | < 0.1 |
| 7 | Cumene (Isopropylbenzene) | ~8.2 | < 0.05 |
Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.
System Suitability
Before sample analysis, a system suitability test should be performed by injecting a standard mixture containing this compound and its isomers. The resolution between the this compound and m-xylene peaks should be greater than 1.5 to ensure adequate separation.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and precise means for determining the purity of this compound. The use of a high-resolution capillary column allows for the effective separation of isomeric and other closely related impurities, ensuring accurate quality assessment critical for downstream applications in the polymer and chemical industries. Adherence to the specified protocol and system suitability criteria will yield consistent and reproducible results.
References
- 1. store.astm.org [store.astm.org]
- 2. grupobiomaster.com [grupobiomaster.com]
- 3. agilent.com [agilent.com]
- 4. chemicke-listy.cz [chemicke-listy.cz]
- 5. agilent.com [agilent.com]
- 6. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. store.astm.org [store.astm.org]
- 9. scribd.com [scribd.com]
- 10. shimadzu.com [shimadzu.com]
- 11. ASTM Method D3798 this compound Impurity Standard with... [cpachem.com]
Application Notes and Protocols for the Synthesis of Terephthalic Acid from p-Xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalic acid (TPA) is a crucial commodity chemical, primarily utilized as a monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and other polyesters.[1][2] Its synthesis, predominantly from the oxidation of p-xylene, is a cornerstone of the modern chemical industry. This document provides detailed application notes and experimental protocols for the synthesis of TPA, with a primary focus on the commercially dominant Amoco process. Alternative synthesis methodologies are also discussed, offering insights into ongoing research and greener chemistry initiatives.
Principle of the Reaction
The industrial synthesis of terephthalic acid is achieved through the catalytic liquid-phase air oxidation of this compound.[3] This process typically employs a multi-component catalyst system in an acetic acid solvent under elevated temperature and pressure. The reaction proceeds through several intermediate steps, with the methyl groups of this compound being sequentially oxidized to carboxylic acid functionalities.
Data Presentation
Table 1: Typical Reaction Conditions for the Amoco Process
| Parameter | Value | Reference |
| Temperature | 175–225 °C | [1][4] |
| Pressure | 15–30 bar | [1][4] |
| Solvent | Acetic Acid | [1][4] |
| Catalyst | Cobalt (Co), Manganese (Mn), Bromine (Br) source | [1][4] |
| Oxidant | Air | [4] |
| This compound Conversion | > 98% | [4] |
| Terephthalic Acid Yield | > 95 mol% | [4] |
Table 2: Comparison of Different Catalytic Systems and Conditions
| Catalyst System | Oxidant | Temperature (°C) | Pressure | Solvent | This compound Conversion (%) | TPA Selectivity (%) | Reference |
| Cobalt Acetate (B1210297) | Ozone-containing air | 80 | Atmospheric | Glacial Acetic Acid | 76 | 84 | [5] |
| Cobalt Acetate, KBr | Ozone-containing air | Not specified | Atmospheric | Glacial Acetic Acid | 96 | 84 | [5] |
| Cobalt Acetate | Ozone-containing air | 110 | Atmospheric | Glacial Acetic Acid | 97 | 82 | [5] |
| MnCo Bimetallic Catalyst on MCM-41/halloysite | Molecular O₂ | 200 | 20 atm | Acetic Acid | ~100 | > 95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Crude Terephthalic Acid (CTA) via the Amoco Process
This protocol describes the laboratory-scale synthesis of crude terephthalic acid from this compound using a batch reactor, simulating the conditions of the Amoco process.
Materials:
-
This compound
-
Acetic acid (glacial)
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Compressed air or pure oxygen
-
High-pressure batch reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Reactor Charging: In a high-pressure batch reactor, add glacial acetic acid.
-
Add the catalyst components: cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide to the acetic acid.
-
Add this compound to the reactor.
-
Reaction Setup: Seal the reactor and begin stirring.
-
Pressurize the reactor with compressed air to the desired initial pressure.
-
Reaction Execution: Heat the reactor to the target temperature (e.g., 200 °C). The pressure will increase as the temperature rises. Maintain the pressure within the desired range (e.g., 15-30 bar) by feeding compressed air as oxygen is consumed.
-
Continue the reaction for a predetermined duration (e.g., 2-4 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature.
-
Slowly and carefully vent the excess pressure.
-
Product Isolation: Open the reactor and collect the resulting slurry. The crude terephthalic acid will have precipitated out of the acetic acid solvent.[4]
-
Filter the slurry to separate the solid crude terephthalic acid from the mother liquor.
-
Wash the collected solid with fresh acetic acid and then with water to remove residual solvent and soluble impurities.
-
Dry the crude terephthalic acid in an oven.
Protocol 2: Purification of Crude Terephthalic Acid (CTA) to Purified Terephthalic Acid (PTA)
This protocol outlines the purification of CTA to remove impurities, primarily 4-carboxybenzaldehyde (4-CBA), via hydrogenation.
Materials:
-
Crude Terephthalic Acid (CTA)
-
Deionized water
-
Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
Slurry Preparation: Prepare a slurry of the crude terephthalic acid in deionized water in the hydrogenation reactor.
-
Catalyst Addition: Add the Pd/C catalyst to the slurry.
-
Reaction Setup: Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen.
-
Pressurize the reactor with hydrogen gas.
-
Hydrogenation: Heat the reactor to a temperature in the range of 275-300 °C while stirring.[6][7]
-
Maintain the reaction for a sufficient time to allow for the reduction of 4-CBA to p-toluic acid, which is more soluble in water.
-
Cooling and Filtration: Cool the reactor to a temperature that allows for the crystallization of the purified terephthalic acid while keeping the impurities dissolved.
-
Filter the hot solution to remove the catalyst.
-
Crystallization and Separation: Cool the filtrate to induce crystallization of the purified terephthalic acid.
-
Separate the PTA crystals from the mother liquor via filtration.[2]
-
Washing and Drying: Wash the PTA crystals with deionized water to remove any remaining impurities.[2]
-
Dry the purified terephthalic acid to obtain the final product.
Visualizations
Reaction Pathway
Caption: Oxidation pathway of this compound to terephthalic acid.
Experimental Workflow
Caption: Workflow for the synthesis and purification of terephthalic acid.
References
- 1. This compound Oxidation to Terephthalic Acid: New Trends [mdpi.com]
- 2. Introduction to Purified Terephthalic Acid (PTA) Process [jgc-indonesia.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceasia.org [scienceasia.org]
- 6. US4892972A - Purification of crude terephthalic acid - Google Patents [patents.google.com]
- 7. EP0222500A1 - Purification of crude terephthalic acid - Google Patents [patents.google.com]
Application of p-Xylene in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-xylene (p-xylene) is an aromatic hydrocarbon of significant industrial importance, primarily serving as a fundamental building block in the synthesis of various polymers.[1][2] Its specific isomeric structure, with two methyl groups at diametrically opposite positions on the benzene (B151609) ring, makes it a crucial precursor for the production of terephthalic acid and its derivatives, which are subsequently used to manufacture polyesters.[1][2] Furthermore, this compound can be directly polymerized to yield high-performance conformal coatings. This document provides detailed application notes and protocols for the use of this compound in polymer chemistry, with a focus on its role as a monomer feedstock.
This compound as a Precursor for Polyethylene (B3416737) Terephthalate (B1205515) (PET)
The most significant application of this compound is in the production of Purified Terephthalic Acid (PTA), the primary monomer for the synthesis of Polyethylene Terephthalate (PET).[1][3] PET is a widely used thermoplastic polymer resin found in fibers for clothing, containers for liquids and foods, and in combination with glass fiber for engineering resins. The overall process involves the oxidation of this compound to PTA, followed by the esterification and polycondensation of PTA with ethylene (B1197577) glycol.
Synthesis of Purified Terephthalic Acid (PTA) from this compound
The commercial production of PTA from this compound is predominantly achieved through the AMOCO process, which involves the liquid-phase air oxidation of this compound.[3][4] This process utilizes a catalyst system typically composed of cobalt and manganese salts, with a bromine-containing promoter in an acetic acid solvent.[3]
Workflow for the Synthesis of PET from this compound:
Caption: Workflow diagram illustrating the synthesis of PET from this compound.
Table 1: Typical Reaction Conditions for the Oxidation of this compound to PTA
| Parameter | Value | Reference(s) |
| Temperature | 175 - 225 °C | [3][4] |
| Pressure | 15 - 30 bar | [3][4] |
| Solvent | Acetic Acid | [3] |
| Catalyst | Cobalt (Co) and Manganese (Mn) salts | [3] |
| Promoter | Bromine source (e.g., HBr) | [3] |
| Oxidant | Air | [3] |
| This compound Conversion | > 98% | [5] |
| PTA Yield | > 95% | [5] |
Experimental Protocol: Laboratory-Scale Synthesis of Terephthalic Acid from this compound
This protocol is a generalized procedure based on common laboratory practices for the oxidation of this compound.
Materials:
-
This compound
-
Acetic acid (glacial)
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
High-pressure reactor (autoclave) with a stirrer, gas inlet, and temperature and pressure controls
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the high-pressure reactor with a solution of cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid.
-
Add this compound to the reactor.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with compressed air (or a specific oxygen/nitrogen mixture) to the desired pressure (e.g., 15-30 bar).[3][4]
-
Begin stirring and heat the reactor to the desired temperature (e.g., 175-225 °C).[3][4]
-
Maintain the reaction at the set temperature and pressure for the desired reaction time (e.g., 2-4 hours), continuously supplying air to maintain the pressure.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess pressure.
-
Collect the crude terephthalic acid product by filtration.
-
Wash the solid product with fresh acetic acid and then with water to remove residual catalyst and solvent.
-
Dry the purified terephthalic acid in an oven.
Purification of Crude Terephthalic Acid (CTA): Crude terephthalic acid often contains impurities, most notably 4-carboxybenzaldehyde (4-CBA). Purification is typically achieved by dissolving the CTA in hot water under pressure and hydrogenating the impurities over a palladium catalyst.[5]
Synthesis of Polyethylene Terephthalate (PET) from PTA
PET is synthesized through a two-step process: esterification of PTA with ethylene glycol to form bis(2-hydroxyethyl) terephthalate (BHET), followed by polycondensation of BHET to produce PET.[1][6]
Table 2: Catalyst Systems and Conditions for PET Synthesis from PTA and Ethylene Glycol
| Catalyst System | Esterification Temperature | Polycondensation Temperature | Polycondensation Pressure | Reference(s) |
| Antimony compounds (e.g., Sb2O3) | 240 - 260 °C | 270 - 285 °C | High Vacuum | [1][6] |
| Germanium compounds | ~250 °C | ~280 °C | High Vacuum | [7] |
| Titanium compounds | 220 - 260 °C | 270 - 290 °C | High Vacuum | [8] |
| Aluminum compounds | ~260 °C | ~280 °C | 70 Pa | [9] |
| Mixed metal (Sb, Zn, Ti) | - | 270 - 290 °C | High Vacuum | [8] |
Experimental Protocol: Laboratory-Scale Synthesis of PET from PTA and Ethylene Glycol
Materials:
-
Purified Terephthalic Acid (PTA)
-
Ethylene Glycol
-
Antimony(III) oxide (catalyst)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Vacuum pump
-
Heating mantle
Procedure: Step 1: Esterification
-
Charge the glass reactor with PTA and ethylene glycol in a molar ratio of approximately 1:1.2 to 1:1.5.
-
Add a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm relative to the weight of PTA).
-
Heat the mixture under a slow stream of nitrogen to 240-260 °C with stirring.[10]
-
Water will be formed as a byproduct and should be continuously removed by distillation.
-
The reaction is typically complete when the theoretical amount of water has been collected (usually after 2-4 hours). The product at this stage is primarily bis(2-hydroxyethyl) terephthalate (BHET) and its oligomers.
Step 2: Polycondensation
-
Increase the temperature of the reaction mixture to 270-285 °C.[11]
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
Ethylene glycol is evolved as a byproduct and is removed by the vacuum system.
-
The viscosity of the molten polymer will increase as the reaction proceeds. Continue the reaction until the desired molecular weight (indicated by the stirrer's torque or melt viscosity) is achieved (typically 2-3 hours).
-
Remove the polymer from the reactor while still molten and cool it to obtain the solid PET.
Direct Polymerization of this compound to Parylene
This compound can be used as a precursor for the synthesis of poly(p-xylylene), commercially known as Parylene.[1][12] The most common variant, Parylene-N, is produced via a chemical vapor deposition (CVD) process starting from a dimer precursor, di-p-xylylene (or [2.2]paracyclophane), which is synthesized from this compound.[12] Parylene coatings are known for their excellent conformal coverage, pinhole-free nature, and barrier properties.[12]
Chemical Vapor Deposition of Parylene-N:
Caption: Chemical vapor deposition process for Parylene-N synthesis.
Table 3: Typical CVD Parameters for Parylene-N Synthesis
| Parameter | Value | Reference(s) |
| Precursor | Di-p-xylylene ([2.2]paracyclophane) | [12] |
| Vaporization Temperature | 130 - 160 °C | [13][14] |
| Pyrolysis Temperature | 650 - 700 °C | [13][15] |
| Deposition Temperature | Room Temperature | [13][16] |
| Base Pressure | 10 - 100 mTorr | [14] |
Experimental Protocol: Laboratory-Scale Chemical Vapor Deposition of Parylene-N
Materials and Equipment:
-
Di-p-xylylene (dimer)
-
Substrate to be coated
-
Parylene deposition system (comprising a vaporization furnace, a pyrolysis furnace, a deposition chamber, a cold trap, and a vacuum pump)
-
Adhesion promoter (e.g., A-174 silane), optional
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to ensure good adhesion of the Parylene film. If necessary, apply an adhesion promoter according to the manufacturer's instructions.
-
Loading the Dimer: Place a weighed amount of di-p-xylylene dimer into the vaporizer section of the deposition system. The amount of dimer will determine the final thickness of the coating.
-
System Evacuation: Place the prepared substrate in the deposition chamber. Seal the system and evacuate it to a base pressure of around 10-100 mTorr.[14]
-
Vaporization: Heat the vaporizer to 130-160 °C to sublimate the dimer into a gaseous state.[13][14]
-
Pyrolysis: Pass the gaseous dimer through the pyrolysis furnace, which is heated to 650-700 °C.[13][15] This cleaves the dimer into reactive p-xylylene monomers.
-
Deposition: The monomeric gas flows into the room-temperature deposition chamber where it spontaneously adsorbs and polymerizes onto all surfaces, forming a conformal Parylene-N film.
-
Cold Trap: Un-polymerized monomer passes through the deposition chamber and is collected in a cold trap (typically cooled with liquid nitrogen) to protect the vacuum pump.
-
Process Completion: Once all the dimer has been consumed, turn off the heaters and allow the system to cool.
-
Venting and Unloading: Vent the system with nitrogen gas back to atmospheric pressure and remove the coated substrate.
This compound as a Solvent in Polymer Chemistry
While the primary use of this compound is as a monomer feedstock, it, along with other xylene isomers, can also be used as a solvent in polymer synthesis and processing due to its ability to dissolve a range of polymers, particularly at elevated temperatures.[17] Its relatively high boiling point (138 °C) is advantageous for reactions requiring temperatures above 100 °C.
Table 4: Solubility of Selected Polymers in Xylenes
| Polymer | Solubility in Xylenes | Note | Reference(s) |
| Polypropylene (B1209903) (atactic) | Soluble | Used to determine the xylene soluble content, which relates to the amorphous fraction. | [17][18] |
| Polyethylene (LDPE & HDPE) | Soluble at elevated temperatures | Solubility increases with temperature. | [19] |
| Polystyrene | Soluble | - | [20] |
| Poly(methyl methacrylate) | Soluble | - | [20] |
Application Note: Determination of Xylene Solubles in Polypropylene
The "xylene solubles" test (e.g., ASTM D5492) is a standard method to characterize the amount of amorphous (atactic) polypropylene in a sample.
Protocol Outline:
-
A known weight of polypropylene is dissolved in this compound at its boiling point.
-
The solution is then cooled to a specific temperature (e.g., 25 °C), causing the crystalline (isotactic) polypropylene to precipitate.
-
The precipitated polymer is separated by filtration.
-
The amount of soluble polymer remaining in the filtrate is determined by evaporating the solvent and weighing the residue.
-
The percentage of xylene solubles is then calculated.
Conclusion
This compound is a cornerstone of modern polymer chemistry, with its applications extending from the large-scale production of everyday plastics like PET to the deposition of high-performance specialty coatings such as Parylene. Its role as a monomer precursor is paramount, and its utility as a high-boiling point solvent further broadens its applicability in polymer synthesis and characterization. The protocols and data presented herein provide a detailed overview for researchers and professionals working in the field of polymer science and materials development.
References
- 1. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 2. MIL-53(Al) catalytic synthesis of poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d.lib.msu.edu [d.lib.msu.edu]
- 6. WO2010102795A1 - Process for making polyethylene terephthalate - Google Patents [patents.google.com]
- 7. WO2005087839A2 - Catalyst composition for producing polyethylene terephthalate from terephthalic acid and ethylene glycol, and process therefore - Google Patents [patents.google.com]
- 8. US8901271B2 - Process for making polyethylene terephthalate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. paryleneengineering.com [paryleneengineering.com]
- 13. hzo.com [hzo.com]
- 14. vsiparylene.com [vsiparylene.com]
- 15. Optical and Electrical Characterization of Visible Parylene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parylene Coating Deposition Process | Specialty Coating Systems [scscoatings.com]
- 17. chemicke-listy.cz [chemicke-listy.cz]
- 18. DE60320325T2 - High crystalline polypropylene with low xylene solubility - Google Patents [patents.google.com]
- 19. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 20. kinampark.com [kinampark.com]
p-Xylene as a Precursor for Metal-Organic Frameworks (MOFs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of p-xylene as a fundamental precursor for the synthesis of various metal-organic frameworks (MOFs). Given that this compound is the primary raw material for producing terephthalic acid (TPA), a widely used organic linker in MOF chemistry, this guide will cover the entire workflow from the oxidation of this compound to the synthesis of prominent TPA-based MOFs and their subsequent application in drug delivery.
Introduction
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and biomedicine. Terephthalic acid (1,4-benzenedicarboxylic acid), derived from the oxidation of this compound, is a cornerstone linker in the synthesis of numerous robust and well-studied MOFs, such as the MOF-5, MIL, and UiO series. These materials are of particular interest to drug development professionals due to their potential as high-capacity, biocompatible drug delivery vehicles.
From this compound to Terephthalic Acid: The Precursor Synthesis
The industrial production of terephthalic acid from this compound is predominantly achieved through the AMOCO process, which involves the catalytic oxidation of this compound.[1]
General Protocol for this compound Oxidation
A common laboratory-scale synthesis involves the liquid-phase air oxidation of this compound in an acetic acid solvent, utilizing a catalyst system typically composed of cobalt and manganese salts with a bromine source.[2][3]
Materials:
-
This compound
-
Acetic acid (solvent)
-
Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Sodium bromide (bromine source)
-
Pressurized reaction vessel (autoclave)
-
Oxygen or compressed air source
Procedure:
-
Charge the reaction vessel with this compound, acetic acid, cobalt acetate, manganese acetate, and sodium bromide.
-
Seal the vessel and pressurize with air or an oxygen/nitrogen mixture (typically 1.5–3.0 MPa).[1]
-
Heat the mixture to the reaction temperature, generally between 175–225 °C.[1]
-
Maintain the reaction with vigorous stirring for a specified duration (e.g., 2-3 hours) while continuously supplying the oxidizing agent.[2]
-
After the reaction, cool the vessel to room temperature, which will cause the crude terephthalic acid to precipitate.
-
Collect the solid product by filtration, wash with acetic acid and then water, and dry under vacuum.
The resulting terephthalic acid can then be purified through processes like hydrogenation to remove impurities such as 4-carboxybenzaldehyde (4-CBA).[1]
Synthesis of this compound Derived MOFs
The terephthalic acid synthesized from this compound serves as the organic linker for the assembly of various MOFs. Below are protocols for the synthesis of three prominent examples: MOF-5, UiO-66, and MIL-101.
Synthesis of MOF-5 (Zn₄O(BDC)₃)
MOF-5 is a prototypical MOF known for its high porosity and cubic structure.[4][5]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined autoclave
Solvothermal Protocol:
-
Dissolve zinc nitrate hexahydrate (e.g., 0.149 g, 0.5 mmol) and terephthalic acid (e.g., 0.0166 g, 0.1 mmol) in DMF (e.g., 15 mL) at room temperature.[4]
-
Transfer the solution to a 25 mL Teflon-lined autoclave and seal it.
-
Heat the autoclave to 120 °C for 21 hours.[4]
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting cubic crystals by filtration and wash them thoroughly with fresh DMF to remove unreacted starting materials.
-
Activate the MOF by solvent exchange with a volatile solvent like chloroform (B151607) or by heating under vacuum.
Synthesis of UiO-66 (Zr₆O₄(OH)₄(BDC)₆)
UiO-66 is a zirconium-based MOF renowned for its exceptional thermal and chemical stability.[6][7]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Teflon-lined autoclave
Solvothermal Protocol:
-
Dissolve equimolar amounts of ZrCl₄ and terephthalic acid in DMF.[6]
-
For a typical synthesis, dissolve ZrCl₄ (e.g., 1.5 g) and terephthalic acid (e.g., 1.1 g) in a mixture of DMF (100 mL), acetic acid (44 mL), and water (7.5 mL).[8]
-
Transfer the mixture to a Teflon-lined autoclave.
-
Heat the autoclave to 120 °C for 24 hours.[6]
-
After cooling, collect the white precipitate by centrifugation or filtration.
-
Wash the product sequentially with DMF and methanol.
-
Dry the final product in a vacuum oven at an elevated temperature (e.g., 90 °C) overnight.[6]
Synthesis of MIL-101(Cr) ([Cr₃F(H₂O)₂O(BDC)₃]·nH₂O)
MIL-101 is a chromium-based MOF with a very large pore volume and surface area.[9]
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Terephthalic acid (H₂BDC)
-
Deionized water
-
Teflon-lined autoclave
Hydrothermal Protocol (HF-free):
-
Prepare a solution of Cr(NO₃)₃·9H₂O (e.g., 12 g) and terephthalic acid (e.g., 5 g) in deionized water (e.g., 100 mL).[10]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 220 °C for 8 hours.[10]
-
Allow the reaction to cool to room temperature naturally.
-
Filter the resulting green solid to remove any unreacted terephthalic acid.
-
Purify the product by washing with hot DMF, followed by hot ethanol (B145695) and hot deionized water.[10]
-
Dry the final green powder at 120 °C overnight.[10]
Application in Drug Delivery
MOFs derived from this compound (via terephthalic acid) have shown great promise as carriers for therapeutic agents. Their high porosity allows for significant drug loading, and the tunable nature of their structure can be exploited for controlled release.[11][12]
General Protocol for Drug Loading
Drug loading into these MOFs is typically achieved by soaking the activated MOF in a concentrated solution of the drug.
Materials:
-
Activated MOF (e.g., UiO-66, MIL-101)
-
Drug of interest (e.g., Ibuprofen, Doxorubicin, Quercetin)
-
Appropriate solvent for the drug
Procedure:
-
Suspend the activated MOF in a solution of the drug.
-
Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy, by measuring the concentration of the drug in the supernatant before and after loading.
Quantitative Data on MOF Properties and Drug Loading
The following tables summarize key quantitative data for the discussed MOFs.
Table 1: Physicochemical Properties of Selected Terephthalic Acid-Based MOFs
| MOF | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| MOF-5 | Zn | 2900 - 3800[4][13] | ~1.0 | 12.1 |
| UiO-66 | Zr | 1100 - 1300 | 0.4 - 0.6 | 6 - 7.5 |
| MIL-101(Cr) | Cr | 3000 - 5500[9] | 1.2 - 2.0 | 29 and 34 |
Table 2: Drug Loading Capacities of Selected Terephthalic Acid-Based MOFs
| MOF | Drug | Drug Loading (wt%) | Drug Loading (mg/g or g/g) | Reference |
| MIL-101(Cr) | Ibuprofen | - | 1.4 g/g | [14] |
| UiO-66 | Doxorubicin | - | ~75-79% efficiency | [15] |
| UiO-66-NO₂ | Quercetin | 37% | - | [16] |
| UiO-66 | Dexamethasone | - | ~0.1 mg/mg | [17] |
| UiO-66 | Rhodamine B | - | ~0.15 mg/mg | [17] |
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and relationships described in these application notes.
Caption: Workflow from this compound to Drug-Loaded MOFs.
Caption: Signaling pathway for MOF-based drug delivery.
Conclusion
This compound, through its conversion to terephthalic acid, is a vital precursor for a significant family of metal-organic frameworks. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to synthesize and utilize these versatile materials. The high drug loading capacities and potential for controlled release make TPA-based MOFs a compelling platform for advanced therapeutic applications. Further research into the biocompatibility, in vivo stability, and targeted delivery mechanisms of these MOFs will continue to expand their potential in medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. US3139452A - Oxidation of this compound to terephthalic acid - Google Patents [patents.google.com]
- 3. Liquid phase oxidation of this compound to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jchemrev.com [jchemrev.com]
- 5. sciforum.net [sciforum.net]
- 6. louis.uah.edu [louis.uah.edu]
- 7. researchgate.net [researchgate.net]
- 8. Electron Interaction-Enhanced Photocatalytic Degradation of Tetracycline over Fe/UIO-66 [mdpi.com]
- 9. Synthesis Methods, Performance Optimization, and Application Progress of Metal–Organic Framework Material MIL-101(Cr) [mdpi.com]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. CN103333182A - Method for preparing MOF-5 - Google Patents [patents.google.com]
- 14. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for p-Xylene Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the detection and quantification of p-xylene using High-Performance Liquid Chromatography (HPLC). It includes established methodologies, experimental protocols, and data presentation to assist in the analysis of this compound in various sample matrices.
Introduction
This compound (1,4-dimethylbenzene) is an aromatic hydrocarbon widely used as a solvent and as a precursor in the synthesis of terephthalic acid, a key component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). Its detection and quantification are crucial in various fields, including pharmaceutical manufacturing, environmental monitoring, and toxicology. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound. This application note details a reversed-phase HPLC method coupled with UV detection for this purpose.
Chromatographic Conditions
A common approach for the analysis of this compound is reversed-phase HPLC, which separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is typically used with a polar mobile phase.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | Octadecylsilica (ODS; C18) bonded phase, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Isocratic: Acetonitrile (B52724) and Water (e.g., 60:40 v/v) Gradient: Methanol (B129727), Acetonitrile, and Water for complex mixtures[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm or 220 nm[1] |
| Column Temperature | Ambient or controlled at 30 °C |
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound and related compounds using HPLC. It is important to note that these values can vary depending on the specific instrument, column, and experimental conditions.
Table 2: Representative Quantitative Data for Aromatic Hydrocarbon Analysis by HPLC
| Analyte | Retention Time (min) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Correlation Coefficient (R²) |
| This compound | ~7-9 (Isocratic) | 0.5 - 1100 µg/mL[1] | Typically in the low ng/mL range | Typically in the mid-to-high ng/mL range | > 0.997[1] |
| o-Xylene | Varies with conditions | Not Specified | Not Specified | Not Specified | Not Specified |
| m-Xylene | Varies with conditions | Not Specified | Not Specified | Not Specified | Not Specified |
| Toluene | Varies with conditions | Not Specified | Not Specified | Not Specified | Not Specified |
| Benzene | Varies with conditions | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The separation of xylene isomers (o-, m-, and this compound) can be challenging on standard C18 columns. Specialized columns or optimized mobile phases may be required for baseline resolution.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound standard.
-
Dissolve the standard in 100 mL of methanol in a volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation
The appropriate sample preparation method depends on the sample matrix. The goal is to extract this compound and remove interfering substances.
a) Protocol for Aqueous Samples (e.g., Wastewater, Process Water) using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of aromatic hydrocarbons from water samples.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pass a known volume of the aqueous sample (e.g., 100 mL) through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a small volume of a suitable organic solvent, such as acetonitrile or methanol (e.g., 2 x 1 mL).
-
-
Final Preparation:
-
The eluate can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to a known volume.
-
b) Protocol for Solid or Semi-Solid Samples (e.g., Pharmaceutical Formulations)
-
Extraction:
-
Accurately weigh a known amount of the homogenized sample.
-
Add a suitable extraction solvent (e.g., methanol, acetonitrile) in a specific ratio (e.g., 1:10 w/v).
-
Vortex or sonicate the mixture for a sufficient time to ensure complete extraction of this compound.
-
-
Clarification:
-
Centrifuge the extract at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any solid material.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis
-
System Equilibration:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Caption: General workflow for this compound analysis by HPLC.
Caption: Solid-Phase Extraction (SPE) workflow for aqueous samples.
References
Protocol for the Laboratory-Scale Oxidation of p-Xylene to Terephthalic Acid
Authored for researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the oxidation of p-xylene to terephthalic acid (TPA) in a laboratory setting.
The synthesis of terephthalic acid, a crucial precursor for polyesters and other polymers, is a significant process in industrial and research chemistry. The most established method for this conversion is the liquid-phase air oxidation of this compound, commonly known as the AMOCO process. This protocol outlines the laboratory-scale application of this process and also discusses alternative, milder oxidation methods.
Safety Precautions
Before commencing any experimental work, it is crucial to adhere to strict safety protocols. This compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][2]
-
Handling: Work in a well-ventilated fume hood.[3] Keep away from heat, sparks, and open flames.[1][3][4] Use non-sparking tools and explosion-proof equipment.[3][4] Avoid direct physical contact by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1][4]
-
Disposal: Dispose of waste in accordance with all applicable local and national regulations.[4]
Experimental Protocols
AMOCO-type Oxidation (Homogeneous Catalysis)
This protocol is based on the widely used industrial process, adapted for a laboratory setting. It employs a multi-component catalyst system in an acetic acid solvent under elevated temperature and pressure.[5][6]
Materials and Equipment:
-
This compound (reactant)
-
Cobalt (II) acetate (B1210297) tetrahydrate (catalyst)[6][7]
-
High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
-
Pressurized air or oxygen source
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine this compound, glacial acetic acid, cobalt (II) acetate, manganese (II) acetate, and sodium bromide.
-
Reaction Conditions: Seal the reactor and purge with nitrogen gas. Pressurize the reactor with air or oxygen to 15-30 atm.[8] Heat the mixture to 175-225 °C while stirring.[5][6]
-
Reaction Monitoring: Maintain the reaction for several hours. The progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to analyze the disappearance of this compound and the formation of intermediates and the final product.
-
Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. The crude terephthalic acid will precipitate out of the acetic acid solution.
-
Purification:
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude TPA with fresh acetic acid and then with water to remove residual catalysts and solvent.
-
Drying: Dry the purified TPA in a vacuum oven.
-
Reaction Intermediates: The oxidation of this compound to terephthalic acid proceeds through several intermediate products, including p-tolualdehyde, p-toluic acid (PT), and 4-carboxybenzaldehyde (4-CBA).[7] Incomplete oxidation can lead to the presence of these impurities in the final product.
Alternative Oxidation Protocol: Ozone-Mediated Oxidation
For laboratories seeking milder reaction conditions, ozone can be employed as the oxidant at atmospheric pressure.[7]
Materials and Equipment:
-
This compound
-
Glacial acetic acid
-
Cobalt (II) acetate tetrahydrate (catalyst)[7]
-
Potassium bromide (promoter)[7]
-
Ozone generator
-
Gas dispersion tube
-
Reaction flask with a condenser and stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and gas dispersion tube, dissolve this compound, cobalt (II) acetate, and potassium bromide in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to 80-110 °C while stirring.[7] Bubble ozone-containing air through the solution at a controlled flow rate.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using HPLC.
-
Product Isolation and Purification: Follow the same isolation and purification steps as described in the AMOCO-type protocol.
Data Presentation
The following tables summarize typical quantitative data for the oxidation of this compound under different conditions.
Table 1: AMOCO-type Process Conditions and Outcomes [8]
| Parameter | Value |
| Temperature | 180-225 °C |
| Oxygen Pressure | 15-30 atm |
| This compound:Acetic Acid (molar ratio) | 0.08-0.16 |
| Mn/Co (molar ratio) | 1:8 - 1:10 |
| Co:Br (molar ratio) | 3-4 |
| This compound Conversion | >98% |
| Terephthalic Acid Selectivity | ~95% |
Table 2: Ozone-Mediated Oxidation Conditions and Outcomes [7]
| Parameter | Value |
| Temperature | 80 °C |
| Pressure | Atmospheric |
| Reaction Time | 6 hours |
| This compound:Cobalt Acetate (mole ratio) | 10:1 |
| Ozone Concentration | 63.0 mg/L |
| Gas Flow Rate | 0.8 L/min |
| This compound Conversion | 76% |
| Terephthalic Acid Selectivity | 84% |
Purification of Crude Terephthalic Acid
Crude TPA often contains impurities, most notably 4-carboxybenzaldehyde (4-CBA), which must be removed to meet polymerization-grade specifications (typically <25 ppm of 4-CBA).[5][9]
Protocol: Hydrogenation and Recrystallization [10]
-
Dissolution: Dissolve the crude TPA in hot water under pressure to form an aqueous solution.[10]
-
Hydrogenation: Transfer the solution to a suitable reactor containing a heterogeneous catalyst (e.g., palladium on carbon). Pressurize the reactor with hydrogen and heat to facilitate the reduction of 4-CBA to the more soluble p-toluic acid.[6][10]
-
Crystallization: After the hydrogenation is complete, cool the solution to induce the crystallization of purified TPA.[10]
-
Isolation: Collect the purified TPA crystals by filtration, wash with water, and dry.
Visualizations
Diagram 1: Experimental Workflow for AMOCO-type Oxidation
Caption: Workflow for the laboratory oxidation of this compound.
Diagram 2: Simplified Reaction Pathway of this compound Oxidation
References
- 1. carlroth.com [carlroth.com]
- 2. Paraxylene (this compound) - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. fishersci.com [fishersci.com]
- 4. htpchem.com [htpchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scienceasia.org [scienceasia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5698734A - Process for the production of purified terephthalic acid - Google Patents [patents.google.com]
p-Xylene as a Scintillator in Radiation Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-xylene as a solvent in liquid scintillators for the detection of ionizing radiation. This document details the fundamental principles, performance characteristics, and experimental protocols for preparing and utilizing this compound-based scintillators.
Introduction to this compound in Scintillation Counting
This compound, an aromatic hydrocarbon, serves as an efficient primary solvent in liquid scintillation cocktails.[1][2] When ionizing radiation passes through a scintillator, it excites the solvent molecules. This excitation energy is then non-radiatively transferred to dissolved fluorescent solutes (fluors), which in turn de-excite by emitting photons of light.[2][3] These light flashes are detected by a photosensor, such as a photomultiplier tube (PMT), and converted into an electrical pulse. The intensity of the light is proportional to the energy of the incident radiation.[4]
Organic liquid scintillators are widely used for the detection of various types of radiation, including alpha, beta, gamma, and neutron radiation.[5][6] this compound is a popular choice due to its favorable scintillation characteristics and its ability to dissolve a wide range of fluors and wavelength shifters.[1][4]
Key Performance Characteristics
The performance of a this compound-based scintillator is determined by several key parameters, including its light yield, decay time, and pulse shape discrimination capabilities.
Light Yield
Light yield is a measure of the number of photons produced per unit of energy deposited by the radiation. A higher light yield results in a stronger signal and better energy resolution. The light yield of a this compound scintillator is highly dependent on the type and concentration of the dissolved fluors.[7][8] The addition of a secondary solute, a wavelength shifter, can further enhance the light output by shifting the emitted light to a wavelength that is more efficiently detected by the PMT.[9]
Table 1: Relative Light Yield of this compound-Based Scintillators with Different Solutes
| Primary Solute (Fluor) | Concentration | Secondary Solute (Wavelength Shifter) | Concentration | Relative Light Yield (%)* | Reference |
| PPO | 2 g/L | - | - | Varies with concentration (logarithmic increase) | [8] |
| PPO | 4 g/L | POPOP | 10 mg/L | ~77 (compared to EJ301) | [1] |
| DPA | Close-to-saturation | - | - | High | [7] |
| PPO | High Concentration | - | - | High | [7] |
| - | - | bis-MSB | Varies | Increased with addition | [9] |
*Relative light yields are often compared to standard commercial scintillators like EJ301 or anthracene.
Decay Time
The decay time refers to the time it takes for the scintillation light to be emitted after the interaction with radiation. A short decay time is crucial for high counting rates and fast timing applications. Organic scintillators, including those based on this compound, are known for their fast decay times, typically in the order of a few nanoseconds.[3]
Table 2: Scintillation Decay Time Constants
| Scintillator Component | Decay Time (ns) | Reference |
| PPO (in LAB solvent) | ~1.6 | [10] |
| bis-MSB (in LAB solvent) | ~1.5 | [10] |
| Generic Organic Scintillators | a few ns | [3] |
Pulse Shape Discrimination (PSD)
Pulse Shape Discrimination (PSD) is a powerful technique used to differentiate between different types of radiation, particularly neutrons and gamma rays.[11] This is possible because the time profile of the light pulse (the pulse shape) can vary depending on the ionizing particle. In this compound-based scintillators, interactions with neutrons (which cause proton recoils) tend to produce a larger proportion of delayed light compared to interactions with gamma rays (which cause electron recoils).[7] This difference in the decay components of the scintillation pulse allows for their electronic separation. The efficiency of this separation is quantified by the Figure of Merit (FoM).
Table 3: Pulse Shape Discrimination (PSD) Performance of this compound-Based Scintillators
| Primary Solute (Fluor) | Concentration | Radiation Source | Figure of Merit (FoM) | Reference |
| PPO | High Concentration | 252Cf | High | [7] |
| DPA | Close-to-saturation | 252Cf | Excellent | [7] |
| PPO in PVT matrix | Varies | 252Cf | Increases with concentration | [7] |
Experimental Protocols
Preparation of a this compound-Based Liquid Scintillator
This protocol describes the preparation of a standard this compound-based liquid scintillator containing 2,5-Diphenyloxazole (PPO) as the primary fluor and 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) as the wavelength shifter.
Materials:
-
This compound (scintillation grade)
-
PPO (2,5-Diphenyloxazole)
-
POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound into a clean, dry glass vial. For example, to prepare 100 mL of scintillator, use approximately 86 g of this compound (density of this compound is ~0.86 g/mL).
-
Weigh the appropriate amount of PPO. A typical concentration is 3-5 g/L. For 100 mL, this would be 0.3-0.5 g.
-
Add the PPO to the this compound in the vial.
-
Weigh the appropriate amount of POPOP. A typical concentration is 0.1-0.5 g/L. For 100 mL, this would be 0.01-0.05 g.
-
Add the POPOP to the this compound and PPO mixture.
-
Place the magnetic stir bar in the vial, cap it, and place it on the magnetic stirrer.
-
Stir the solution at room temperature until all the solutes are completely dissolved. This may take some time. Gentle warming can aid dissolution but should be done with caution due to the flammability of this compound.
-
Once fully dissolved, the liquid scintillator is ready for use. Store in a tightly sealed, labeled container in a cool, dark, and well-ventilated area.
Measurement of Relative Light Yield
This protocol outlines a method for measuring the relative light yield of a prepared this compound scintillator using a gamma-ray source and a PMT-based detection system.
Equipment:
-
Prepared this compound liquid scintillator in a suitable vial (e.g., quartz or low-potassium glass)
-
Standard commercial scintillator for reference (e.g., EJ-301)
-
Gamma-ray source (e.g., ¹³⁷Cs)
-
Photomultiplier Tube (PMT) with a high voltage power supply
-
Preamplifier and Amplifier
-
Multichannel Analyzer (MCA)
-
Oscilloscope
Procedure:
-
Place the reference scintillator in a light-tight holder coupled to the PMT.
-
Apply the recommended high voltage to the PMT.
-
Position the ¹³⁷Cs source at a fixed distance from the scintillator.
-
Observe the output pulses on the oscilloscope to ensure proper signal shape and amplitude.
-
Acquire a pulse height spectrum using the MCA. The spectrum should show the Compton edge of the 662 keV gamma rays from ¹³⁷Cs.
-
Determine the channel number corresponding to the Compton edge. This can be done by finding the inflection point on the upper side of the Compton continuum.
-
Replace the reference scintillator with the prepared this compound scintillator, ensuring the same geometry (position and coupling to the PMT).
-
Acquire a pulse height spectrum for the this compound scintillator under the same conditions (source position, acquisition time).
-
Determine the channel number corresponding to the Compton edge for the this compound scintillator.
-
The relative light yield can be calculated as the ratio of the Compton edge channel number of the this compound scintillator to that of the reference scintillator.
Neutron-Gamma Pulse Shape Discrimination (PSD)
This protocol describes the general procedure for performing neutron-gamma discrimination using a this compound-based scintillator.
Equipment:
-
Prepared this compound liquid scintillator
-
Mixed neutron-gamma source (e.g., ²⁵²Cf or AmBe)
-
PMT with high voltage power supply
-
Fast digitizer or a digital pulse processing system
-
Data acquisition and analysis software
Procedure:
-
Couple the this compound scintillator to the PMT and place it in a light-tight enclosure.
-
Position the mixed neutron-gamma source near the scintillator.
-
Acquire the waveforms of the scintillation pulses using the fast digitizer.
-
For each pulse, integrate the charge in two different time windows: a short gate that captures the "prompt" part of the pulse, and a long gate that captures the total charge of the pulse.
-
The PSD parameter is typically calculated as the ratio of the charge in the tail of the pulse (long gate minus short gate) to the total charge (long gate).
-
Plot a 2D histogram of the PSD parameter versus the total pulse height (proportional to energy).
-
The plot should show two distinct bands: one corresponding to gamma-ray events and another to neutron events.
-
The separation between these two bands can be quantified using a Figure of Merit (FoM).
Applications
This compound-based liquid scintillators are employed in a variety of applications, including:
-
Neutrino Physics: Large-volume liquid scintillator detectors are used in experiments to study neutrino oscillations and other properties.[1]
-
Neutron Detection and Spectroscopy: The excellent PSD capabilities of this compound scintillators make them ideal for detecting fast neutrons in mixed radiation fields.[7][11]
-
Homeland Security: Portal monitors and handheld detectors often utilize liquid or plastic scintillators for the detection of nuclear materials.
-
Environmental Monitoring: Liquid scintillation counting is a standard method for measuring low-energy beta emitters like tritium (B154650) in water samples.
-
Drug Development: In preclinical studies, liquid scintillation counting is used to quantify radiolabeled compounds in biological samples to study drug absorption, distribution, metabolism, and excretion (ADME).
Safety Considerations
This compound is a flammable and hazardous chemical.[4] Appropriate safety precautions must be taken when handling it. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Scintillator - Wikipedia [en.wikipedia.org]
- 4. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 5. nuclear-power.com [nuclear-power.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Setup of p-Xylene Isomerization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup for the isomerization of xylene isomers, with a focus on producing para-xylene (p-xylene). The protocols outlined below cover catalyst synthesis, the isomerization reaction in a laboratory-scale fixed-bed reactor, and product analysis using gas chromatography.
Introduction
Xylene isomerization is a critical process in the petrochemical industry for converting a mixture of C8 aromatics (ortho-xylene, meta-xylene, this compound, and ethylbenzene) into a stream with a higher concentration of the commercially valuable this compound.[1][2] this compound is a primary feedstock for the production of terephthalic acid, a key monomer in the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET).[3][4][5] The isomerization is typically carried out over an acidic catalyst, with zeolites such as ZSM-5 being widely used due to their shape-selective properties and high thermal stability.[6][7][8] This application note details the necessary protocols for conducting xylene isomerization experiments at a laboratory scale.
Data Presentation
Catalyst Performance in Xylene Isomerization
The following table summarizes the performance of various catalysts under different reaction conditions. This data is essential for selecting the appropriate catalyst and optimizing the reaction parameters.
| Catalyst | Feed | Temperature (°C) | Pressure | WHSV (h⁻¹) | Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Hierarchical Mesoporous ZSM-5 | o-Xylene (B151617) | 500 | Atmospheric | - | 51.6 | 22.4 | 11.6 | [6] |
| Silica-Alumina | Mixed Xylenes (up to 13% ethylbenzene) | 425-450 | - | 0.5 | - | - | - | [9] |
| Platinized Silica-Alumina | Mixed Xylenes (~26% ethylbenzene) | 420-485 | 1.2-2.0 MPa | 1.0 | - | - | - | [9] |
| Mo- and Cr-promoted Zeolite | Mixed Xylenes (~5% ethylbenzene) | 380-455 | 1.4-3.5 MPa | - | - | - | - | [9] |
WHSV (Weight Hourly Space Velocity) is the weight of feed flowing per hour divided by the weight of the catalyst. Conversion, Selectivity, and Yield are highly dependent on the specific composition of the mixed xylene feed.
Experimental Protocols
Protocol 1: Synthesis of H-ZSM-5 Catalyst
This protocol describes the synthesis of the acidic form of the ZSM-5 zeolite catalyst, a widely used catalyst for xylene isomerization.[10][11]
Materials:
-
Aluminum oxide (Al₂O₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄, 96%)
-
Tetrapropylammonium (B79313) bromide (TPABr)
-
Colloidal silica (B1680970) (e.g., LUDOX HS-30, 30 wt% SiO₂)
-
Distilled water
Procedure:
-
Solution 1 (Sodium Aluminate):
-
In a weighing boat, dissolve approximately 0.20 g of NaOH pellets in 25 mL of water.
-
Add 0.30 g of Al₂O₃ and stir until dissolved to form soluble Al(OH)₄⁻ ions.
-
Add an additional 2.95 g of NaOH and stir until fully dissolved.[10]
-
-
Solution 2 (Templating Agent):
-
In a separate weighing boat, add 1.7 mL of 96% H₂SO₄ to 50 mL of water.
-
Dissolve 4.0 g of tetrapropylammonium bromide in this solution with stirring.[10]
-
-
Solution 3 (Silica Source):
-
Place 24 mL of colloidal silica in a polypropylene (B1209903) screw-top jar.[10]
-
-
Gel Formation and Crystallization:
-
Combine the three solutions to form a gel.
-
Heat the resulting gel in an autoclave to induce crystallization.
-
-
Calcination (Template Removal):
-
Air dry the synthesized TPA-ZSM-5 solid.
-
Place the dried solid in a tube furnace.
-
Heat under a slow flow of nitrogen at a rate of 4°C/min to 100°C, then increase at 10°C/min to 500°C.
-
Maintain the temperature at 500°C for 2 hours to thermally decompose the organic template.
-
Cool the furnace to room temperature.[10]
-
-
Ion Exchange (Conversion to H-ZSM-5):
-
The calcined Na-ZSM-5 is then converted to its acidic form (H-ZSM-5) through ion exchange with an ammonium (B1175870) salt solution followed by calcination.
-
Protocol 2: Xylene Isomerization in a Fixed-Bed Reactor
This protocol details the procedure for carrying out the gas-phase isomerization of a xylene isomer over the synthesized H-ZSM-5 catalyst.
Materials:
-
H-ZSM-5 catalyst
-
o-xylene (or other xylene isomer/mixture)
-
Nitrogen gas (carrier gas)
-
Glass wool
Equipment:
-
Fixed-bed catalytic reactor (e.g., a fritted adapter or quartz tube)
-
Tube furnace with temperature controller
-
Reflux flask
-
Condenser and collection flask
-
Ice bath
-
Mass flow controller for nitrogen
Procedure:
-
Catalyst Packing:
-
Place a known mass of the H-ZSM-5 catalyst into the fixed-bed reactor.
-
Use glass wool to secure the catalyst bed in place. Ensure the packing is not too tight to allow for gas flow.[10]
-
-
Reactor Setup:
-
Place the reactor inside the tube furnace.
-
Connect the reflux flask containing 15 mL of o-xylene to the inlet of the reactor.
-
Connect the outlet of the reactor to a condenser and a collection flask placed in an ice bath.[10]
-
-
Reaction:
-
Start a low to moderate flow of nitrogen gas through the apparatus.[10]
-
Heat the tube furnace to the desired reaction temperature (e.g., 425°C).[10]
-
Heat the o-xylene in the reflux flask to its boiling point (140°C) to vaporize it. The nitrogen gas will act as a carrier to transport the xylene vapor through the catalyst bed.[10]
-
-
Product Collection:
-
The product stream exiting the reactor is cooled and condensed in the collection flask.
-
Protocol 3: Product Analysis by Gas Chromatography (GC)
This protocol provides a general method for the analysis of the product mixture to determine the conversion of the reactant and the selectivity towards different xylene isomers.
Equipment and Conditions:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating xylene isomers, such as an SLB-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness) or HP-Innowax (60 m x 0.32 mm x 0.5 µm).[12]
-
Carrier Gas: Nitrogen or Helium.[12]
-
Temperatures:
-
Injector: 250°C
-
Detector (FID): 250°C
-
Oven Program: 40°C hold for 4 min, then ramp at 8°C/min to 200°C and hold for 5 min. (Note: The oven program may need to be optimized based on the specific column and desired separation.)
-
-
Injection: 1 µL with a split ratio of 100:1.[12]
Procedure:
-
Sample Preparation: Dilute the collected product sample in a suitable solvent (e.g., pentane) if necessary.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis:
-
Identify the peaks corresponding to o-xylene, m-xylene, this compound, and ethylbenzene (B125841) based on their retention times, which can be determined by running individual standards.
-
Calculate the area of each peak.
-
Determine the mole fraction of each component.
-
Calculate the conversion of the starting xylene isomer and the selectivity for each product.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes in the experimental setup for this compound isomerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Process Optimization of Para-xylene Crystallization Separation Process via Morphology Approach, Multi-dimensional Population Balance Equation, and Equation-Oriented Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. Liquid-phase xylene isomerization on nano-sized ZSM-5 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02828G [pubs.rsc.org]
- 8. research.tue.nl [research.tue.nl]
- 9. Xylene Isomerization | SIE NEFTEHIM, LLC [nefthim.com]
- 10. Preparation of Zeolite ZSM5 and Catalysis of Xylene Isomerization – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. gcms.cz [gcms.cz]
Application Notes and Protocols for the Quantification of p-Xylene in Mixtures
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. gcms.cz [gcms.cz]
- 3. scribd.com [scribd.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 8. Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 9. richmondscientific.com [richmondscientific.com]
Application Notes & Protocols: p-Xylene as a Feedstock for Fine Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Para-xylene (p-xylene), an aromatic hydrocarbon, is a cornerstone of the chemical industry, primarily serving as a feedstock for the large-scale production of terephthalic acid (TPA) and dimethyl terephthalate (B1205515) (DMT).[1][2][3] These two compounds are critical monomers for the synthesis of polyesters such as polyethylene (B3416737) terephthalate (PET), polybutylene terephthalate (PBT), and polytrimethylene terephthalate (PTT).[1][4] Beyond polyesters, this compound derivatives are valuable intermediates in the synthesis of other fine chemicals, including pyromellitic dianhydride and terephthalonitrile (B52192). This document provides detailed application notes and experimental protocols for the synthesis of key fine chemicals derived from this compound.
Synthesis of Terephthalic Acid (TPA)
Terephthalic acid is a commodity chemical of immense industrial importance, primarily produced through the aerobic oxidation of this compound. The most common method is the AMOCO process.[5][6]
AMOCO Process for TPA Synthesis
The AMOCO process involves the liquid-phase air oxidation of this compound in the presence of a catalyst system, typically a mixture of cobalt and manganese salts with a bromine promoter, in an acetic acid solvent.[5][6]
Reaction Pathway:
Caption: Oxidation pathway of this compound to terephthalic acid.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Temperature | 175–225 °C | [5][7] |
| Pressure | 15–30 bar | [5][7] |
| Catalyst | Co-Mn-Br system | [5][7] |
| Solvent | Acetic Acid | [5] |
| This compound Conversion | > 98% | [5] |
| TPA Selectivity | ~ 95% | [5] |
| Reaction Time | 8–24 hours | [5] |
Experimental Protocol (Conceptual):
-
Reactor Setup: A high-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls is required. The reactor material should be resistant to the corrosive reaction mixture (e.g., titanium or Hastelloy).
-
Charging the Reactor: Charge the reactor with glacial acetic acid, the cobalt and manganese acetate (B1210297) catalysts, and the sodium bromide promoter.
-
Pressurization and Heating: Seal the reactor and pressurize it with compressed air or a specific oxygen/nitrogen mixture. Heat the reactor to the desired temperature range of 175-225°C.[5][7]
-
This compound Feed: Continuously feed this compound into the reactor at a controlled rate.
-
Reaction: Maintain the reaction conditions for a residence time of 8-24 hours.[5] The exothermic reaction requires careful temperature management.
-
Product Recovery: After the reaction, cool the reactor and depressurize it. The crude TPA precipitates out of the acetic acid solution due to its low solubility.
-
Purification: The crude TPA is separated by filtration or centrifugation. It is then typically purified by dissolving it in hot water and hydrogenation over a palladium catalyst to reduce impurities like 4-carboxybenzaldehyde (4-CBA) to p-toluic acid.[5]
Alternative "Green" Oxidation Methods for TPA Synthesis
Recent research has focused on developing more environmentally friendly methods for TPA production, avoiding the use of corrosive bromine and harsh reaction conditions.
Ozone-Based Oxidation:
This method utilizes ozone as a potent oxidant, allowing for lower temperatures and pressures.
Quantitative Data Summary (Ozone-Based Oxidation):
| Parameter | Value | Reference |
| Temperature | 80 °C | [8][9] |
| Pressure | Atmospheric | [8][9] |
| Catalyst | Cobalt Acetate | [8][9] |
| Oxidant | Ozone-containing air (63.0 mg/L) | [8][9] |
| Solvent | Glacial Acetic Acid | [8][9] |
| This compound Conversion | 76% (96% with KBr) | [8][9] |
| TPA Selectivity | 84% | [8][9] |
| Reaction Time | 6 hours | [8][9] |
Experimental Protocol (Ozone-Based Oxidation):
-
Reactor Setup: A glass reactor equipped with a magnetic stirrer, gas dispersion tube, and a condenser is suitable for this atmospheric pressure reaction.
-
Reaction Mixture: Charge the reactor with glacial acetic acid, cobalt acetate catalyst, and this compound.
-
Ozonolysis: Bubble ozone-containing air through the reaction mixture at a constant flow rate (e.g., 0.8 L/min) while maintaining the temperature at 80°C with vigorous stirring.[8][9]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using techniques like HPLC or GC.
-
Work-up: After the reaction is complete, cool the mixture. The TPA product can be isolated by filtration and washed with fresh solvent.
Biocatalytic Conversion:
Metabolically engineered bacteria, such as Pseudomonas putida, can be used for the biocatalytic conversion of this compound to TPA under mild, aqueous conditions.[10]
Quantitative Data Summary (Biocatalytic Conversion):
| Parameter | Value | Reference |
| Biocatalyst | Engineered Pseudomonas putida KT2440 | [10] |
| Product Titer | 38.25 ± 0.11 g/L | [10] |
| Molar Conversion Yield | 99.6 ± 0.6% | [10] |
Synthesis of Dimethyl Terephthalate (DMT)
DMT is another crucial monomer for polyester (B1180765) production and can be synthesized from this compound through several routes.
Witten-Hercules-Dynamit Nobel Process (Oxidation-Esterification)
This process involves a two-stage approach: the oxidation of this compound to p-toluic acid, followed by esterification with methanol (B129727) to form methyl p-toluate (B1214165), which is then further oxidized and esterified to DMT.
Process Workflow:
Caption: Multi-step synthesis of DMT from this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Oxidation Step | ||
| Temperature | 140-180 °C | [5] |
| Pressure | 5-8 bar | [5] |
| Catalyst | Cobalt salts | [5] |
| Esterification Step | ||
| Temperature | 250-280 °C (catalyst-free) | [11] |
| Pressure | ~100 bar (catalyst-free) | [11] |
| DMT Selectivity (overall) | ~85% (based on this compound) | [11] |
Experimental Protocol (Conceptual):
-
First Oxidation: Oxidize this compound with air in the presence of a cobalt catalyst at 140-180°C and 5-8 bar to produce p-toluic acid.[5]
-
First Esterification: React the resulting p-toluic acid with methanol to form methyl p-toluate.
-
Separation: Separate the methyl p-toluate from the reaction mixture.
-
Second Oxidation: Oxidize the methyl p-toluate in a similar manner to the first oxidation to yield terephthalic acid monomethyl ester.
-
Second Esterification: Esterify the terephthalic acid monomethyl ester with methanol to produce DMT.
-
Purification: The crude DMT is purified by distillation or recrystallization from methanol or xylene.[11]
Direct Esterification of TPA
DMT can also be produced by the direct esterification of terephthalic acid with methanol.[4]
Experimental Protocol (Direct Esterification):
-
Reaction Mixture: Charge an autoclave with terephthalic acid and an excess of methanol.
-
Reaction Conditions: Heat the mixture to 250-300°C.[4] The reaction is typically carried out without a catalyst, although one can be used to accelerate the rate.
-
Product Isolation: After the reaction, the excess methanol is recovered by distillation.
-
Purification: The crude DMT is then purified by distillation.
Synthesis of Terephthalonitrile
Terephthalonitrile is a valuable intermediate for high-performance polymers and other fine chemicals. It is primarily produced by the ammoxidation of this compound.
Ammoxidation of this compound:
This process involves the reaction of this compound with ammonia (B1221849) and oxygen over a catalyst at high temperatures.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Temperature | 380 °C | [12] |
| Catalyst | No. P-87 catalyst | [12] |
| Ammonia Ratio | 10 | [12] |
| Air Ratio | 30 | [12] |
| Space Velocity | 1190 h⁻¹ | [12] |
| This compound Conversion | 98.8% | [12] |
| Terephthalonitrile Molar Yield | 91.3% | [12] |
| Terephthalonitrile Selectivity | 92.4% | [12] |
Experimental Protocol (Conceptual):
-
Reactor Setup: A fixed-bed flow reactor is typically used for this gas-phase reaction.
-
Catalyst Loading: The reactor is packed with the ammoxidation catalyst.
-
Reactant Feed: A gaseous mixture of this compound, ammonia, and air is fed into the reactor at the specified ratios and space velocity.
-
Reaction: The reaction is carried out at high temperatures (e.g., 380°C).[12]
-
Product Recovery: The product stream exiting the reactor is cooled to condense the terephthalonitrile.
-
Purification: The crude terephthalonitrile can be purified by crystallization or sublimation. The purity of the final product can be higher than 99%.[12]
Synthesis of Pyromellitic Dianhydride (PMDA)
Pyromellitic dianhydride is a monomer used in the production of high-performance polyimides. One synthetic route starts from this compound.
Two-Step Synthesis from this compound:
This method involves the initial formation of 2,2',4,4',5,5'-hexamethylbiphenyl from this compound, followed by oxidation to PMDA.[13]
Process Workflow:
Caption: Synthesis of Pyromellitic Dianhydride from this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Step 1: Hexamethylbiphenyl Synthesis | ||
| Reactants | This compound, Dichloroethane | [13] |
| Catalyst | Aluminum trichloride (B1173362) or Iron trichloride | [13] |
| Solvent | Dichloroethane, cyclohexane, etc. | [13] |
| Temperature | 0-80 °C | [13] |
| Step 2: Oxidation to PMDA | ||
| Temperature | 350-500 °C | [13] |
| Catalyst | Vanadium-based | [13] |
| Pressure | Atmospheric | [13] |
| Feed Gas Velocity | 3000-8000 h⁻¹ | [13] |
Experimental Protocol (Conceptual):
-
Synthesis of 2,2',4,4',5,5'-hexamethylbiphenyl:
-
Gas-Phase Oxidation to PMDA:
-
The crude hexamethylbiphenyl is gasified.
-
The gaseous intermediate is then passed over a vanadium-based catalyst in the presence of air at a temperature of 350-500°C.[13]
-
The PMDA product is collected after cooling the gas stream.
-
This compound is a versatile and economically important feedstock for the synthesis of a range of fine chemicals that are integral to the polymer and materials industries. While traditional manufacturing processes have been highly optimized for yield and throughput, there is a growing emphasis on developing more sustainable and environmentally benign synthetic routes. The protocols and data presented here provide a foundation for researchers and professionals to explore both established and emerging methodologies for the conversion of this compound into valuable chemical products.
References
- 1. Paraxylene (this compound) - Chemical Safety Facts [chemicalsafetyfacts.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 106-42-3 [chemicalbook.com]
- 4. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Selective Photocatalytic Oxidation of this compound to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms [mdpi.com]
- 7. globallcadataaccess.org [globallcadataaccess.org]
- 8. scienceasia.org [scienceasia.org]
- 9. [PDF] this compound catalytic oxidation to terephthalic acid by ozone | Semantic Scholar [semanticscholar.org]
- 10. Improved terephthalic acid production from this compound using metabolically engineered Pseudomonas putida [pubmed.ncbi.nlm.nih.gov]
- 11. Manufacture of Dimethyl Terephthalate and Terephthalic Acid - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyromellitic Dianhydride: Applications in Wastewater Treatment and its Preparation Method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Biocatalytic p-Xylene Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a novel chemobiological route for the production of para-xylene (p-xylene) from renewable feedstocks. This approach integrates microbial biosynthesis with chemical catalysis, offering a sustainable alternative to conventional petroleum-based production methods. Detailed experimental protocols for the key steps are provided to enable replication and further development in a research setting.
Introduction: A Chemobiological Approach to Renewable this compound
The industrial production of this compound, a key precursor for polyethylene (B3416737) terephthalate (B1205515) (PET), relies heavily on fossil fuels. To address environmental concerns and create a more sustainable chemical industry, researchers have developed biocatalytic and chemobiological routes starting from renewable resources like glucose and glycerol (B35011).
A promising strategy involves a two-stage process:
-
Microbial Biosynthesis: Engineered Escherichia coli are utilized to convert a simple carbon source (e.g., glycerol) into an oxygenated this compound precursor, 2,5-xylenol. This is achieved through the introduction of a synthetic metabolic pathway.
-
Chemical Catalysis: The biosynthesized 2,5-xylenol is then chemically deoxygenated to yield the final this compound product.
This integrated platform leverages the high selectivity of enzymatic reactions for the synthesis of the complex precursor and the efficiency of chemical catalysis for the final conversion step.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the chemobiological production of this compound via the 2,5-xylenol intermediate, as well as a comparative chemo-catalytic route from bio-derived 2,5-dimethylfuran (B142691) (DMF).
| Process Stage | Metric | Value | Notes | Reference |
| Microbial Biosynthesis of 2,5-Xylenol | Titer | 0.75 ± 0.03 g/L | In a two-phase fed-batch fermentation using engineered E. coli. | [1] |
| Yield | 0.61 ± 0.12 mg/g glycerol | [1] | ||
| Productivity | 2.45 ± 0.04 mg/L/h | [1] | ||
| Chemical Conversion | This compound Yield | 62% | Two-step chemical deoxygenation of 2,5-xylenol. | [2] |
| Chemo-catalytic (Comparative) | This compound Yield | up to 97% | From bio-based 2,5-dimethylfuran (DMF) and ethylene (B1197577) over Al-modified H-Beta zeolites. |
Signaling Pathways and Experimental Workflows
Engineered Metabolic Pathway for 2,5-Xylenol Biosynthesis in E. coli
The following diagram illustrates the synthetic metabolic pathway engineered into E. coli for the conversion of glycerol into 2,5-xylenol.
Caption: Engineered pathway for 2,5-xylenol biosynthesis.
Chemobiological Workflow for this compound Production
This diagram outlines the overall experimental workflow, from the renewable feedstock to the final this compound product.
Caption: Overall workflow for this compound production.
Experimental Protocols
Protocol for Microbial Production of 2,5-Xylenol
This protocol details the construction of the engineered E. coli strain and the subsequent fermentation process for 2,5-xylenol production.[1]
4.1.1. Strain Construction
-
Host Strain: E. coli BL21(DE3) is a suitable host for this pathway.
-
Plasmid Construction:
-
Synthesize the gene encoding 6-methylsalicylic acid synthase (6-MSAS) from Penicillium patulum and the gene for the phosphopantetheinyl transferase sfp from Bacillus subtilis. Clone these into a suitable expression vector (e.g., pETDuet-1) under the control of a T7 promoter.
-
Synthesize the gene for a SAM-dependent C-methyltransferase and the gene for PatG from P. patulum. Clone these into a compatible expression vector (e.g., pCDFDuet-1).
-
-
Transformation: Co-transform the constructed plasmids into the E. coli host strain.
4.1.2. Two-Phase Fed-Batch Fermentation
-
Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate at 37°C with shaking at 250 rpm for 16 hours.
-
Bioreactor Culture:
-
Prepare a 5-L bioreactor containing 2.5 L of a defined medium (e.g., a modified M9 medium) supplemented with glucose or glycerol as the carbon source.
-
Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1.
-
Control the temperature at 37°C and the pH at 7.0 (controlled with 28% (v/v) aqueous ammonia). Maintain dissolved oxygen above 20% by adjusting the agitation speed and airflow.
-
-
Induction and Two-Phase Extraction:
-
When the OD600 reaches approximately 10, induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Simultaneously, add a sterile organic solvent, such as isopropyl myristate (IPM), to the bioreactor to create a two-phase system (e.g., a 1:4 v/v ratio of organic to aqueous phase).
-
-
Fed-Batch Operation: Maintain the carbon source concentration by feeding a concentrated solution of glucose or glycerol.
-
Sampling and Analysis: Periodically take samples from the organic phase. Analyze the concentration of 2,5-xylenol using gas chromatography-mass spectrometry (GC-MS).
Protocol for Chemical Deoxygenation of 2,5-Xylenol to this compound
This protocol describes the two-step chemical conversion of the biosynthesized 2,5-xylenol to this compound.[2]
4.2.1. Materials
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2,5-xylenol in isopropyl myristate (from the fermentation)
-
Methanesulfonyl chloride (MsCl)
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Triethylamine (B128534) (TEA)
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Lithium triethylborohydride (LiEt3BH, "Super-Hydride")
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for organic synthesis under inert atmosphere
4.2.2. Step 1: Mesylation of 2,5-Xylenol
-
To the isopropyl myristate solution containing 2,5-xylenol, add triethylamine (1.5 equivalents relative to 2,5-xylenol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure to yield the crude mesylate.
4.2.3. Step 2: Reductive Deoxygenation
-
Dissolve the crude mesylate from the previous step in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C.
-
Slowly add a 1 M solution of lithium triethylborohydride in THF (2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slowly adding water at 0°C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of p-Xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Xylene. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound is typically produced from catalytic reforming of petroleum naphtha and is part of the BTX aromatics stream (benzene, toluene (B28343), and xylene isomers).[1] The most common impurities are its own isomers, ortho-xylene (o-xylene) and meta-xylene (m-xylene), as well as ethylbenzene.[2] Smaller amounts of other hydrocarbons like toluene and benzene (B151609) may also be present.[3] The close boiling points of these isomers make simple distillation an ineffective method for purification.
Q2: What are the primary methods for removing impurities from this compound in a laboratory setting?
The three primary methods for purifying this compound on a laboratory scale are:
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Fractional Crystallization: This technique leverages the difference in freezing points between this compound and its isomers. This compound has a significantly higher freezing point (13.3°C) compared to o-xylene (B151617) (-25.2°C) and m-xylene (B151644) (-47.9°C), allowing it to be selectively crystallized from the mixture.[4][5]
-
Adsorption Chromatography: This method utilizes solid adsorbents, such as zeolites, that selectively adsorb this compound from a mixture of its isomers due to differences in molecular shape and size.[6][7]
-
Extractive Distillation: In this technique, a solvent is added to the xylene mixture to alter the relative volatilities of the components, making their separation by distillation feasible.[8][9]
Q3: Which purification method is most suitable for my research needs?
The choice of purification method depends on the desired purity, the scale of the experiment, and the available equipment.
-
Fractional crystallization is a relatively simple and cost-effective method for achieving moderate to high purity, especially if the starting material has a high concentration of this compound.[10]
-
Adsorption chromatography can achieve very high purity levels (>99.7%) and is highly selective for this compound.[6]
-
Extractive distillation is effective for separating components with very close boiling points but requires careful selection of a suitable solvent and a more complex setup.[8][9]
Troubleshooting Guides
Fractional Crystallization
Q4: I am getting a low yield of this compound crystals. What could be the problem?
-
Insufficient Cooling: Ensure the cooling bath temperature is low enough to induce crystallization of this compound but not so low that it causes other isomers to solidify. A temperature just below the freezing point of this compound is a good starting point.
-
Incomplete Crystallization Time: Allow sufficient time for the crystallization process to complete. This can range from several hours to overnight, depending on the volume and concentration.
-
Too Much Solvent (if used): If a co-solvent is used to aid in crystallization, an excess amount can keep the this compound in the solution even at low temperatures.
Q5: The purity of my this compound crystals is lower than expected. How can I improve it?
-
Inefficient Separation of Mother Liquor: Ensure that the crystallized this compound is efficiently separated from the mother liquor, which contains the concentrated impurities. Use a pre-chilled filtration setup (e.g., a Büchner funnel) and wash the crystals with a small amount of cold, pure solvent (like hexane (B92381) or pentane) to remove any adhering mother liquor.
-
"Sweating" the Crystals: After initial filtration, you can perform a "sweating" step. This involves allowing the crystal cake to slowly warm to a temperature slightly below the melting point of pure this compound. This process helps to melt and drain away trapped impurities within the crystal lattice.
-
Multiple Recrystallizations: For very high purity requirements, a second recrystallization step may be necessary. Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent and repeat the cooling and filtration process.
Adsorption Chromatography
Q6: The separation of this compound from its isomers using my packed column is poor.
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Incorrect Adsorbent: The choice of adsorbent is critical. Zeolites, particularly faujasite-type zeolites, are highly selective for this compound.[6] Ensure you are using an appropriate adsorbent for your specific separation needs.
-
Improper Column Packing: A poorly packed column with channels or voids will lead to band broadening and inefficient separation. Ensure the adsorbent is packed uniformly and tightly.
-
Inappropriate Mobile Phase: The mobile phase (eluent) must be carefully chosen to allow for differential migration of the xylene isomers. A non-polar solvent like hexane is a common choice. The polarity of the eluent can be adjusted to optimize the separation.
-
Overloading the Column: Loading too much of the xylene mixture onto the column will exceed its capacity and result in poor separation. Determine the optimal loading capacity for your column through preliminary experiments.
Q7: I am having trouble eluting the this compound from the column.
-
Adsorbent is too Active: If the this compound is too strongly adsorbed, it may be difficult to elute. You may need to use a more polar eluent or a combination of solvents to desorb the this compound.
-
Insufficient Eluent Volume: Ensure you are using a sufficient volume of eluent to completely wash the this compound from the column. Monitor the eluate using a suitable analytical technique (e.g., GC or TLC) to determine when all the this compound has been collected.
Data Presentation
Table 1: Comparison of this compound Purification Techniques
| Technique | Principle | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Fractional Crystallization | Difference in freezing points of isomers[4] | 99.5%[11] | 60-70% (due to eutectic formation)[10] | Simple setup, cost-effective. | Lower recovery, may require multiple stages for high purity. |
| Adsorption | Selective adsorption of this compound onto a solid adsorbent[6] | >99.7%[6] | >95%[12] | High purity and recovery, high selectivity.[6][12] | Requires specific adsorbents, can be more complex to set up. |
| Extractive Distillation | Altering relative volatilities with a solvent[8] | 99.6%[10] | 99.1%[10] | Effective for close-boiling mixtures.[10] | Requires careful solvent selection and recovery, more complex setup. |
Experimental Protocols
Method 1: Laboratory-Scale Fractional Crystallization
Objective: To purify this compound from a commercial mixture containing its isomers.
Materials:
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Commercial grade this compound (containing o- and m-xylene isomers)
-
Dry ice/acetone or an isopropanol/ice cooling bath
-
Beaker or Erlenmeyer flask
-
Stirring rod or magnetic stirrer
-
Pre-chilled Büchner funnel and filter flask
-
Filter paper
-
Cold hexane or pentane (B18724) (for washing)
Procedure:
-
Place the commercial this compound mixture in a beaker or Erlenmeyer flask.
-
Slowly cool the mixture in the cooling bath while gently stirring.
-
Observe the formation of white crystals of this compound as the temperature drops. Maintain the temperature just below the freezing point of this compound (around 10-12°C) to avoid co-crystallization of other isomers.
-
Continue cooling and stirring until a significant amount of crystals has formed, creating a slurry.
-
Quickly filter the cold slurry through the pre-chilled Büchner funnel under vacuum to separate the this compound crystals from the liquid mother liquor.
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Wash the crystals on the filter paper with a small amount of ice-cold hexane or pentane to remove any residual mother liquor.
-
Allow the crystals to dry completely. The purity can be checked using Gas Chromatography (GC).
Method 2: Laboratory-Scale Adsorption Chromatography
Objective: To separate this compound from its isomers using column chromatography.
Materials:
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Glass chromatography column
-
Adsorbent: Activated zeolite (e.g., K-Y zeolite)
-
Mobile Phase: Hexane (or another suitable non-polar solvent)
-
Commercial xylene mixture
-
Collection flasks
-
Sand or glass wool
Procedure:
-
Prepare the chromatography column by placing a small plug of glass wool or a layer of sand at the bottom.
-
Prepare a slurry of the zeolite adsorbent in the hexane mobile phase.
-
Carefully pour the slurry into the column, allowing the adsorbent to settle into a uniform bed. Avoid trapping air bubbles.
-
Once the adsorbent is packed, add a small layer of sand on top to prevent disturbance of the bed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
Carefully load a small, concentrated band of the xylene mixture onto the top of the column.
-
Begin eluting with the hexane mobile phase, collecting fractions in separate flasks.
-
Monitor the composition of the fractions using a suitable analytical method (e.g., GC) to identify the fractions containing pure this compound.
-
Combine the pure this compound fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Workflow for this compound purification by fractional crystallization.
Caption: Workflow for this compound purification by adsorption chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. pcs.com.sg [pcs.com.sg]
- 5. eurochemengineering.com [eurochemengineering.com]
- 6. CCOHS: Xylene (mixed isomers) [ccohs.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Xylene: An overview of its health hazards and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Separation of xylene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Protection from the Health Hazards of Xylene and Formaldehyde | Erlab [usa.erlab.com]
- 11. Handling Xylene & Symptoms of Exposure [solvchemcustompack.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving p-Xylene Synthesis Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of p-xylene. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound in a research setting?
A1: The most common laboratory and industrial methods for this compound synthesis include:
-
Toluene (B28343) Methylation: This method involves the alkylation of toluene with a methylating agent, most commonly methanol (B129727), over a shape-selective catalyst like ZSM-5. It is a direct route to this compound.[1][2]
-
Toluene Disproportionation (TDP): In this process, two molecules of toluene react to form one molecule of benzene (B151609) and one molecule of xylene. This method produces a mixture of xylene isomers.[3]
-
Transalkylation: This process involves the reaction of toluene with heavier aromatic compounds, such as trimethylbenzenes, to produce xylenes (B1142099).[3][4]
Q2: Why is my this compound selectivity low when using a ZSM-5 catalyst?
A2: Low this compound selectivity in toluene methylation using ZSM-5 catalysts is often attributed to the isomerization of the desired this compound product into its ortho- and meta-isomers on the external acid sites of the catalyst.[5] The thermodynamic equilibrium mixture of xylenes is approximately 24% para, 50% meta, and 26% ortho.[5] Achieving high p-selectivity requires minimizing these secondary isomerization reactions.
Q3: How can I improve the shape-selectivity of my ZSM-5 catalyst for this compound synthesis?
A3: Several methods can be employed to enhance the this compound selectivity of ZSM-5 catalysts:
-
Catalyst Modification: Modifying the catalyst by incorporating elements like phosphorus, magnesium, or silicon can passivate the external acid sites and narrow the pore openings, thus favoring the formation and diffusion of the smaller this compound isomer.[1][6]
-
Silylation: Chemical liquid deposition (CLD) of silica (B1680970) onto the catalyst surface can create an inert layer that deactivates non-selective external acid sites.[5][7]
-
Control of Crystal Size: Larger ZSM-5 crystals can improve this compound selectivity due to longer diffusion path lengths, which impose greater diffusional constraints on the bulkier ortho- and meta-isomers.[8]
Q4: What is causing the deactivation of my catalyst during the synthesis?
A4: Catalyst deactivation is a common issue, primarily caused by:
-
Coke Formation: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst is a major cause of deactivation.[9] This blocks access to the active sites and can lead to a decrease in both activity and selectivity.
-
Poisoning: Impurities in the feed, such as water, can poison the acid sites of the catalyst, reducing its effectiveness.
Q5: How can I regenerate a deactivated ZSM-5 catalyst?
A5: A common method for regenerating ZSM-5 catalysts deactivated by coke is through calcination. This involves carefully burning off the deposited coke in a controlled atmosphere, typically with air or a mixture of nitrogen and oxygen, at elevated temperatures. This process can restore the catalyst's activity and selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Toluene Conversion | 1. Catalyst deactivation due to coking. 2. Insufficient reaction temperature. 3. Low catalyst activity. 4. Feed impurities (e.g., water). | 1. Regenerate the catalyst by calcination to remove coke. 2. Increase the reaction temperature within the optimal range (see Data Tables). 3. Ensure the catalyst is properly prepared and activated. 4. Use high-purity, dry reactants. |
| Low this compound Selectivity | 1. Isomerization of this compound on external catalyst acid sites. 2. High reaction temperature favoring thermodynamic equilibrium. 3. Inappropriate catalyst pore size or crystal size. | 1. Modify the catalyst to passivate external acid sites (e.g., with silicon, magnesium, phosphorus). 2. Optimize the reaction temperature to favor para-selectivity (lower temperatures often improve selectivity).[10] 3. Use a ZSM-5 catalyst with a larger crystal size to enhance diffusion limitations for bulkier isomers.[8] |
| Rapid Catalyst Deactivation | 1. High reaction temperature promoting coke formation. 2. Presence of coke precursors in the feed. 3. High concentration of methanol in the feed. | 1. Lower the reaction temperature. 2. Purify the feed to remove potential coke precursors. 3. Adjust the toluene-to-methanol feed ratio to a higher value. |
| Poor Product Separation | 1. Similar boiling points of xylene isomers. 2. Formation of azeotropes. | 1. Employ fractional crystallization, as this compound has a significantly higher melting point than its isomers. 2. Use selective adsorption processes. 3. Consider reactive distillation techniques.[10] |
Data Presentation
Table 1: Effect of Reaction Parameters on Toluene Methylation over Modified ZSM-5 Catalysts
| Parameter | Range | Effect on Toluene Conversion | Effect on this compound Selectivity | Reference(s) |
| Temperature | 400 - 550 °C | Increases with temperature. | Generally decreases at higher temperatures.[10] | [10] |
| Toluene/Methanol Molar Ratio | 1:1 to 8:1 | Decreases with a higher ratio. | Increases with a higher ratio.[11] | [11] |
| Weight Hourly Space Velocity (WHSV) | 3 - 83 h⁻¹ | Decreases with increasing WHSV. | Increases with increasing WHSV.[5][8] | [5][8] |
| Pressure | 1 - 10 bar | Increases with pressure. | Decreases with increasing pressure.[8][11] | [8][11] |
Table 2: Influence of ZSM-5 Crystal Size on this compound Selectivity in Toluene Disproportionation
| Crystal Size (µm) | Toluene Conversion (wt%) | This compound Selectivity (%) |
| 0.5 | ~18 | ~25 |
| 5 | ~15 | ~40 |
| 100 | ~2 | ~58 |
Data adapted from studies on toluene disproportionation at 475 °C and high WHSV.[8]
Experimental Protocols
Protocol 1: Selective Toluene Methylation to this compound using Modified H-ZSM-5
1. Catalyst Preparation (Example: Silica-coated H-ZSM-5): a. The parent H-ZSM-5 zeolite is calcined at 550 °C for 6 hours. b. Chemical Liquid Deposition (CLD) of silica is performed using an organosilicon compound like tetraethyl orthosilicate (B98303) (TEOS). c. The H-ZSM-5 is suspended in a solution of TEOS in a non-polar solvent (e.g., hexane). d. The mixture is refluxed, followed by filtration, drying, and calcination to deposit a thin layer of silica on the external surface of the zeolite crystals.
2. Reaction Procedure: a. A fixed-bed reactor is packed with the modified H-ZSM-5 catalyst. b. The catalyst is activated in situ by heating under a flow of inert gas (e.g., nitrogen) to the reaction temperature. c. A feed mixture of toluene and methanol (e.g., with a molar ratio of 2:1 to 5:1) is vaporized and passed through the catalyst bed. d. The reaction is typically carried out at atmospheric pressure and a temperature range of 400-500 °C. e. The reactor effluent is cooled, and the liquid products are collected. f. The product mixture is analyzed by gas chromatography (GC) to determine the conversion of toluene and the selectivity to xylene isomers.
Protocol 2: this compound Synthesis via Transalkylation of Toluene with Trimethylbenzene
1. Catalyst: a. A large-pore zeolite catalyst such as Beta or Y zeolite is typically used.[4]
2. Reaction Procedure: a. The reaction is carried out in a fixed-bed reactor packed with the zeolite catalyst. b. The catalyst is activated under a flow of hydrogen at an elevated temperature. c. A feed mixture of toluene and 1,2,4-trimethylbenzene (B165218) (e.g., in a 1:1 molar ratio) is introduced into the reactor along with a hydrogen co-feed. d. Typical reaction conditions are a temperature of 400 °C, a pressure of 1.0 MPa, and a Weight Hourly Space Velocity (WHSV) of 5 h⁻¹.[4] e. The product stream is cooled, and the liquid and gas phases are separated. f. The liquid product is analyzed by GC to determine the conversion of reactants and the yield of xylenes.
Mandatory Visualizations
References
- 1. EP1675808B1 - Toluene methylation process - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Transalkylation - Wikipedia [en.wikipedia.org]
- 4. aidic.it [aidic.it]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of deactivation of methylation of toluene over H-ZSM-5 and hydrogen mordenite catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 10. Novel Short Process for this compound Production Based on the Selectivity Intensification of Toluene Methylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of Xylene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of xylene isomers. The separation of ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene) is a significant challenge in the petrochemical industry due to their nearly identical boiling points and similar molecular structures.[1][2]
Troubleshooting Guides
This section addresses common problems encountered during the experimental separation of xylene isomers.
Fractional Crystallization
Fractional crystallization is a common technique that leverages the differences in the freezing points of xylene isomers.[2] this compound, with the highest freezing point, is often the target of this separation method.[3]
| Problem | Possible Causes | Solutions |
| Low Yield of this compound Crystals [4] | - Incomplete Crystallization: The cooling process may be too rapid or the final temperature not low enough to induce maximum crystallization. - Eutectic Mixture Formation: The presence of a eutectic composition limits the recovery of the pure component. - Loss of Product During Filtration: Fine crystals may pass through the filter, or some product may remain dissolved in the mother liquor.[3] | - Optimize Cooling Profile: Employ a slower, controlled cooling rate to promote larger crystal growth and approach the eutectic temperature gradually. - Multi-Stage Crystallization: Implement a multi-stage crystallization process to improve yield.[5] - Improve Filtration: Use a finer filter paper or a different filtration technique (e.g., centrifugation) to better capture small crystals. Consider concentrating the mother liquor and performing a second crystallization to recover more product.[4] |
| Poor Purity of this compound Crystals | - Inadequate Washing: Insufficient washing of the crystals can leave residual mother liquor, which contains other isomers. - Inclusion of Other Isomers: Rapid crystallization can lead to the entrapment of other isomers within the this compound crystal lattice. | - Thorough Washing: Wash the crystals with a cold, pure solvent in which this compound has low solubility. - Controlled Crystallization: Utilize a slow and controlled cooling rate to allow for the formation of purer crystals. |
| Difficulty in Filtration [3] | - Small Crystal Size: Rapid cooling can lead to the formation of very small crystals that can clog the filter paper. | - Control Crystal Growth: Employ a slower cooling rate to encourage the growth of larger, more easily filterable crystals. |
Adsorption
Adsorption-based separation, often utilizing zeolites or metal-organic frameworks (MOFs), is a highly effective method for isolating specific xylene isomers.[6][7]
| Problem | Possible Causes | Solutions |
| Low Adsorption Capacity | - Adsorbent Deactivation: The presence of water or other impurities in the feed can deactivate the adsorbent material.[8] - Incorrect Operating Temperature: Adsorption is an exothermic process, and higher temperatures can lead to lower adsorption capacities. | - Adsorbent Regeneration: Regenerate the adsorbent by heating it under a vacuum or in a stream of inert gas to remove adsorbed impurities. - Optimize Temperature: Conduct experiments at various temperatures to determine the optimal condition for maximizing adsorption capacity. |
| Poor Selectivity | - Inappropriate Adsorbent: The chosen adsorbent may not have a high selectivity for the target isomer. - Presence of Competitive Adsorbates: Other components in the feed mixture may compete for adsorption sites. | - Select a Suitable Adsorbent: Consult literature to choose an adsorbent with proven high selectivity for the target xylene isomer (e.g., Ba-exchanged faujasite-type zeolites for this compound).[8] - Feed Purification: Pretreat the feed to remove impurities that may interfere with the adsorption of the target isomer. |
| Slow Adsorption Kinetics | - Mass Transfer Limitations: Diffusion of the xylene isomers into the pores of the adsorbent may be slow. | - Reduce Particle Size: Use smaller adsorbent particles to decrease the diffusion path length. - Agitation: Ensure adequate mixing in batch adsorption systems to enhance external mass transfer. |
Membrane Separation
Membrane separation is an emerging, energy-efficient technology for separating xylene isomers based on differences in their permeation rates through a semi-permeable membrane.[2]
| Problem | Possible Causes | Solutions |
| Low Permeate Flux | - Membrane Fouling: Deposition of impurities or polymeric species on the membrane surface can block the pores and reduce flux. - Insufficient Driving Force: The pressure or concentration gradient across the membrane may be too low. | - Membrane Cleaning/Replacement: Clean the membrane using appropriate solvents or, if fouling is irreversible, replace the membrane. - Increase Driving Force: Increase the feed pressure or decrease the permeate pressure to enhance the driving force for permeation. |
| Poor Selectivity | - Unsuitable Membrane Material: The membrane material may not have the required affinity or size exclusion properties for the target isomer. - Membrane Defects: Pinholes or defects in the membrane can lead to non-selective transport. | - Select Appropriate Membrane: Choose a membrane material known for its high selectivity for the desired xylene isomer (e.g., MFI zeolite membranes for this compound).[9] - Quality Control: Ensure the use of high-quality, defect-free membranes. |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of xylene isomers so challenging?
A1: The primary challenge lies in the extremely similar physicochemical properties of the o-, m-, and p-isomers. They have nearly identical molecular weights, close boiling points, and similar molecular structures, making conventional separation techniques like distillation highly energy-intensive and difficult.[7][10]
Q2: What are the main industrial methods for separating xylene isomers?
A2: The most common industrial methods are fractional crystallization and adsorption.[7][10] Fractional crystallization exploits the differences in freezing points, while adsorption utilizes materials like zeolites that selectively adsorb one isomer over the others.[3][10] Membrane separation is a promising newer technology.[2]
Q3: How do I choose the best separation technique for my experiment?
A3: The choice of technique depends on several factors, including the desired purity of the product, the required yield, the scale of the separation, and the available equipment.[2] For high-purity this compound, fractional crystallization is often used.[3] For separating mixtures with low concentrations of the target isomer, adsorption can be more effective.[11]
Q4: In fractional crystallization of this compound, what is a typical yield I can expect?
A4: The recovery of this compound via single-stage crystallization is often limited to around 60-70% due to the formation of a eutectic mixture with m-xylene (B151644).[11] Higher yields can be achieved through multi-stage crystallization processes.[5]
Q5: What are some common adsorbents used for this compound separation?
A5: Faujasite-type zeolites, particularly those exchanged with barium (BaX) or potassium (KX), are widely used in industrial processes for their high selectivity towards this compound.[1][8] Metal-organic frameworks (MOFs) are also being extensively researched as highly selective adsorbents.[6]
Q6: Can I use distillation to separate xylene isomers?
A6: While o-xylene (B151617) can be separated from m- and this compound by fractional distillation due to a larger boiling point difference, separating m- and this compound by distillation is extremely difficult and impractical on a laboratory or industrial scale due to their very close boiling points.[6][12]
Data Presentation
Physical Properties of Xylene Isomers
| Property | o-Xylene | m-Xylene | This compound |
| Boiling Point (°C) | 144.4 | 139.1 | 138.4 |
| Melting Point (°C) | -25.2 | -47.9 | 13.3 |
| Kinetic Diameter (nm) | ~0.68 | ~0.68 | ~0.58 |
Performance Comparison of Separation Techniques
| Technique | Target Isomer | Adsorbent/Membrane | Purity (%) | Yield/Recovery (%) | Selectivity | Operating Temperature (°C) |
| Adsorption | This compound | Faujasite-type zeolites (e.g., Parex process) | >99.7[11] | >97[11] | High for this compound | ~180[11] |
| o-Xylene | Co2(dobdc) MOF | - | - | o-xylene > ethylbenzene (B125841) > m-xylene > this compound[6] | 150[6] | |
| Crystallization | This compound | Single-stage | ~60-70[11] | - | Based on freezing point difference | < 13.3[3] |
| Membrane Separation | This compound | b-oriented MFI zeolite membrane (vapor permeation) | - | - | p-/o-xylene: up to 515[13] | 150[13] |
| m-Xylene | MIL-100(In) MOF membrane (pervaporation) | - | - | m-/p-xylene: 2.54[14] | Room Temperature[14] |
Experimental Protocols
Protocol 1: Separation of this compound by Fractional Crystallization
Objective: To isolate this compound from a mixed xylene solution.
Materials:
-
Mixed xylene solution
-
Cooling bath (e.g., ice-salt bath or cryocooler)
-
Beaker or flask
-
Stirring apparatus
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold solvent for washing (e.g., pure this compound or a solvent in which this compound has low solubility at low temperatures)
Procedure:
-
Place the mixed xylene solution in a beaker or flask equipped with a stirring mechanism.
-
Immerse the beaker in a cooling bath and begin to lower the temperature while stirring continuously.
-
As the temperature decreases, this compound will start to crystallize out of the solution.[2]
-
Continue to cool the mixture slowly to a predetermined temperature (e.g., just above the eutectic point) to maximize the yield of this compound crystals.
-
Once crystallization is complete, quickly filter the slurry using a Buchner funnel under vacuum to separate the this compound crystals from the mother liquor.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the purified this compound crystals.
Protocol 2: Adsorption of this compound using a Zeolite Adsorbent (Batch Experiment)
Objective: To demonstrate the selective adsorption of this compound from a mixed xylene solution.
Materials:
-
Mixed xylene solution
-
This compound selective adsorbent (e.g., Ba-exchanged faujasite zeolite)
-
Conical flask or sealed vial
-
Shaker or magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
Activate the adsorbent by heating it under vacuum to remove any adsorbed water or impurities.
-
Weigh a specific amount of the activated adsorbent and place it in a conical flask.
-
Add a known volume and concentration of the mixed xylene solution to the flask.
-
Seal the flask and place it on a shaker or magnetic stirrer to ensure continuous mixing.
-
Allow the mixture to equilibrate for a specific period at a constant temperature.
-
After equilibration, take a sample of the liquid phase.
-
Analyze the composition of the liquid phase using a gas chromatograph to determine the amount of each isomer adsorbed by the zeolite.
-
Calculate the adsorption capacity and selectivity for this compound.
Protocol 3: Membrane Separation of Xylene Isomers (Pervaporation)
Objective: To selectively separate a target xylene isomer from a mixture using a membrane.
Materials:
-
Vapor or liquid mixture of xylene isomers
-
Selective membrane mounted in a permeation cell
-
Feed pump
-
Vacuum pump
-
Cold trap (e.g., liquid nitrogen)
-
Analytical instrument for composition analysis (e.g., GC)
Procedure:
-
Mount the membrane in the permeation cell, ensuring a proper seal.
-
Introduce the feed mixture to one side of the membrane (feed side) at a controlled flow rate.[2]
-
Apply a vacuum to the other side of the membrane (permeate side) to create a driving force for permeation.[2]
-
The isomer that preferentially permeates through the membrane will be collected in a cold trap on the permeate side.[2]
-
The non-permeating or less-permeating isomers will be retained on the feed side (retentate).[2]
-
Collect samples from the feed, permeate, and retentate streams.
-
Analyze the composition of the collected samples to determine the separation performance (selectivity and flux).[2]
Visualizations
Caption: Experimental workflow for this compound separation by fractional crystallization.
Caption: Simplified workflow for xylene isomer separation by adsorption.
References
- 1. eurochemengineering.com [eurochemengineering.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. KR20100057522A - Process for the crystallization separation of this compound - Google Patents [patents.google.com]
- 6. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. pnas.org [pnas.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. Pore-Discriminative Pervaporation of Xylene Isomers Through In Situ Synthesized MIL-100(In) Membranes | MDPI [mdpi.com]
Technical Support Center: Optimizing p-Xylene Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of p-xylene to terephthalic acid (TPA).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Conversion of this compound | - Inadequate reaction temperature.[1] - Insufficient oxygen pressure.[1] - Catalyst deactivation or insufficient catalyst concentration. - Absence or low concentration of bromide promoter.[1][2] | - Ensure the reaction temperature is within the optimal range of 175–225 °C.[1] A decrease to 150 °C can significantly lower conversion.[1] - Maintain an oxygen pressure between 15–30 bar.[1] - Verify the correct loading of the Co/Mn/Br catalyst system. - Confirm the presence of a bromide source (e.g., HBr, NaBr). The absence of KBr has been shown to drastically reduce this compound conversion.[1][2] |
| Low Selectivity towards Terephthalic Acid (TPA) | - Suboptimal reaction temperature. - Formation of byproducts such as p-toluic acid, 4-carboxybenzaldehyde (4-CBA), and others.[3][4] - Incomplete oxidation of intermediates. | - Optimize the reaction temperature; higher temperatures can sometimes lead to increased byproduct formation. - Increase reaction time to allow for the complete oxidation of intermediates to TPA. Reaction times typically range from 8 to 24 hours.[1][2] - Ensure efficient mixing to promote mass transfer of oxygen. |
| High Levels of 4-Carboxybenzaldehyde (4-CBA) Impurity | - 4-CBA is a primary intermediate and its accumulation indicates incomplete oxidation.[1] - Insufficient catalyst activity to oxidize 4-CBA to TPA. | - Increase the reaction time or temperature to promote the conversion of 4-CBA to TPA. - Post-reaction, purify the crude TPA by dissolving it in hot water in the presence of a palladium catalyst to reduce 4-CBA to p-toluic acid.[1] |
| Discolored (Yellowish) Terephthalic Acid Product | - Presence of colored impurities formed during the reaction.[5] - Incomplete removal of catalyst residues. | - Implement a purification step, such as recrystallization or hydrogenation of the crude TPA.[6] - Ensure thorough washing of the TPA product to remove residual catalyst and solvent. |
| Corrosion of Reactor | - The combination of acetic acid and bromide at high temperatures is highly corrosive.[2] | - Utilize reactors constructed from corrosion-resistant materials, such as titanium.[2] - Explore alternative bromide-free catalyst systems if feasible. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst system used for this compound oxidation?
A1: The most common and commercially established method, the AMOCO process, utilizes a homogeneous catalyst system consisting of cobalt (Co) and manganese (Mn) salts, with a bromide promoter in an acetic acid solvent.[1][2][7]
Q2: What are the standard reaction conditions for the AMOCO process?
A2: The AMOCO process typically operates at temperatures between 175–225 °C and pressures of 15–30 bar.[1][5] The reaction is carried out in glacial acetic acid as the solvent.[1]
Q3: What are the main intermediates and byproducts in this compound oxidation?
A3: The oxidation of this compound to terephthalic acid proceeds through several intermediates, including p-tolualdehyde, p-toluic acid, and 4-carboxybenzaldehyde (4-CBA).[3] Common byproducts can include small amounts of these intermediates in the final product, as well as products from the "combustion" of the acetic acid solvent at high temperatures.[2]
Q4: How can I purify the crude terephthalic acid?
A4: A common purification method involves dissolving the crude TPA in hot water and then subjecting it to catalytic hydrogenation.[6][8] This process typically uses a palladium catalyst to reduce the primary impurity, 4-CBA, to p-toluic acid, which is more easily separated.[1][2]
Q5: Are there alternative, milder oxidation methods?
A5: Research is ongoing into greener and milder oxidation processes. Some alternatives include using ozone as the oxidant, which can operate at lower temperatures and atmospheric pressure.[3][9] Other studies have explored photocatalytic oxidation and the use of different catalyst systems to avoid the corrosive bromide promoter.[2]
Experimental Protocols
Protocol 1: Standard this compound Oxidation (AMOCO Process)
Materials:
-
This compound
-
Glacial Acetic Acid
-
Cobalt (II) acetate (B1210297) tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature/pressure controls
Procedure:
-
Charge the high-pressure reactor with the desired amounts of glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.
-
Add this compound to the reactor.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen).
-
Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the target pressure (15-30 bar).
-
Begin stirring and heat the reactor to the desired temperature (175-225 °C).
-
Maintain the reaction conditions for the specified duration (typically 8-24 hours), monitoring the pressure to ensure a constant oxygen supply.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Collect the crude terephthalic acid product by filtration.
-
Wash the product with acetic acid and then with water to remove residual catalyst and solvent.
-
Dry the purified terephthalic acid in a vacuum oven.
Protocol 2: Purification of Crude Terephthalic Acid by Hydrogenation
Materials:
-
Crude Terephthalic Acid
-
Deionized Water
-
Palladium on carbon catalyst (e.g., 5% Pd/C)
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
Place the crude terephthalic acid and deionized water into the hydrogenation reactor.
-
Add the palladium on carbon catalyst.
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen gas to the required pressure.
-
Heat the reactor to the specified temperature (e.g., 200-300 °C) with stirring.
-
Maintain the hydrogenation conditions for the required time to convert 4-CBA to p-toluic acid.
-
Cool the reactor, vent the pressure, and filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool to crystallize the purified terephthalic acid.
-
Collect the crystals by filtration, wash with deionized water, and dry.
Data Presentation
Table 1: Typical Reaction Conditions for this compound Oxidation (AMOCO Process)
| Parameter | Value | Reference |
| Temperature | 175–225 °C | [1][2][5] |
| Pressure | 15–30 bar | [1][5] |
| Solvent | Acetic Acid | [1][2] |
| Catalyst | Co(II), Mn(II) salts | [1][2] |
| Promoter | Bromide source (e.g., HBr, NaBr) | [1][2] |
| This compound Conversion | >98% | [1] |
| TPA Selectivity | ~95% | [1] |
| Reaction Time | 8–24 hours | [1][2] |
Table 2: Alternative Oxidation of this compound using Ozone
| Parameter | Value | Reference |
| Temperature | 80 °C | [3][9] |
| Pressure | Atmospheric | [3][9] |
| Solvent | Glacial Acetic Acid | [3][9] |
| Catalyst | Cobalt acetate | [3][9] |
| Oxidant | Ozone-containing air | [3][9] |
| This compound Conversion | 76% (without bromide) | [3][9] |
| TPA Selectivity | 84% (without bromide) | [3][9] |
| Reaction Time | 6 hours | [3][9] |
Visualizations
Caption: Experimental workflow for this compound oxidation to purified TPA.
Caption: Simplified reaction pathway for this compound oxidation to TPA.
References
- 1. This compound Oxidation to Terephthalic Acid: New Trends [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scienceasia.org [scienceasia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7196215B2 - Process for the production of purified terephthalic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.intratec.us [cdn.intratec.us]
- 9. [PDF] this compound catalytic oxidation to terephthalic acid by ozone | Semantic Scholar [semanticscholar.org]
Technical Support Center: p-Xylene Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-xylene crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound crystallization experiments.
Question: Why is the yield of my this compound crystals lower than expected?
Answer:
Low this compound crystal yield can be attributed to several factors:
-
Suboptimal Temperature Control: The temperature directly influences the solubility of this compound. If the cooling is too rapid, it can lead to the formation of fine crystals that are difficult to separate from the mother liquor. Conversely, if the temperature is not low enough, a significant amount of this compound will remain dissolved. It is crucial to follow an optimized cooling strategy to maximize crystal growth and yield.[1][2]
-
Presence of Impurities: Isomers such as o-xylene (B151617) and m-xylene (B151644) can form eutectic mixtures with this compound, which limits the amount of this compound that can be recovered through crystallization. The presence of other impurities can also affect the crystallization kinetics and overall yield.
-
Inefficient Separation: The physical separation of the crystallized this compound from the mother liquor is a critical step. Inefficient filtration or centrifugation can lead to a loss of product. The size and shape of the crystals, which are influenced by the crystallization conditions, play a significant role in the efficiency of this separation.[2][3]
Question: How can I improve the purity of my this compound crystals?
Answer:
Improving the purity of this compound crystals often involves a combination of optimizing the crystallization process and incorporating purification steps:
-
Controlled Cooling: A slow and controlled cooling rate is essential for promoting the growth of larger, more perfect crystals with fewer inclusions of mother liquor.[1]
-
Washing: After separating the crystals from the mother liquor, washing the crystals with a suitable solvent can help remove any remaining impurities adhering to the crystal surface.[4]
-
Sweating (Partial Melting): This technique involves raising the temperature of the crystal slurry to a point where the impurities, which are more soluble, melt and are removed, thereby increasing the purity of the remaining this compound crystals.[5]
-
Multi-stage Crystallization: For achieving high purity, a multi-stage crystallization process can be employed. The crystals from one stage are re-melted and then re-crystallized, with each stage resulting in a higher purity product.[4]
Question: What is causing the formation of small, fine this compound crystals, and how can I obtain larger ones?
Answer:
The formation of small, fine crystals is often a result of rapid nucleation. To obtain larger crystals, you need to control the crystallization process to favor crystal growth over nucleation:
-
Slower Cooling Rate: A slower cooling rate reduces the level of supersaturation, which is the driving force for nucleation. This allows more time for the this compound molecules to deposit onto existing crystals, promoting growth.[1][2]
-
Seeding: Introducing a small number of high-quality this compound seed crystals at the beginning of the crystallization process can provide a template for crystal growth, reducing the likelihood of spontaneous nucleation.
-
Ultrasound: The application of ultrasound can influence the crystallization process. While it can enhance nucleation, controlling the power and frequency can also be used to control crystal size and prevent explosive nucleation.[6][7]
-
Stirring: Proper agitation helps to maintain a uniform temperature and concentration throughout the solution, which can promote more uniform crystal growth. However, excessive stirring can lead to crystal breakage.
Frequently Asked Questions (FAQs)
What is the primary challenge in separating this compound from its isomers?
The primary challenge lies in the very close boiling points of the xylene isomers (o-xylene, m-xylene, and this compound), making separation by distillation difficult and energy-intensive.[5][8] Crystallization is a preferred method because this compound has a significantly higher melting point than its isomers, allowing it to be selectively crystallized from the mixture.[2][9]
How do impurities like o-xylene and m-xylene affect this compound crystallization?
Impurities such as o-xylene and m-xylene can lower the freezing point of the mixture and form eutectic systems with this compound. This limits the maximum recovery of pure this compound by crystallization. The presence of these impurities can also be incorporated into the crystal lattice as defects or be trapped within the crystals, reducing the final product purity.[10]
What is "supersaturation" and why is it important in this compound crystallization?
Supersaturation is the state where the concentration of this compound in the solution is higher than its equilibrium solubility at a given temperature. It is the driving force for both nucleation (the formation of new crystals) and crystal growth.[2][11] Controlling the level of supersaturation is crucial for managing the crystal size distribution and purity of the final product.[3]
Can ultrasound be used to enhance this compound crystallization?
Yes, ultrasound can significantly influence the crystallization process. It can reduce the induction period for nucleation, increase the nucleation rate, and lead to smaller and more uniform crystal sizes.[6][7][12] This can be advantageous in processes where fine, uniform crystals are desired. The application of ultrasonic power needs to be carefully controlled to achieve the desired outcome.[6]
Data Presentation
Table 1: Thermodynamic Properties of Xylene Isomers
| Property | This compound | m-Xylene | o-Xylene | Ethylbenzene |
| Melting Point (°C) | 13.3[2] | -47.9[2] | -25.2[2] | -95.0[2] |
| Boiling Point (°C) | 138.5[2] | 139.3[2] | 144.0[2] | 136.2[2] |
| Density (g/mL at 20°C) | 0.861[13] | ~0.86[9] | ~0.88[9] | N/A |
Experimental Protocols
1. Fractional Crystallization of this compound from a Mixed Isomer Solution
Objective: To separate this compound from a mixture of its isomers through controlled cooling and crystallization.
Methodology:
-
Preparation: Prepare a known concentration of the mixed xylene isomer solution.
-
Cooling: Place the solution in a jacketed crystallizer with controlled cooling capabilities.
-
Initiate Cooling: Begin cooling the solution at a slow, controlled rate (e.g., 0.1-0.5 °C/min) while stirring gently to ensure a uniform temperature.
-
Seeding (Optional): Once the solution reaches its saturation point, introduce a small amount of pure this compound seed crystals to promote controlled crystal growth.
-
Crystal Growth: Continue to cool the solution to the target temperature to allow for the growth of this compound crystals.
-
Separation: Once crystallization is complete, separate the this compound crystals from the mother liquor using filtration or centrifugation.[4]
-
Washing: Wash the collected crystals with a pre-chilled, suitable solvent to remove any adhering mother liquor.
-
Drying: Dry the purified this compound crystals under vacuum at a low temperature.
2. Purity Analysis of this compound by Gas Chromatography (GC)
Objective: To determine the purity of the crystallized this compound and quantify the remaining impurities.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound and its common impurities (o-xylene, m-xylene, ethylbenzene, etc.).
-
Sample Preparation: Dissolve a known amount of the crystallized this compound in a suitable solvent.
-
GC Instrument Setup:
-
Column: Use a capillary column suitable for separating aromatic hydrocarbons (e.g., HP-INNOWax).[14]
-
Injector: Set the injector to a split mode with an appropriate split ratio.
-
Oven Program: Implement a temperature program that provides baseline separation of all xylene isomers and other potential impurities.
-
Detector: Use a Flame Ionization Detector (FID).
-
-
Analysis: Inject the prepared standards and the sample solution into the GC system.
-
Data Analysis: Integrate the peaks in the resulting chromatograms and use the calibration curve generated from the standards to quantify the concentration of this compound and any impurities in the sample.
Mandatory Visualization
Caption: Troubleshooting logic for common this compound crystallization issues.
Caption: Experimental workflow for this compound crystallization and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Process Optimization of Para-xylene Crystallization Separation Process via Morphology Approach, Multi-dimensional Population Balance Equation, and Equation-Oriented Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental Investigation of this compound Crystallization Characteristics and Ultrasound Enhancement Mechanism - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. This compound | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Xylene - Sciencemadness Wiki [sciencemadness.org]
- 10. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 11. real.mtak.hu [real.mtak.hu]
- 12. researchgate.net [researchgate.net]
- 13. This compound CAS#: 106-42-3 [m.chemicalbook.com]
- 14. scribd.com [scribd.com]
Technical Support Center: Catalyst Deactivation in p-Xylene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to catalyst deactivation during p-Xylene production experiments.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Rapid Loss of Catalyst Activity and Selectivity
Possible Causes:
-
Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface and within its pores, blocking active sites. This is a very common issue in hydrocarbon processing.[1][2][3]
-
Feedstock Impurities: The presence of water, sulfur, or nitrogen compounds in the feed can poison the catalyst.[4][5][6] Water content above 100 ppm can be particularly detrimental.[4]
-
High Reaction Temperature: Elevated temperatures can lead to thermal degradation of the catalyst, such as sintering of active metal particles, which reduces the active surface area.[5][7]
Troubleshooting Steps:
-
Analyze the Feedstock:
-
Action: Test the feedstock for impurities, paying close attention to the water content.
-
Recommendation: Implement a thorough drying step for the feedstock before it enters the reactor. Using molecular sieves (e.g., 3A, 4A, 5A) can reduce moisture levels to below 10 ppm.[4]
-
-
Optimize Reaction Conditions:
-
Characterize the Deactivated Catalyst:
-
Action: Perform analyses such as Thermogravimetric Analysis (TGA) to quantify coke deposition and Temperature-Programmed Oxidation (TPO) to characterize the nature of the coke.[10][11]
-
Recommendation: Use techniques like N2 adsorption-desorption to check for changes in surface area and pore volume, which can indicate pore blockage.[2]
-
Issue 2: Increased Pressure Drop Across the Reactor
Possible Causes:
-
Catalyst Fouling: Severe coke formation can lead to the physical blockage of the catalyst bed, restricting flow.[5]
-
Catalyst Attrition: Mechanical stress can cause the catalyst particles to break down into smaller fines, which can then plug the reactor.[1][7]
Troubleshooting Steps:
-
Inspect the Catalyst Bed:
-
Action: If possible and safe, visually inspect the top of the catalyst bed for signs of fouling or catalyst dust.
-
Recommendation: If catalyst attrition is suspected, consider using a catalyst with higher mechanical strength or optimizing the reactor loading procedure to minimize stress on the particles.
-
-
Implement Regeneration:
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of catalyst deactivation in this compound production?
Catalyst deactivation in this compound production, particularly when using zeolite catalysts, occurs through several mechanisms:
-
Chemical Deactivation: This includes poisoning by impurities like sulfur and nitrogen compounds, which strongly adsorb to active sites.[5][7]
-
Mechanical Deactivation: This involves fouling, where deposits like coke block active sites and pores, and attrition, where the catalyst physically breaks down.[1][5]
-
Thermal Deactivation: This is caused by structural changes due to high temperatures, such as the loss of active surface area through sintering.[5][7]
2. How does coke formation lead to deactivation?
Coke formation deactivates the catalyst in two main ways:
-
Active Site Coverage: Coke deposits directly cover the catalytically active sites, preventing reactant molecules from accessing them.[3]
-
Pore Blockage: The accumulation of coke within the catalyst's micropores can block access to the internal active sites, which is particularly problematic for shape-selective reactions.[2][3]
3. Can a deactivated catalyst be regenerated?
Yes, in many cases, catalysts deactivated by coke formation can be regenerated. The most common method is a controlled combustion of the coke deposits with air or a dilute oxygen stream.[2][12] This process needs to be carefully managed to avoid excessive temperatures that could cause thermal damage to the catalyst.[13] Other regeneration methods include gasification with steam or CO2, and hydrogenation.[13]
4. What is the impact of water in the feedstock?
Water can act as a poison to the acidic sites of zeolite catalysts like H-ZSM-5.[4] Even small amounts of water (as low as 1%) can deactivate the catalyst, reduce the desired reaction rates, and increase the formation of unwanted byproducts and coke.[4] This makes thorough drying of the feedstock a critical step.
5. How can I minimize catalyst deactivation during my experiments?
To minimize deactivation:
-
Ensure high purity of reactants: Use feedstocks with very low levels of water, sulfur, and other potential poisons.[4][6]
-
Optimize reaction conditions: Operate at the lowest effective temperature and consider co-feeding hydrogen to inhibit coke formation.[8]
-
Select a robust catalyst: Consider catalysts that have been modified to enhance stability and reduce coke formation.[14][15]
Quantitative Data
Table 1: Influence of Water Content on Catalyst Performance
| Water Content in Feed | Impact on Catalyst | Reference |
| > 100 ppm | Deactivates acidic sites of H-ZSM-5, increases coke formation. | [4] |
| As little as 1% | Can deactivate catalysts, reduce disproportionation rates, and increase byproduct formation. | [4] |
Table 2: Coke Content in Deactivated Catalysts
| Catalyst | Coke Content (wt%) | Process | Reference |
| Spent H-Beta | 12 | 2,5-DMF and ethylene (B1197577) to this compound | [10] |
| Spent H-Beta-alumina | 7 | 2,5-DMF and ethylene to this compound | [10] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Coke Quantification
-
Objective: To determine the amount of coke deposited on a catalyst sample.
-
Methodology:
-
A small, known weight of the deactivated catalyst is placed in the TGA instrument.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove any adsorbed volatiles (e.g., 200°C).
-
The atmosphere is then switched to an oxidizing one (e.g., air).
-
The temperature is further increased, and the weight loss of the sample due to the combustion of coke is recorded.
-
The percentage of weight loss corresponds to the amount of coke on the catalyst.
-
2. Temperature-Programmed Oxidation (TPO)
-
Objective: To characterize the nature of the carbonaceous deposits (coke). Different types of coke will oxidize at different temperatures.
-
Methodology:
-
A sample of the coked catalyst is placed in a reactor, typically a quartz tube.
-
A flow of an inert gas (e.g., helium) is passed over the sample as it is heated to remove volatile compounds.
-
The sample is then cooled to a starting temperature (e.g., 50-100°C).
-
A stream of a dilute oxidizing gas (e.g., 5% O2 in He) is introduced.
-
The temperature of the reactor is increased linearly with time.
-
The off-gas is analyzed by a detector (e.g., a thermal conductivity detector or a mass spectrometer) to measure the concentration of CO and CO2 produced from coke combustion.
-
The resulting profile of CO/CO2 evolution versus temperature provides information about the different types of coke present. For example, "soft coke" may oxidize at lower temperatures (e.g., 430°C), while "hard coke" and "graphitic coke" require higher temperatures (e.g., 520°C and 600°C, respectively).[11]
-
3. N2 Adsorption-Desorption Analysis
-
Objective: To determine the surface area, pore volume, and pore size distribution of the catalyst, and to assess the extent of pore blockage by coke.
-
Methodology:
-
The catalyst sample is first outgassed under vacuum at an elevated temperature to remove any adsorbed species.
-
The sample is then cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is introduced to the sample at a series of controlled pressures.
-
The amount of nitrogen adsorbed at each pressure is measured.
-
The pressure is then systematically decreased, and the amount of desorbed nitrogen is measured.
-
The resulting adsorption-desorption isotherm can be analyzed using models such as BET (Brunauer-Emmett-Teller) to calculate the surface area and BJH (Barrett-Joyner-Halenda) to determine the pore size distribution. A significant decrease in these parameters for a deactivated catalyst compared to a fresh one indicates fouling and pore blockage.[2]
-
Visualizations
Caption: Causes and effects of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Deactivation and Regeneration of Catalyst from Toluene and Methanol to Xylene-Academax [exhibition.academax.com]
- 3. researchgate.net [researchgate.net]
- 4. jalonzeolite.com [jalonzeolite.com]
- 5. What is catalyst deactivation and why does it happen? [eureka.patsnap.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective production of renewable this compound from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Catalyst Development for Enhanced p‐Xylene Production via Toluene Methylation - White Rose Research Online [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis of p-Xylene
Welcome to the technical support center for p-xylene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis of this compound and to provide detailed experimental guidance.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My this compound yield is lower than expected in the toluene (B28343) disproportionation reaction. What are the potential causes and how can I improve it?
A1: Low this compound yield in toluene disproportionation can be attributed to several factors:
-
Suboptimal Reaction Temperature: Temperature significantly influences both toluene conversion and selectivity towards this compound. While higher temperatures can increase overall toluene conversion, they may also favor the formation of other isomers and byproducts, thereby reducing the selectivity for this compound.[1][2]
-
Catalyst Deactivation: The catalyst, typically a modified ZSM-5 zeolite, can deactivate over time due to coke deposition on its surface. This blocks the active sites and reduces catalytic activity.[3]
-
Incorrect Weight Hourly Space Velocity (WHSV): The flow rate of the reactants over the catalyst bed is crucial. A high WHSV might not allow for sufficient reaction time, leading to low conversion, while a very low WHSV could promote side reactions. Low weight hourly space velocities at a feed temperature of 450°C can provide 99% this compound selectivity.[1][2]
-
Presence of Impurities in the Feed: Water and other impurities in the toluene feed can poison the catalyst and negatively impact the reaction.[4]
Troubleshooting Steps:
-
Optimize Temperature: Experiment with a range of temperatures to find the optimal balance between toluene conversion and this compound selectivity for your specific catalyst. For instance, increasing the feed temperature from 450 to 600°C can enhance toluene conversion by 150%.[1][2]
-
Catalyst Regeneration: If catalyst deactivation is suspected, a regeneration step is necessary. This typically involves a controlled burn-off of the coke in the presence of a diluted air stream.
-
Adjust WHSV: Systematically vary the WHSV to identify the optimal residence time for your reactor setup and catalyst.
-
Ensure Feed Purity: Use high-purity toluene and ensure the feed is dry to prevent catalyst poisoning.
Q2: I am observing a high concentration of o-xylene (B151617) and m-xylene (B151644) in my product mixture. How can I increase the selectivity for this compound?
A2: The formation of o-xylene and m-xylene is a common side reaction. Increasing the selectivity for this compound often involves modifying the catalyst and controlling reaction conditions.
-
Catalyst Shape Selectivity: The pore structure of the zeolite catalyst plays a critical role. ZSM-5 is often used due to its specific pore size which preferentially allows the formation and diffusion of the smaller this compound isomer over the bulkier o- and m-isomers.[5]
-
Catalyst Modification: The external acid sites on the zeolite catalyst can promote the isomerization of this compound to its ortho and meta isomers. Modifying the catalyst by depositing silica (B1680970) (silylation) or treating it with phosphorus or magnesium compounds can passivate these external sites and narrow the pore openings, thus enhancing this compound selectivity.[5][6][7]
-
Contact Time: Reducing the contact time of the reactants with the catalyst can suppress the isomerization of the desired this compound product on the external catalyst surface.
Troubleshooting Steps:
-
Use a Shape-Selective Catalyst: Employ a catalyst with a pore structure that favors the formation of this compound, such as ZSM-5.
-
Modify the Catalyst: Consider modifying your ZSM-5 catalyst to passivate external acid sites. This can be achieved through methods like chemical liquid deposition (CLD) with organosilicon compounds.
-
Optimize Contact Time: Adjust the WHSV to minimize the residence time of this compound within the reactor, thereby reducing the opportunity for isomerization.
Q3: My product contains a significant amount of ethylbenzene (B125841). What is the source of this impurity and how can I prevent its formation?
A3: Ethylbenzene is a common byproduct in mixed xylene streams, particularly from catalytic reforming processes.[8] In processes like toluene methylation, it can also be formed as a side product.
-
Feedstock Composition: In catalytic reforming, the composition of the naphtha feedstock is a primary determinant of the ethylbenzene content in the reformate.[9]
-
Side Reactions in Toluene Methylation: During toluene methylation with methanol (B129727), side reactions can lead to the formation of olefins, which can then alkylate the benzene (B151609) ring to form ethylbenzene.
Troubleshooting Steps:
-
Feedstock Selection (Catalytic Reforming): If possible, select a naphtha feedstock with a lower content of ethylbenzene precursors.
-
Catalyst Selection and Modification (Toluene Methylation): Utilize a highly selective catalyst that minimizes the side reactions leading to olefin formation. Modifying the ZSM-5 catalyst can also help suppress these unwanted reactions.[7]
-
Optimize Reaction Conditions: Adjusting the temperature, pressure, and feed ratio can help to minimize the side reactions that produce ethylbenzene.
Q4: I am detecting heavier aromatic compounds like trimethylbenzene in my product. How can I reduce the formation of these byproducts?
A4: The formation of trimethylbenzenes and other heavy aromatics is typically a result of secondary alkylation or disproportionation reactions.
-
High Reaction Temperature: Higher temperatures can promote the further alkylation of xylenes (B1142099) to form trimethylbenzenes.[10]
-
Excessive Reactant Concentration: In toluene methylation, a high concentration of the methylating agent (e.g., methanol) can lead to multiple alkylations on the aromatic ring.
-
Catalyst Acidity: Highly acidic catalysts can favor the disproportionation of xylenes into toluene and trimethylbenzene.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the reaction temperature can help to minimize the rate of secondary alkylation reactions.
-
Optimize Feed Ratio: In toluene methylation, carefully control the toluene to methanol ratio to disfavor multiple alkylations.
-
Modify Catalyst Acidity: The acidity of the zeolite catalyst can be tailored to reduce its activity for xylene disproportionation. Modification with phosphorus has been shown to decrease the number of acid sites.[11]
Quantitative Data on Side Reactions
The following tables summarize the impact of various experimental parameters on the yield of this compound and the formation of major side products.
Table 1: Effect of Temperature on Toluene Disproportionation over Modified ZSM-5
| Temperature (°C) | Toluene Conversion (%) | This compound Selectivity (%) | Benzene/Xylene Ratio | Reference |
| 450 | Varies | Up to 99 | Low | [1][2] |
| 500 | Increases | Decreases | Increases | [1][2] |
| 550 | Increases further | Decreases further | Increases further | [1][2] |
| 600 | ~150% increase from 450°C | Lower | High | [1][2] |
Table 2: Effect of Catalyst Modification on this compound Selectivity in Toluene Disproportionation
| Catalyst Modification | Toluene Conversion | This compound Selectivity (%) | Key Observation | Reference |
| Unmodified H-ZSM-5 | High | Thermodynamic equilibrium (~24%) | Non-selective acid sites on the external surface promote isomerization. | [5] |
| Silica Deposition (Silylation) | Lower | Up to 84% | Passivates external acid sites, reducing isomerization. | [5] |
| Phosphorus Impregnation | Lower | ~40% | Drastic drop in Brønsted and Lewis acid sites. | [11] |
| Lanthanum Impregnation | Less effect on conversion | Increased | Decreased Brønsted sites and pore volume reduction. | [11] |
Table 3: Effect of WHSV on Toluene Disproportionation over Modified ZSM-5
| WHSV (h⁻¹) | Toluene Conversion (%) | This compound Selectivity (%) | Reference |
| Low (~10) | High | Lower | [6] |
| High (~85) | Low | Up to 47% (with P/Ge modification and VUV treatment) | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound synthesis.
Protocol 1: Toluene Disproportionation over Modified H-ZSM-5
Objective: To synthesize this compound via the disproportionation of toluene using a modified H-ZSM-5 catalyst.
Materials:
-
H-ZSM-5 zeolite (Si/Al ratio ~25)
-
Toluene (high purity, dried)
-
Nitrogen or Hydrogen gas (carrier gas)
-
Apparatus: Fixed-bed reactor, tube furnace, condenser, collection flask, gas flow controllers.
Catalyst Preparation and Modification (Silylation):
-
Calcination of NH₄-ZSM-5: Calcine the NH₄-ZSM-5 zeolite at 500°C for 6 hours to obtain the acidic form, H-ZSM-5.[5]
-
Silylation: Suspend the H-ZSM-5 in a solution of cyclohexane (B81311) and tetraethyl orthosilicate (B98303) (TEOS). The amount of TEOS should be calculated to achieve the desired silica loading (e.g., 10 wt%).[5]
-
Mixing: Stir the mixture for 7 hours at 40°C.
-
Drying and Calcination: Evaporate the cyclohexane and dry the catalyst at 120°C. Calcine the dried sample in a muffle furnace at 550°C for 6 hours.[5]
Experimental Procedure:
-
Catalyst Loading: Load a known amount of the modified H-ZSM-5 catalyst into the fixed-bed reactor.
-
System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 460°C) under a continuous flow of carrier gas. Set the reaction pressure (e.g., 10 bar).[6]
-
Reactant Feed: Introduce the dried toluene into the reactor at a specific weight hourly space velocity (WHSV), for example, ranging from 10 to 85 h⁻¹.[6]
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled flask.
-
Analysis: Analyze the liquid product using gas chromatography (GC) to determine the conversion of toluene and the selectivity for this compound, o-xylene, m-xylene, benzene, and other byproducts.
Protocol 2: Toluene Methylation with Methanol over Modified H-ZSM-5
Objective: To synthesize this compound through the shape-selective methylation of toluene with methanol.
Materials:
-
Modified H-ZSM-5 catalyst (e.g., P-modified or Mg-modified)
-
Toluene (high purity, dried)
-
Methanol (high purity, dried)
-
Nitrogen or Hydrogen gas (carrier gas)
-
Apparatus: Fixed-bed reactor, tube furnace, syringe pump, condenser, collection flask.
Experimental Procedure:
-
Catalyst Activation: Place the modified H-ZSM-5 catalyst in the reactor and activate it by heating under a flow of nitrogen or hydrogen at a high temperature (e.g., 500°C) for several hours.
-
Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 400-500°C).
-
Reactant Feed: Prepare a mixture of toluene and methanol with a specific molar ratio (e.g., 2:1).[12] Use a syringe pump to feed the liquid mixture into a vaporizer, where it is mixed with the carrier gas before entering the reactor.
-
Product Collection: Condense the product stream leaving the reactor and collect the liquid products in a chilled receiver.
-
Analysis: Use GC to analyze the composition of the liquid product to determine toluene conversion, methanol conversion, and the selectivity for each xylene isomer and byproducts.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. jalonzeolite.com [jalonzeolite.com]
- 5. aidic.it [aidic.it]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. Design of highly stable metal/ZSM-5 catalysts for the shape-selective alkylation of toluene with methanol to para-xylene - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. iosrjournals.org [iosrjournals.org]
Technical Support Center: Enhancing p-Xylene Selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the selectivity of p-xylene formation.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at maximizing this compound yield.
Issue 1: Low this compound Selectivity with High Conversion of Reactants
-
Possible Cause: Isomerization of the desired this compound product into its ortho- and meta-isomers on the external acid sites of the catalyst. While the internal pores of shape-selective catalysts like ZSM-5 favor this compound formation, non-selective reactions can occur on the catalyst's outer surface.[1]
-
Troubleshooting Steps:
-
Catalyst Modification: Passivate the external acid sites of the catalyst. This can be achieved by methods such as chemical liquid deposition (CLD) with silicon compounds like tetraethyl orthosilicate (B98303) (TEOS) to deposit an inert silica (B1680970) layer.[1] Another approach is modification with phosphorus, which can also narrow the pore openings.[1][2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can favor this compound selectivity, as the activation energies for methylation are often higher than for this compound isomerization.[3] For toluene (B28343) methylation, a typical range to investigate is 420°C to 550°C.[3]
-
Increase Space Velocity (WHSV): Reducing the contact time of the reactants with the catalyst can limit the extent of secondary isomerization reactions on the external surface.[1] This often leads to a trade-off, as conversion might decrease.[1]
-
Issue 2: Rapid Catalyst Deactivation
-
Possible Cause: Coke formation on the catalyst surface, which blocks active sites and pores. In processes like toluene methylation, methanol (B129727) conversion can be a significant source of coking precursors.[4] Feedstock impurities, particularly moisture, can also accelerate catalyst deactivation.[5]
-
Troubleshooting Steps:
-
Feedstock Purification: Ensure the feedstock is thoroughly dried. Moisture levels above 100 ppm can deactivate the acidic sites of H-ZSM-5 catalysts.[5] Using molecular sieves (e.g., 3A, 4A) or activated alumina (B75360) for drying is recommended.[5]
-
Adjust Feed Ratio: In toluene methylation, increasing the toluene-to-methanol feed ratio can reduce the partial pressure of methanol, thereby suppressing side reactions that lead to coke formation.[3]
-
Introduce a Co-feed/Diluent: Adding an inert gas like nitrogen or a diluent like water can lower the partial pressure of reactants and help suppress coke formation.[3]
-
Catalyst Regeneration: Implement a regeneration cycle for the catalyst, which typically involves a controlled burn-off of the coke in the presence of air or an inert gas containing a low concentration of oxygen.
-
Issue 3: Inconsistent this compound Selectivity Across Batches
-
Possible Cause: Variability in catalyst synthesis or modification. The distribution and strength of acid sites, crystal size, and the effectiveness of surface passivation can differ between batches if not strictly controlled.
-
Troubleshooting Steps:
-
Standardize Catalyst Preparation: Follow a rigorous, well-documented protocol for catalyst synthesis and modification. Key parameters to control include temperature, pH, aging time, and calcination conditions.
-
Thorough Catalyst Characterization: Characterize each new catalyst batch to ensure consistency. Techniques like X-ray diffraction (XRD) for crystal structure, N₂ adsorption-desorption for surface area and pore volume, and temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) to analyze acidity are crucial.
-
Use a Standard Reaction Test: Before use in extensive experiments, evaluate each new catalyst batch under a set of standard reaction conditions to benchmark its performance in terms of conversion and selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the main principle behind using ZSM-5 for shape-selective this compound formation? A1: ZSM-5 is a zeolite with a specific pore structure, consisting of straight and zigzag channels of a particular size (around 0.55-0.57 nm).[1] This pore structure creates a diffusion constraint. The this compound isomer has a smaller kinetic diameter compared to its meta- and o-xylene (B151617) isomers. Consequently, this compound diffuses much faster through the zeolite channels, making it the predominant product exiting the catalyst pores.[1][6]
Q2: How does modifying a ZSM-5 catalyst with silica enhance this compound selectivity? A2: Modifying ZSM-5 with silica, often through a process called silylation using TEOS, deposits an inert layer of SiO₂ on the external surface of the zeolite crystals.[1][7] This layer passivates or covers the non-selective acid sites on the outer surface, which are responsible for the undesirable isomerization of this compound to m-xylene (B151644) and o-xylene.[1] This modification effectively increases the shape-selectivity of the catalyst.[1]
Q3: What is the typical trade-off between conversion and this compound selectivity? A3: There is often an inverse relationship between conversion and selectivity. For instance, increasing the Weight Hourly Space Velocity (WHSV) or reactant flow rate can lead to higher this compound selectivity because the reduced contact time minimizes secondary isomerization. However, this shorter contact time also means that fewer reactant molecules are converted, leading to lower overall conversion.[1] Similarly, catalyst modifications that enhance selectivity by blocking some acid sites may also reduce the overall number of active sites available for the primary reaction, thus lowering conversion.[1]
Q4: Can the crystal size of the ZSM-5 catalyst affect this compound selectivity? A4: Yes, larger ZSM-5 crystals can lead to higher this compound selectivity.[1] The increased crystal size lengthens the diffusion path for the xylene isomers within the zeolite pores. This longer path amplifies the difference in diffusion rates between the isomers, further favoring the faster-diffusing this compound and hindering the escape of the bulkier ortho- and meta-isomers.[1]
Q5: What are the optimal reaction conditions for toluene methylation to maximize this compound selectivity? A5: Optimal conditions depend on the specific catalyst used, but general trends have been identified. To enhance this compound selectivity, consider:
-
Lower Reaction Temperature: In the range of 420°C to 550°C, lower temperatures tend to favor this compound selectivity.[3]
-
Higher Toluene-to-Methanol Feed Ratio: Ratios from 2 to 8 are often explored, with higher ratios generally increasing selectivity.[3]
-
Lower Pressure: Increasing pressure can improve conversion but may decrease selectivity.[1]
-
Reduced Contact Time: This can be achieved by increasing the space velocity.[3]
Data Presentation
Table 1: Effect of Catalyst Modification on this compound Selectivity in Toluene Disproportionation
| Catalyst | Modification | Toluene Conversion (%) | This compound Selectivity (%) | Reference |
| Large Crystal ZSM-5 | None | ~5 | ~35 | [1] |
| Large Crystal ZSM-5 | 1 Cycle Silylation | <5 | >60 | [1] |
| Large Crystal ZSM-5 | 2 Cycles Silylation | <5 | ~85 | [1] |
| Small Crystal ZSM-5 | None | ~18 | ~24 (Equilibrium) | [1] |
| Small Crystal ZSM-5 | 2 Cycles Silylation | ~12 | ~60 | [1] |
Table 2: Influence of Reaction Conditions on this compound Selectivity (SPX) in Toluene Methylation
| Parameter | Catalyst System | Condition Range | Effect on SPX | Reference |
| Temperature | Mg-ZSM-5 (Catalyst A) | 420°C - 550°C | Increases from 99.0% to 99.7% as temp decreases | [3] |
| Toluene/Methanol Ratio | Mg-ZSM-5 (Catalyst A) | 2.3 - 8.0 | Increases from 99.0% to 99.7% as ratio increases | [3] |
| Water/Methanol Ratio (w) | Mg-ZSM-5 (Catalyst A) | 0 - 7.4 | Increases from 97.1% to 99.7% as w increases | [3] |
| Pressure | Large Crystal ZSM-5 (Silylated) | Atmospheric to 10 bar | Decreases from ~85% to ~60% as pressure increases | [1] |
Experimental Protocols
Protocol 1: Catalyst Modification by Chemical Liquid Deposition (CLD) of Silica
This protocol describes the silylation of a ZSM-5 catalyst to passivate external acid sites.
-
Catalyst Preparation: Dry the parent H-ZSM-5 zeolite powder in an oven at 110°C for at least 12 hours to remove adsorbed water.
-
Silylation Solution: Prepare a solution of tetraethyl orthosilicate (TEOS) in a dry, inert solvent such as hexane. A typical concentration is 5-10 wt% TEOS.
-
Deposition:
-
Place the dried ZSM-5 powder in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add the TEOS/hexane solution to the flask to form a slurry.
-
Heat the slurry to the boiling point of the solvent and maintain reflux for 4-6 hours with constant stirring.
-
-
Drying and Calcination:
-
After reflux, filter the catalyst and wash it with fresh solvent to remove excess TEOS.
-
Dry the filtered catalyst in an oven at 110°C for 12 hours.
-
Calcine the dried catalyst in a furnace. Ramp the temperature slowly (e.g., 2°C/min) to 550°C in a stream of dry air and hold for 5-6 hours to decompose the organic template and anchor the silica layer.
-
-
Repeat (Optional): For enhanced passivation, the deposition cycle (steps 3 and 4) can be repeated.[1]
-
Characterization: Characterize the modified catalyst using NH₃-TPD to confirm the reduction of external acidity and N₂ physisorption to check for changes in surface area and pore volume.
Protocol 2: Performance Evaluation of Catalyst for Toluene Methylation
This protocol outlines a typical procedure for testing catalyst performance in a fixed-bed reactor.
-
Reactor Setup:
-
Load a specific amount of the catalyst (e.g., 1.0 g) into a fixed-bed stainless steel reactor.
-
Position the catalyst bed in the isothermal zone of the furnace.
-
-
Catalyst Pre-treatment:
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature (e.g., 450°C) and hold for 1-2 hours to remove any impurities.
-
-
Reaction:
-
Introduce the reactant feed into the reactor using high-performance liquid chromatography (HPLC) pumps. The feed typically consists of a mixture of toluene and methanol, potentially with a diluent gas.
-
Maintain the desired reaction temperature, pressure, and Weight Hourly Space Velocity (WHSV). WHSV is defined as the mass flow rate of the feed divided by the mass of the catalyst.
-
-
Product Analysis:
-
Pass the reactor effluent through a condenser to separate the liquid and gas phases.
-
Analyze the liquid products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., PONA) to determine the composition of xylene isomers and other aromatic compounds.
-
Analyze the gaseous products with another GC equipped with a thermal conductivity detector (TCD).
-
-
Data Calculation:
-
Calculate toluene conversion based on the amount of toluene reacted.
-
Calculate this compound selectivity as the molar percentage of this compound relative to the total amount of xylene isomers (p-, m-, and o-xylene) produced.
-
Visualizations
References
Technical Support Center: Separation of p-Xylene and Water Azeotrope
Welcome to the technical support center for methods on breaking the p-xylene and water azeotrope. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the properties of the this compound and water azeotrope?
A1: The this compound and water mixture forms a minimum-boiling heterogeneous azeotrope. In a ternary system with acetic acid, the water/p-xylene azeotrope has been observed to have the following properties at atmospheric pressure[1]:
| Property | Value |
| Boiling Point | 92.7 °C |
| Composition (mole fraction of this compound) | 0.24 |
| Composition (weight % this compound) | ~63% |
| Composition (weight % water) | ~37% |
Note: The exact composition in a binary system may vary slightly. This compound and water are immiscible at room temperature.
Q2: What are the primary methods for breaking the this compound/water azeotrope?
A2: The primary methods for separating the this compound and water azeotrope include:
-
Azeotropic Distillation: Utilizing an entrainer to form a new, lower-boiling azeotrope.
-
Extractive Distillation: Introducing a solvent to alter the relative volatility of the components.
-
Pervaporation: Employing a membrane that selectively allows one component to pass through.
-
Salting Out: Adding a salt to the aqueous phase to reduce the solubility of this compound.
Troubleshooting Guides
Below are detailed troubleshooting guides for the most common methods used to break the this compound and water azeotrope.
Azeotropic Distillation using a Dean-Stark Apparatus
Azeotropic distillation is a common laboratory technique for removing water from a reaction mixture. By adding an entrainer that forms a lower-boiling azeotrope with water, the water can be selectively removed. In the case of the this compound/water system, this compound itself can act as the entrainer.
Experimental Protocol
Objective: To separate water from a this compound/water mixture using a Dean-Stark apparatus.
Materials:
-
This compound/water azeotropic mixture
-
Round-bottom flask
-
Heating mantle
-
Stirring bar or boiling chips
-
Clamps and stand
Procedure:
-
Assemble the distillation apparatus as shown in the diagram below. The round-bottom flask should be charged with the this compound/water mixture and a stirring bar or boiling chips.
-
The Dean-Stark trap is placed between the flask and the reflux condenser.[2][3]
-
Turn on the cooling water to the condenser.
-
Begin heating the mixture in the round-bottom flask to reflux.
-
The vapor, having the azeotropic composition, will rise into the condenser and condense.
-
The condensate will drop into the Dean-Stark trap. Since this compound and water are immiscible and have different densities, they will form two layers in the trap. Water, being denser, will collect at the bottom.[2]
-
As the trap fills, the excess this compound will overflow from the side arm and return to the distillation flask.[2]
-
Continue the distillation until no more water collects in the bottom of the trap.
-
Turn off the heat and allow the apparatus to cool.
-
The water can be drained from the trap, and the this compound in the flask will be dehydrated.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No water collecting in the trap | - Insufficient heating to achieve azeotropic boiling. - Leak in the glassware setup. | - Increase the heating mantle temperature to ensure a steady reflux rate. - Check all joints for a proper seal. Use appropriate grease if necessary. |
| Emulsion forms in the trap | - Presence of impurities that act as surfactants. | - Allow the system to run; the emulsion may break upon standing. - If the problem persists, consider washing the initial mixture with a brine solution before distillation. |
| This compound and water returning to the flask together | - Vigorous boiling causing splashing into the side arm. - Incorrectly sized Dean-Stark trap. | - Reduce the heating rate to maintain a gentle reflux. - Ensure the trap is appropriately sized for the volume of water to be removed. |
| Slow separation rate | - Inefficient condensation. - Heat loss from the apparatus. | - Check that the cooling water flow rate is adequate. - Insulate the distillation flask and the vertical column of the Dean-Stark trap with glass wool or aluminum foil. |
Workflow Diagram
Extractive Distillation
In extractive distillation, a high-boiling, miscible, and non-volatile solvent is added to the azeotropic mixture to alter the relative volatilities of the components, thereby breaking the azeotrope.
Experimental Protocol
Objective: To separate this compound and water using extractive distillation.
Materials:
-
This compound/water azeotropic mixture
-
High-boiling solvent (e.g., a glycol or a suitable ionic liquid)
-
Two distillation columns (or a single column in a batch setup)
-
Heating mantles
-
Condensers
-
Receiving flasks
Procedure:
-
The this compound/water mixture is fed into the first distillation column.
-
The extractive solvent is introduced near the top of the column.
-
The solvent interacts with the components, increasing the relative volatility of water.
-
Water vapor is removed as the top product (distillate).
-
The bottom product consists of this compound and the solvent.
-
This mixture is then fed into a second distillation column (solvent recovery column).
-
In the second column, this compound is separated as the distillate, and the high-boiling solvent is recovered as the bottom product and can be recycled.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation efficiency | - Incorrect solvent-to-feed ratio. - Inappropriate solvent. - Insufficient number of theoretical plates in the column. | - Optimize the solvent flow rate. A higher ratio often improves separation but increases energy costs. - The solvent should have a high affinity for one component over the other. Consult literature for suitable solvents for hydrocarbon-water separation. - Use a column with a higher number of stages or more efficient packing. |
| Solvent carryover in the distillate | - Solvent boiling point is too low. - Excessive boiling rate. | - Select a solvent with a boiling point significantly higher than this compound. - Reduce the reboiler duty to avoid entrainment of the solvent in the vapor phase. |
| Azeotrope not broken | - Insufficient solvent concentration in the liquid phase. | - Increase the solvent-to-feed ratio. |
Logical Relationship Diagram
Pervaporation
Pervaporation is a membrane-based separation technique where a liquid feed is in contact with one side of a membrane, and the permeate is removed as a vapor from the other side under vacuum or with a sweep gas. The separation is based on the selective permeation of one component through the membrane.
Experimental Protocol
Objective: To dehydrate a this compound/water mixture using pervaporation.
Materials:
-
This compound/water azeotropic mixture
-
Pervaporation unit with a hydrophilic membrane
-
Feed pump
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen)
-
Heating system for the feed
Procedure:
-
Select a hydrophilic membrane that has a high affinity for water and low affinity for this compound.
-
Install the membrane in the pervaporation module.
-
Heat the this compound/water feed to the desired operating temperature.
-
Pump the heated feed across the surface of the membrane.
-
Apply a vacuum to the permeate side of the membrane.
-
Water molecules will preferentially permeate through the membrane and are removed as vapor.
-
The water vapor is condensed and collected in the cold trap.
-
The retentate, which is enriched in this compound, is collected from the feed side.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low permeate flux | - Low operating temperature. - High permeate pressure (insufficient vacuum). - Membrane fouling. | - Increase the feed temperature to increase the driving force. - Ensure a deep vacuum is maintained on the permeate side. - Clean or replace the membrane if fouling is suspected. |
| Poor separation factor (low water purity in permeate) | - Membrane is not sufficiently selective. - Membrane has defects (pinholes). - Swelling of the membrane by this compound. | - Use a more appropriate hydrophilic membrane material. - Replace the membrane. - Choose a membrane material with lower swelling in the presence of hydrocarbons. |
| Membrane degradation | - Chemical incompatibility with this compound. - Operating temperature is too high for the membrane material. | - Ensure the membrane material is chemically resistant to this compound. - Operate within the recommended temperature limits for the membrane. |
Experimental Workflow Diagram
Salting Out
The "salting out" effect involves adding a salt to an aqueous-organic mixture to decrease the solubility of the organic component in the aqueous phase, which can help break the azeotrope.
Experimental Protocol
Objective: To separate this compound from water by adding a salt.
Materials:
-
This compound/water azeotropic mixture
-
Inorganic salt (e.g., NaCl, CaCl2)
-
Separatory funnel or a vessel with a bottom outlet
-
Stirrer
Procedure:
-
Place the this compound/water mixture in a suitable vessel.
-
Add a calculated amount of an inorganic salt to the mixture. The salt will dissolve primarily in the aqueous phase.
-
Stir the mixture to ensure the salt dissolves completely in the water phase.
-
The dissolved salt increases the polarity of the aqueous phase, reducing the solubility of this compound in water.
-
This enhancement of the two-phase separation can be followed by a standard distillation or liquid-liquid extraction. For a simple separation, allow the layers to separate in a separatory funnel.
-
The lower aqueous salt solution layer is drained, and the upper this compound layer is collected.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete phase separation | - Insufficient salt concentration. - Ineffective salt. | - Add more salt until saturation or the desired separation is achieved. - Salts with ions of high charge density (e.g., from CaCl2) are often more effective. |
| Salt precipitation | - Exceeded the solubility limit of the salt in water. | - Add a small amount of water to redissolve the salt, or filter the mixture. |
| High residual water in the this compound layer | - Insufficient salting out effect. | - Use a more effective salt or a higher concentration. - Follow the salting out step with a drying agent (e.g., anhydrous magnesium sulfate) or a final azeotropic distillation. |
Logical Relationship Diagram
References
Technical Support Center: Storage and Handling of p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of p-Xylene to prevent its degradation and potential polymerization. By following these recommendations, you can ensure the integrity of your experiments and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation during storage is autoxidation. This is a slow, free-radical chain reaction with atmospheric oxygen, which is accelerated by exposure to light and heat. This process can lead to the formation of peroxides and other oxidative impurities.
Q2: Can this compound polymerize during storage?
A2: While this compound is a precursor for polymers like parylene, its direct polymerization under typical laboratory storage conditions is uncommon.[1] However, the peroxides formed during autoxidation can act as initiators for the polymerization of this compound or other susceptible molecules present in a mixture, potentially leading to the formation of undesirable byproducts or solids.[2]
Q3: What are the signs of this compound degradation?
A3: Signs of this compound degradation can include a yellowish discoloration of the normally colorless liquid, the formation of fine white crystals or solid precipitates, and a noticeable change in odor. The presence of these signs may indicate the formation of peroxides and other oxidation products.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, away from sources of heat, light, and ignition.[3] It is crucial to keep the container tightly sealed to minimize contact with air.[4] Storing under an inert atmosphere, such as nitrogen or argon, is also a highly effective preventative measure.
Q5: Are there any additives in commercial this compound to prevent degradation?
A5: Yes, commercial grades of this compound often contain a stabilizer to inhibit autoxidation. A common inhibitor used is Butylated Hydroxytoluene (BHT).[5][6] BHT is a phenolic antioxidant that scavenges free radicals, thus interrupting the chain reaction of oxidation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellow Discoloration | Formation of oxidation byproducts due to prolonged exposure to air and/or light. | 1. Test for the presence of peroxides (see Experimental Protocol 1). 2. If peroxides are present at a significant level (>10 ppm), the this compound may not be suitable for sensitive applications. 3. Consider purifying the this compound by distillation if appropriate for your application, but only after ensuring the absence of dangerous levels of peroxides. Caution: Do not distill solutions containing high concentrations of peroxides as this can lead to explosions. 4. For future storage, ensure the container is tightly sealed and protected from light. |
| Formation of Solids or Precipitates | This could be due to the formation of polymeric materials initiated by peroxides or other impurities. It could also be this compound itself if the storage temperature is below its freezing point (13.2 °C or 55.8 °F). | 1. Check the storage temperature. If it is below the freezing point, allow the this compound to warm to room temperature and see if the solids dissolve.[1] 2. If the solids do not dissolve upon warming, it is likely due to contamination or degradation. 3. Do not use the this compound if it contains unidentified solids. 4. Dispose of the material according to your institution's hazardous waste guidelines. |
| Unusual Odor | Formation of various oxidation products, such as aldehydes and acids. | 1. This indicates significant degradation. 2. It is recommended not to use the this compound for experiments where purity is critical. 3. Dispose of the material following safety protocols. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 15-25°C (Room Temperature)[7] | Prevents freezing (m.p. 13.2°C) and minimizes the rate of autoxidation. |
| Light | Store in amber glass bottles or in the dark. | Light, especially UV, can catalyze the formation of free radicals and accelerate autoxidation. |
| Atmosphere | Tightly sealed container. For long-term storage, an inert atmosphere (e.g., nitrogen, argon) is recommended. | Minimizes contact with oxygen, a key reactant in the autoxidation process. |
| Container Material | Glass is preferred. Avoid incompatible plastics like HDPE, which can be leached by xylene. | Ensures no reaction between the container and the solvent. |
| Inhibitor | Use this compound containing a stabilizer like Butylated Hydroxytoluene (BHT). | BHT acts as an antioxidant to prevent the free-radical chain reaction of oxidation.[5] |
Table 2: Typical Inhibitor Concentration and Shelf Life
| Inhibitor | Typical Concentration Range | Estimated Shelf Life (Unopened, Properly Stored) |
| Butylated Hydroxytoluene (BHT) | 5 - 20 ppm | 2 - 5 years[7] |
Note: Shelf life can vary depending on the supplier and storage conditions. Always refer to the manufacturer's certificate of analysis and expiration date.
Experimental Protocols
Experimental Protocol 1: Qualitative and Semi-Quantitative Testing for Peroxides
This protocol provides two common methods for detecting the presence of peroxides in this compound.
Method A: Potassium Iodide (Qualitative)
-
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Starch indicator solution (optional)
-
Test tube with a stopper
-
-
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a small crystal (approximately 0.1 g) of potassium iodide.
-
Stopper the test tube and shake for 1 minute.
-
Allow the layers to separate.
-
A yellow to brown color in either layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
For increased sensitivity, add a few drops of starch indicator solution. A blue-black color confirms the presence of peroxides.
-
Method B: Peroxide Test Strips (Semi-Quantitative)
-
Materials:
-
This compound sample
-
Commercially available peroxide test strips (e.g., from MilliporeSigma or other chemical suppliers). Ensure they are suitable for use with organic solvents.
-
Beaker or small flask
-
-
Procedure:
-
Pour a small amount of the this compound sample into a clean, dry beaker.
-
Dip the test strip into the this compound for the time specified by the manufacturer's instructions.
-
Remove the strip and allow the solvent to evaporate.
-
Compare the color of the test pad to the color chart provided with the test strips to estimate the peroxide concentration in parts per million (ppm).
-
Experimental Protocol 2: Analysis of BHT Concentration by Gas Chromatography (GC)
This protocol outlines a general method for determining the concentration of BHT in a this compound sample.
-
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
BHT standard of known purity.
-
This compound (inhibitor-free, if available, for standard preparation) or another suitable solvent.
-
Volumetric flasks and syringes.
-
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of BHT in a suitable solvent (e.g., acetone (B3395972) or inhibitor-free this compound) of a known concentration (e.g., 1000 ppm).
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 to 50 ppm.
-
-
Sample Preparation:
-
The this compound sample can typically be injected directly. If high concentrations of BHT are expected, dilution may be necessary.
-
-
GC Analysis:
-
Set up the GC with appropriate parameters for the separation of BHT from the xylene matrix. Typical parameters might include:
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Carrier gas: Helium or Nitrogen at a constant flow rate.
-
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the this compound sample.
-
-
Quantification:
-
Visualizations
Figure 1: The free-radical autoxidation mechanism of this compound and the role of BHT as an inhibitor.
Figure 2: A troubleshooting workflow for issues encountered during this compound storage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pergan.com [pergan.com]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 6. teamcatalynt.com [teamcatalynt.com]
- 7. romil.com [romil.com]
- 8. fao.org [fao.org]
- 9. SATRA TM373: The quantitative determination of butylated hydroxytoluene in packaging materials [satra.com]
Technical Support Center: p-Xylene Purification by Extractive Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of p-xylene via extractive distillation.
Troubleshooting Guides
This section addresses specific issues that may arise during the extractive distillation of this compound.
Issue 1: Low this compound Purity in the Final Product
| Potential Cause | Troubleshooting Step | Explanation |
| Inadequate Solvent Selectivity | 1. Review solvent selection criteria. 2. Screen alternative solvents. | The chosen solvent must significantly enhance the relative volatility between this compound and its isomers (primarily m-xylene).[1] An ineffective solvent will not sufficiently alter the vapor-liquid equilibrium to allow for efficient separation. |
| Incorrect Solvent-to-Feed Ratio | 1. Verify the solvent-to-feed ratio is within the optimal range (typically 1:1 to 2:1 by weight).[1] 2. Gradually increase the solvent flow rate and monitor the impact on purity. | An insufficient amount of solvent will not be present on each theoretical plate to effectively alter the volatility of the xylene isomers.[1] Conversely, an excessively high ratio can lead to unnecessary energy consumption. |
| Suboptimal Reflux Ratio | 1. Ensure the reflux ratio is appropriate for the desired separation. 2. Increase the reflux ratio to improve separation, but be mindful of increased energy costs. | A higher reflux ratio increases the number of theoretical plates, which can improve separation efficiency.[2] However, there is a trade-off with energy consumption. |
| Fluctuations in Feed Composition | 1. Analyze the feed composition regularly. 2. Adjust operating parameters such as feed stage, temperature, and pressure to accommodate changes. | Variations in the concentration of this compound and its isomers in the feed stream can affect the separation efficiency.[3] |
Issue 2: Operational Instability in the Distillation Column
| Symptom | Potential Cause | Troubleshooting Step | Explanation |
| Column Flooding (sharp increase in differential pressure, liquid backup) | Excessive vapor or liquid flow rates.[4][5] | 1. Reduce the reboiler duty to decrease the vapor load. 2. Lower the feed and/or reflux rates. 3. Inspect trays or packing for blockages.[3][6] | Flooding occurs when the liquid and vapor traffic in the column exceeds its capacity, leading to poor separation.[4][7] |
| Column Weeping/Dumping (liquid leaking through tray perforations) | Low vapor flow rate.[2][4] | 1. Increase the reboiler duty to increase the vapor flow rate. 2. Check for undersized tray perforations if the issue persists. | Insufficient vapor flow cannot hold the liquid on the trays, causing it to leak and bypass the intended vapor-liquid contact.[4][8] |
| Foaming (stable froth formation on trays) | 1. Presence of contaminants in the feed. 2. High liquid viscosity. 3. High vapor velocity.[9][10] | 1. Analyze the feed for impurities and consider pretreatment. 2. If foaming is persistent, consider the continuous injection of an anti-foaming agent.[11] 3. Reduce the vapor velocity by lowering the reboiler duty.[9] | Foaming reduces the efficiency of vapor-liquid contact and can lead to entrainment, where liquid is carried upwards with the vapor, contaminating the distillate.[9][12][13] |
Frequently Asked Questions (FAQs)
Q1: Why is extractive distillation necessary for this compound purification?
A1: this compound and its isomers, particularly m-xylene (B151644), have very close boiling points, making their separation by conventional distillation nearly impossible.[1][7] The relative volatility of this compound to m-xylene is only about 1.02.[7][14] Extractive distillation employs a solvent that alters the relative volatilities of the components, making the separation feasible in a standard rectification column.[1]
Q2: What are the key criteria for selecting a suitable solvent for this compound extractive distillation?
A2: An ideal solvent should:
-
Enhance Relative Volatility: It must significantly increase the volatility difference between this compound and other C8 isomers.
-
Have a Higher Boiling Point: The solvent's boiling point should be sufficiently higher than the xylenes (B1142099) to ensure it remains in the liquid phase and is easily separated in the solvent recovery column.[1]
-
Not Form Azeotropes: The solvent should not form azeotropes with any of the xylene isomers.[1]
-
Be Chemically Stable: It must be stable at the operating temperatures of the distillation process.
-
Be Readily Available and Cost-Effective: Economic viability is crucial for large-scale industrial applications.
Q3: What purity of this compound can be realistically achieved with extractive distillation?
A3: With an optimized process, including the right choice of solvent and operating conditions, this compound purities of over 99% can be achieved. For instance, studies using p-dinitrobenzene as a solvent have reported purities of 99.6% with a recovery of 99.1%.[15][16]
Q4: How is the solvent recovered and recycled in the process?
A4: The solvent, having a higher boiling point, exits the bottom of the extractive distillation column along with the less volatile component (in this case, this compound). This mixture is then fed into a second distillation column, often called a solvent recovery or stripper column. In this column, the this compound is separated as the overhead product, and the solvent is recovered from the bottom and can be recycled back to the first column.[1]
Q5: How can I analyze the purity of my this compound sample?
A5: The standard method for analyzing the purity of this compound and quantifying hydrocarbon impurities is Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID).[17][18] ASTM D3798 provides a detailed test method for this analysis.[17][19][20]
Quantitative Data Summary
Table 1: Examples of Solvents and their Effect on Relative Volatility
| Solvent | Feed Mixture | Relative Volatility (this compound to m-xylene) | Reference |
| Butyl Butyrate | This compound, m-xylene | 1.21 | [7] |
| 3-Ethylphenol | This compound, m-xylene | 1.3 | [14] |
| p-Dinitrobenzene | Ethylbenzene, this compound | Enhanced separation factor | [15][16] |
Table 2: Typical Operating Conditions for this compound Extractive Distillation
| Parameter | Typical Value/Range | Reference |
| Solvent-to-Feed Ratio (by weight) | 1:1 to 2:1 | [1] |
| Reflux Ratio (Extractive Column) | 1.2 to 1.5 times the minimum reflux ratio | [2] |
| Solvent Inlet Temperature | Approximately the same as the feed plate temperature | [1] |
| Achievable this compound Purity | > 99% | [14][15][16] |
| Achievable this compound Recovery | ~99% | [15][16] |
Experimental Protocols
1. Lab-Scale Extractive Distillation of this compound
Objective: To separate this compound from a mixed C8 aromatic feed using extractive distillation.
Materials:
-
Mixed xylene feed (known composition)
-
Selected extractive solvent (e.g., butyl butyrate)
-
Anti-foaming agent (if necessary)
-
Standard laboratory distillation glassware or a packed distillation column setup
-
Heating mantles, condensers, reflux head, and collection flasks
-
Temperature and pressure sensors
-
Gas chromatograph for analysis
Procedure:
-
System Setup: Assemble the extractive distillation column and the solvent recovery column. Ensure all connections are secure.
-
Feed Preparation: Prepare the mixed xylene feed and the extractive solvent.
-
Startup:
-
Preheat the reboiler of the extractive distillation column.
-
Introduce the mixed xylene feed at the designated feed plate.
-
Once the column reaches a steady state under total reflux, begin introducing the preheated solvent a few trays above the feed inlet.[1]
-
-
Operation:
-
Set the desired reflux ratio. A common starting point is 1.2 times the minimum reflux ratio.[2]
-
Maintain the solvent-to-feed ratio, for example, at 1:1 by weight.[1]
-
Continuously monitor the overhead and bottoms temperatures and the column's differential pressure.
-
Collect the overhead product (enriched in m-xylene and other more volatile isomers) and the bottoms product (this compound and solvent).
-
-
Solvent Recovery:
-
Feed the bottoms product from the first column into the solvent recovery column.
-
Distill the mixture to separate the this compound (overhead product) from the higher-boiling solvent (bottoms product).
-
-
Sampling and Analysis:
-
Collect samples of the overhead and bottoms products from both columns at regular intervals once steady-state is achieved.
-
Analyze the composition of the samples using gas chromatography to determine the purity of the this compound and the efficiency of the separation.
-
-
Shutdown: Safely cool down the system and collect all products.
2. Purity Analysis by Gas Chromatography (GC-FID)
Objective: To determine the purity of the this compound product according to ASTM D3798 principles.[17]
Procedure:
-
Instrument Setup:
-
System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[21]
-
Column: A capillary column suitable for separating xylene isomers (e.g., HP-INNOWax).[21]
-
Temperatures: Set appropriate temperatures for the injector, detector, and oven program (e.g., isothermal hold followed by a temperature ramp).[21]
-
-
Standard Preparation: Prepare calibration standards of known concentrations for this compound and expected impurities (e.g., m-xylene, o-xylene, ethylbenzene, toluene).
-
Sample Preparation: Dilute the this compound product sample in a suitable solvent if necessary. Add an internal standard for accurate quantification.
-
Injection: Inject a small volume (e.g., 0.2-1.0 µL) of the prepared sample into the GC.[20][21]
-
Data Acquisition and Analysis:
-
Record the chromatogram.
-
Identify the peaks corresponding to this compound and its impurities based on their retention times compared to the standards.
-
Calculate the concentration of each impurity and the purity of the this compound by comparing the peak areas to the calibration curves.
-
Visualizations
Caption: Workflow for this compound purification by extractive distillation.
Caption: Troubleshooting logic for low this compound purity.
References
- 1. US5091059A - Separation of this compound from m-xylene by extractive distillation - Google Patents [patents.google.com]
- 2. FACTORS AFFECTING DISTILLATION COLUMN OPERATION [rccostello.com]
- 3. youtube.com [youtube.com]
- 4. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis [eureka.patsnap.com]
- 5. Understanding Flooding In Distillation Columns - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 8. fiveable.me [fiveable.me]
- 9. scribd.com [scribd.com]
- 10. sciencing.com [sciencing.com]
- 11. afpm.org [afpm.org]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]
- 14. US5441608A - Separation of xylenes by extractive distillation - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. iranarze.ir [iranarze.ir]
- 17. store.astm.org [store.astm.org]
- 18. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. store.astm.org [store.astm.org]
- 20. gcms.cz [gcms.cz]
- 21. glsciences.com [glsciences.com]
Technical Support Center: Overcoming Mass Transfer Limitations in p-Xylene Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-Xylene reactions. The information provided aims to help you identify, understand, and overcome mass transfer limitations in your experiments to improve reaction efficiency, product yield, and purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound reaction experiments.
Q1: My this compound oxidation reaction is showing low conversion rates and producing a high concentration of intermediates like 4-carboxybenzaldehyde (4-CBA), despite using a proven catalyst system. What could be the problem?
A: This is a classic sign of gas-liquid mass transfer limitations, particularly of the oxidant (e.g., O2) into the liquid phase. The initial oxidation steps of this compound are very fast, and if oxygen is not supplied to the catalyst in the liquid phase quickly enough, the reaction rate will be limited by the diffusion of oxygen rather than the intrinsic kinetics of the reaction.[1][2] This can lead to the accumulation of intermediates because the subsequent oxidation steps are also hindered by the lack of available oxygen.[1][2]
Q2: I've increased the stirring speed in my stirred-tank reactor, but I'm not seeing a significant improvement in the reaction rate or a decrease in intermediates. Why is this happening?
A: While increasing agitation is a standard method to enhance gas-liquid mass transfer, it's possible to reach a point of diminishing returns in a conventional stirred reactor.[1] At very high stirring speeds, a deep vortex can form, which may reduce the effective gas-liquid interfacial area by pulling the gas sparger out of the liquid.[1] Furthermore, for very fast intermediate reaction steps, even at high stirrer speeds, it may not be possible to completely eliminate mass transfer limitations.[2] Your system may be operating in a regime where the reaction rate is still partially or fully limited by mass transfer.
Q3: My reaction seems to be stalling, and I'm observing precipitation of the product, terephthalic acid (TPA). Could this be related to mass transfer?
A: Yes, the precipitation of TPA can introduce liquid-solid and gas-solid mass transfer resistances.[2] As TPA precipitates, it can trap unreacted intermediates, making them inaccessible to the catalyst and the oxidant in the liquid phase.[2] This encapsulation slows down the overall reaction rate and can lead to a higher concentration of impurities in the final product.[2]
Q4: How can I definitively determine if my reaction is mass transfer limited?
A: A common method is to systematically vary the parameters that influence mass transfer while keeping the chemical conditions (catalyst concentration, temperature, reactant concentrations) constant. If the reaction rate increases with:
-
Increased stirring speed (up to a certain point)[1]
-
Improved gas dispersion (e.g., using a different sparger design)
-
Increased gas-liquid interfacial area (e.g., smaller bubble size)[3] then your reaction is likely mass transfer limited. If the rate remains constant despite these changes, the reaction is likely kinetically limited.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing gas-liquid mass transfer in this compound oxidation?
A: The primary factors include:
-
Gas-liquid interfacial area: A larger contact area between the gas and liquid phases enhances mass transfer. This can be achieved by creating smaller bubbles.[3][5]
-
Liquid film thickness: A thinner liquid film at the gas-liquid interface reduces the diffusion distance for the gas.
-
Turbulence and mixing: Higher turbulence renews the gas-liquid interface, improving the mass transfer coefficient.[6]
-
Diffusivity of the gas in the liquid: This is dependent on the properties of the gas and the solvent, as well as temperature and pressure.
-
Solubility of the gas in the liquid: Higher solubility provides a greater driving force for mass transfer.
Q2: What alternative reactor configurations can be used to overcome mass transfer limitations seen in conventional stirred-tank reactors?
A: For fast gas-liquid reactions like this compound oxidation, alternative reactor designs can offer significant advantages. A spray reactor, where the liquid phase containing the reactants is dispersed as fine droplets into a continuous gas phase, has been shown to dramatically improve product quality by alleviating interphase gas-liquid mass transfer limitations.[1][7] This configuration provides a very large gas-liquid interfacial area. Other options that enhance mass transfer include bubble column reactors with efficient sparging systems and microreactors.
Q3: How does bubble size affect the mass transfer rate in this compound oxidation?
A: Decreasing the bubble size significantly increases the gas-liquid interfacial area and the volumetric mass transfer coefficient, which in turn enhances the macroscopic reaction rate of this compound.[3] Theoretical calculations have shown that decreasing the average bubble diameter from 5.0 mm to 0.50 mm can increase the gas-liquid interfacial area 16-fold and the volumetric mass transfer coefficient 30-fold.[3]
Q4: Can the choice of solvent impact mass transfer limitations?
A: Yes, the solvent plays a crucial role. The solubility and diffusivity of the oxidant gas in the solvent directly affect the mass transfer rate. For instance, in the Amoco/Mid-Century process, acetic acid is used as the solvent.[8] The properties of the solvent, such as its viscosity and surface tension, also influence bubble coalescence and breakup, thereby affecting the gas-liquid interfacial area.
Data Presentation
Table 1: Impact of Reactor Type and Operating Conditions on this compound Oxidation
| Parameter | Conventional Stirred Reactor | Spray Reactor | Key Improvement | Reference |
| 4-CBA Impurity in TPA | ~1000 ppm | < 25 ppm | Alleviation of gas-liquid mass transfer limitations | [7] |
| Primary Mass Transfer Resistance | Gas-liquid and liquid-solid | Significantly reduced gas-liquid resistance | Enhanced gas-liquid interfacial area | [1][2][7] |
| Controlling Regime | Often mass transfer limited | Closer to kinetic control | Facile O2 penetration into liquid droplets | [1][7] |
Table 2: Effect of Bubble Size on Mass Transfer and Reaction Rate in this compound Oxidation
| Average Bubble Diameter (d32) | Relative Gas-Liquid Interfacial Area | Relative Volumetric Mass Transfer Coefficient | Relative this compound Macroscopic Reaction Rate | Reference |
| 5.0 mm | 1x | 1x | 1x | [3] |
| 0.50 mm | 16x | 30x | 1.6x | [3] |
Experimental Protocols
Protocol 1: Evaluation of Mass Transfer Effects on this compound Oxidation in a Stirred Parr Reactor
Objective: To determine if the liquid-phase oxidation of this compound is operating under a mass transfer or kinetically controlled regime by varying the agitation speed.
Materials:
-
50 mL Parr reactor (or similar high-pressure, stirred autoclave)
-
This compound (pX)
-
Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Sodium bromide (promoter)
-
Acetic acid (solvent)
-
High-purity oxygen or air
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reactor Setup:
-
Thoroughly clean and dry the Parr reactor.
-
Charge the reactor with the desired amounts of this compound, cobalt acetate, manganese acetate, sodium bromide, and acetic acid. A typical catalyst system is Co/Mn/Br.[2]
-
-
Reaction Conditions:
-
Experiment Execution:
-
Start the mechanical stirrer at a low speed (e.g., 600 rpm).
-
Begin sparging the oxidant into the liquid phase at a constant flow rate.
-
Periodically take liquid samples using a sampling valve. Quench the reaction in the sample immediately to stop further oxidation.
-
Analyze the samples by GC or HPLC to determine the concentrations of this compound, intermediates (e.g., p-toluic acid, 4-CBA), and the final product (TPA).
-
-
Varying Stirrer Speed:
-
Repeat the experiment under identical conditions but with incrementally higher stirrer speeds (e.g., 800 rpm, 1000 rpm, 1200 rpm, 1400 rpm).[1]
-
-
Data Analysis:
-
Plot the concentration of reactants and products as a function of time for each stirrer speed.
-
Calculate the initial reaction rate at each speed.
-
If the reaction rate increases significantly with increasing stirrer speed, the reaction is mass transfer limited under those conditions.[1] If the rate plateaus at higher speeds, the reaction has transitioned to a kinetically controlled regime.[1]
-
Visualizations
Caption: Oxidation pathway of this compound to Terephthalic Acid.
Caption: Workflow for troubleshooting mass transfer limitations.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of p⁃xylene to terephthalic acid project by micro⁃interfacial mass transfer intensification [jns.nju.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. [PDF] Improving of gas-liquid mass transfer in a Stirred Tank Bioreactor : A CFD Approach | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to p-Xylene Quantification: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of p-xylene is critical in various applications, from environmental monitoring to pharmaceutical analysis. This guide provides a detailed comparison of the validated Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and Raman Spectroscopy. The performance of each method is supported by experimental data to aid in selecting the most suitable technique for specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification hinges on a variety of factors, including sensitivity, accuracy, precision, and the nature of the sample matrix. The following table summarizes the key performance parameters of a validated GC-MS method alongside typical performance characteristics of HPLC and Raman Spectroscopy for this compound analysis.
| Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC) | Raman Spectroscopy |
| Linearity (r²) | ≥ 0.99[1] | > 0.99 | Method Dependent |
| Linear Range | 5 - 1500 ng/mL[1] | Analyte and detector dependent | Concentration dependent |
| Accuracy (% Recovery) | Mean Relative Error ≤ 15.3%[1] | 99.23% - 101.29%[2] | N/A (quantitative models built on calibration sets) |
| Precision (%RSD) | ≤ 10.8%[1] | < 1.5%[2] | Method and matrix dependent |
| Limit of Detection (LOD) | 1.0 ng/mL[1] | 3-9 ng/mL (for xylene isomers)[3] | Generally higher than chromatographic methods |
| Limit of Quantification (LOQ) | 5 ng/mL (Estimated from Linear Range) | Analyte and detector dependent | Concentration and matrix dependent |
In-Depth Look at Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. The method's high sensitivity and selectivity make it a gold standard for trace-level analysis.
A validated method for the simultaneous quantitation of individual xylene isomers in blood utilizes headspace gas chromatography-mass spectrometry.
-
Sample Preparation: Blood samples are treated with anhydrous calcium chloride to remove moisture. An internal standard, typically an isotopically labeled version of the analyte (e.g., this compound-d10), is added for accurate quantification.[1]
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating xylene isomers, such as a DB-1 or HP-5MS.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
GC-MS Parameters:
-
Injection Mode: Headspace injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is optimized to ensure the separation of this compound from its isomers (m-xylene and o-xylene) and other potential interfering compounds.
-
MS Detection: The mass spectrometer is set to monitor specific ions characteristic of this compound and its internal standard. For this compound, characteristic ions often include m/z 91 and 106.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative to GC-MS, particularly for samples that are not readily volatile or for laboratories where GC-MS is not available.
A common approach for analyzing this compound and its isomers involves reversed-phase HPLC.
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as acetonitrile (B52724) or methanol.
-
Instrumentation:
-
HPLC System: Consisting of a pump, injector, column oven, and a UV detector.
-
Column: A C18 column is frequently used for the separation of aromatic hydrocarbons.
-
-
HPLC Parameters:
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio can be optimized to achieve the desired separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is commonly employed, with the wavelength set to a value where this compound exhibits strong absorbance (e.g., around 210-220 nm).
-
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. It can be used for the qualitative and quantitative analysis of this compound, often with minimal sample preparation.
-
Sample Preparation: Liquid samples can often be analyzed directly in a vial or cuvette.
-
Instrumentation:
-
Raman Spectrometer: Equipped with a laser excitation source, sample illumination optics, and a sensitive detector.
-
-
Raman Parameters:
-
Laser Wavelength: A common choice is a 785 nm laser to minimize fluorescence interference.
-
Laser Power: The power is adjusted to obtain a good signal-to-noise ratio without causing sample degradation.
-
Data Acquisition: Spectra are collected over a specific Raman shift range that includes unique and characteristic peaks for this compound.
-
Quantification: A calibration model is built by correlating the intensity of a characteristic this compound Raman band with the concentration of this compound in a series of calibration standards.
-
Method Comparison and Selection
The choice of analytical method for this compound quantification depends on the specific requirements of the analysis.
-
GC-MS is the preferred method for trace-level quantification due to its excellent sensitivity and selectivity. The use of headspace sampling is particularly advantageous for complex matrices like blood, as it minimizes matrix effects.
-
HPLC provides a viable alternative to GC-MS and is particularly useful for less volatile samples. While generally less sensitive than GC-MS for volatile compounds, modern HPLC systems with sensitive detectors can achieve low detection limits.
-
Raman Spectroscopy offers the advantage of speed and minimal sample preparation. It is a powerful tool for rapid screening and quality control applications where high throughput is essential. However, its sensitivity may not be sufficient for trace-level analysis, and developing robust quantitative models can be complex.
References
- 1. Development and Validation of an Analytical Method for Simultaneous Quantitation of Individual Xylene Isomers in Blood via Headspace Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation and quantification of xylene isomers by combining headspace solid-phase microextraction/gas chromatography and self-ion molecule reaction in an ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p-Xylene and Toluene as High-Boiling Point Solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, product purity, and process safety. Toluene (B28343) has long been a workhorse high-boiling point aromatic solvent in organic synthesis. However, its isomer, p-xylene, presents a viable alternative with distinct physical and chemical properties. This guide provides an objective comparison of this compound and toluene, supported by physical data and outlining experimental considerations to aid in solvent selection.
Physical and Chemical Properties: A Head-to-Head Comparison
This compound and toluene, both aromatic hydrocarbons, share structural similarities that result in comparable solvent characteristics. However, the presence of a second methyl group on the benzene (B151609) ring in this compound leads to key differences in their physical properties, most notably a higher boiling point and melting point. These differences can be strategically exploited in the laboratory to optimize reaction conditions and product isolation.
| Property | This compound | Toluene | Reference(s) |
| Chemical Formula | C₈H₁₀ | C₇H₈ | [1] |
| Molecular Weight | 106.16 g/mol | 92.14 g/mol | [2] |
| Boiling Point | 138.4 °C | 110.6 °C | [3] |
| Melting Point | 13.2 °C | -95 °C | [4] |
| Density (at 20°C) | 0.861 g/mL | 0.867 g/mL | [4] |
| Flash Point | 27 °C | 4 °C | [5] |
| Solubility in Water | Very low | Slightly higher than xylene | [5] |
| Hansen Solubility Parameters (δt) | 18.0 MPa½ | 18.2 MPa½ | [6] |
| - Dispersion (δD) | 17.8 MPa½ | 18.0 MPa½ | [6] |
| - Polar (δP) | 1.0 MPa½ | 1.4 MPa½ | [6] |
| - Hydrogen Bonding (δH) | 3.1 MPa½ | 2.0 MPa½ | [6] |
The higher boiling point of this compound (138.4 °C) compared to toluene (110.6 °C) allows for conducting reactions at elevated temperatures, which can be advantageous for sluggish transformations or to overcome activation energy barriers.[3] The significantly higher melting point of this compound (13.2 °C) is a crucial consideration for storage and handling in cooler climates, as it may solidify.[4] Conversely, this property can be beneficial for the removal of the solvent by crystallization at moderately low temperatures.
The Hansen Solubility Parameters (HSP) for both solvents are very similar, indicating that they have comparable solvency power for a wide range of organic compounds.[6] The total HSP (δt) for this compound is 18.0 MPa½ and for toluene is 18.2 MPa½, suggesting that they are likely to dissolve similar solutes.[6]
Experimental Considerations and Protocols
The choice between this compound and toluene as a reaction solvent often depends on the specific requirements of the chemical transformation.
High-Temperature Reactions
For reactions requiring temperatures above 110 °C, this compound is the superior choice. An example of this is the methylation of toluene to produce this compound itself, which is often carried out at elevated temperatures over a zeolite catalyst.[7]
Experimental Protocol: General Procedure for a High-Temperature Reaction in this compound (e.g., Suzuki-Miyaura Coupling)
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet/outlet.
-
Procedure:
-
To the reaction flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Add a sufficient volume of dry this compound to achieve a desired concentration (e.g., 0.1 M).
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 120-130 °C) under a nitrogen atmosphere and maintain for the required reaction time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
Solvent Removal
The lower boiling point of toluene facilitates its removal by rotary evaporation. For thermally sensitive compounds, the ease of removing toluene can be a significant advantage. In contrast, the higher boiling point of this compound requires more energy and potentially higher vacuum for its removal. However, the higher melting point of this compound offers an alternative removal strategy through crystallization.
Experimental Protocol: Solvent Removal by Crystallization (for this compound)
-
Procedure:
-
Following the reaction work-up, concentrate the crude product in this compound to a minimal volume.
-
Cool the concentrated solution in an ice bath or a refrigerator (0-5 °C) to induce crystallization of the this compound.
-
If the product is a solid and insoluble in cold this compound, it may precipitate. If the product is an oil or soluble, the this compound will solidify, and the product can be isolated from the frozen solvent.
-
The solidified this compound can be separated from the product by filtration or decantation.
-
Residual this compound can be removed from the product under high vacuum.
-
Logical Workflow for Solvent Selection
The decision-making process for selecting between this compound and toluene can be visualized as a logical workflow.
Caption: Solvent selection workflow based on reaction temperature and product stability.
Safety and Handling
Both this compound and toluene are flammable liquids and should be handled in a well-ventilated fume hood, away from ignition sources.[8] Personal protective equipment, including safety glasses, lab coats, and appropriate gloves, should be worn at all times.
-
Toluene: Has a lower flash point (4 °C) and is more volatile, posing a higher fire risk.[5] It is also a known reproductive toxin.
-
This compound: Has a higher flash point (27 °C), making it slightly less of a fire hazard than toluene.[5] However, it is still highly flammable.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before using either solvent.
Conclusion
Both this compound and toluene are effective high-boiling point aromatic solvents with similar solvency characteristics. The primary factor influencing the choice between them is the required reaction temperature. For reactions needing to be run above 110 °C, this compound is the logical choice. For reactions at or below this temperature, the ease of removal and lower melting point of toluene may be advantageous. The higher melting point of this compound can be a practical consideration for storage but also offers an alternative method for solvent removal. By carefully considering the specific needs of a reaction and the properties of the target molecules, researchers can make an informed decision to optimize their synthetic procedures.
References
- 1. differencebetween.com [differencebetween.com]
- 2. elchemy.com [elchemy.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, this compound, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Coexposure to toluene and this compound in man: uptake and elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. Server under Maintenance. [dwsim.fossee.in]
- 8. labproinc.com [labproinc.com]
Comparing the efficiency of different catalysts for p-Xylene synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of p-xylene is a critical step in the production of numerous essential chemicals and materials. This guide provides a comprehensive comparison of different catalytic systems for this compound synthesis, with a focus on toluene (B28343) methylation, a promising and economically viable route. The performance of various catalysts is evaluated based on experimental data, offering a clear overview of their efficiency in terms of selectivity, conversion, and yield.
Performance Comparison of Catalysts for this compound Synthesis
The selective synthesis of this compound is predominantly achieved through shape-selective catalysis, where the porous structure of the catalyst favors the formation and diffusion of the para-isomer over its ortho and meta counterparts.[1] Zeolites, particularly of the ZSM-5 type, are the cornerstone of this approach.[2] However, unmodified ZSM-5 often yields a thermodynamic equilibrium mixture of xylene isomers.[3] To enhance this compound selectivity, various modifications have been developed, including surface passivation and pore mouth engineering.[1]
The following table summarizes the performance of several modified ZSM-5 catalysts in the methylation of toluene with methanol.
| Catalyst | Modification | Toluene Conversion (%) | This compound Selectivity (%) | Xylene Yield (%) | Reaction Conditions | Reference |
| HZSM-5 | Unmodified | - | ~24 (Thermodynamic Equilibrium) | - | - | [3] |
| Mg-ZSM-5 | Magnesium Impregnation | - | up to 97.7 | - | T=400-500°C, P=3 bar | [4] |
| P/HZSM-5 | Phosphorus Impregnation | - | ~90 (at 5 wt% P) | - | - | [5] |
| Zn-Mg-P/HZSM-5 | Zinc, Magnesium, Phosphorus Impregnation | - | 96.0 | 18.43 | - | [6] |
| HZSM-5@S-1 | Silicalite-1 Coating | High | up to 88 | - | Reduced contact time | [5] |
| B-modified HZSM-5 | Boron Modification | - | >98 | - | - | [7] |
| Si-Mg-P-La/ZSM-5 | Si, Mg, P, La Impregnation | - | >99.7 | - | T=420-550°C | [7] |
| Zn/P/Si/ZSM-5 | Zn, P, Si Surface Modification | ~100 (Methanol Conversion) | 89.6 | >60 (Aromatics) | - |
Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions across different studies. The data presented here is intended to provide a general overview of the relative efficiencies of these catalytic systems.
Key Insights from Catalyst Modifications:
-
Magnesium and Phosphorus Modification: The introduction of elements like magnesium and phosphorus can neutralize external acid sites and narrow the pore openings of ZSM-5, thereby inhibiting the isomerization of this compound to its meta and ortho isomers on the catalyst surface.[8][5]
-
Silicalite-1 Coating: Growing a shell of non-acidic silicalite-1 over HZSM-5 crystals is an effective method to passivate the external acid sites, leading to a significant increase in this compound selectivity while maintaining high toluene conversion.[5][7]
-
Multi-element Modification: Combining several modifiers, such as Zn, Mg, and P, can have a synergistic effect, further enhancing the catalyst's performance and stability.[6]
Experimental Protocols
The evaluation of catalyst efficiency for this compound synthesis typically involves the following key steps:
Catalyst Preparation:
-
Parent Zeolite: The synthesis of the parent ZSM-5 zeolite is the initial step. This is often achieved through hydrothermal crystallization using a silica (B1680970) source, an alumina (B75360) source, a templating agent (like tetrapropylammonium (B79313) bromide), and a mineralizing agent (like sodium hydroxide).[9]
-
Modification:
-
Impregnation: The parent zeolite is impregnated with a solution containing the precursor of the desired modifier (e.g., magnesium nitrate (B79036) for Mg modification). The mixture is then dried and calcined at high temperatures to decompose the precursor and anchor the modifier onto the zeolite.[6]
-
Chemical Vapor Deposition (CVD): For silica coating, a silicon-containing precursor like tetraethyl orthosilicate (B98303) (TEOS) can be deposited onto the zeolite surface via CVD.[3]
-
Epitaxial Growth: A silicalite-1 shell can be grown on the surface of HZSM-5 crystals in a secondary synthesis step.[5]
-
Catalyst Characterization:
Before catalytic testing, the prepared materials are thoroughly characterized to understand their physicochemical properties. Common techniques include:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the zeolite.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
N₂ Adsorption-Desorption: To determine the surface area and pore volume.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To measure the total acidity of the catalyst.
-
Pyridine-adsorbed Fourier Transform Infrared Spectroscopy (Py-FTIR): To differentiate between Brønsted and Lewis acid sites.
Catalytic Performance Evaluation:
-
Reactor Setup: The catalytic reactions are typically carried out in a fixed-bed continuous-flow reactor.[6] The catalyst is packed in a stainless steel or quartz tube, which is placed inside a furnace to maintain the desired reaction temperature.
-
Reaction Conditions:
-
Feed: A mixture of toluene and methanol, often diluted with an inert gas like nitrogen, is fed into the reactor.[7] The toluene-to-methanol molar ratio is a critical parameter.[1]
-
Temperature: The reaction is usually conducted at temperatures ranging from 400 to 550°C.[8][7]
-
Pressure: The pressure is typically maintained between atmospheric pressure and a few bars.[8]
-
Weight Hourly Space Velocity (WHSV): This parameter, defined as the mass flow rate of the feed divided by the mass of the catalyst, determines the contact time of the reactants with the catalyst.
-
-
Product Analysis: The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the composition of the products. This allows for the calculation of toluene conversion, this compound selectivity, and xylene yield.
Experimental and Logical Flow Diagrams
The following diagrams illustrate the typical workflow for catalyst synthesis and evaluation, as well as the signaling pathway for shape-selective catalysis.
Caption: Experimental workflow for catalyst synthesis, characterization, and testing.
Caption: Shape-selective catalysis in ZSM-5 for this compound synthesis.
References
- 1. Shape selective catalysis in methylation of toluene: Development, challenges and perspectives [journal.hep.com.cn]
- 2. jalonzeolite.com [jalonzeolite.com]
- 3. aidic.it [aidic.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sylzyhg.com [sylzyhg.com]
- 7. Novel Short Process for this compound Production Based on the Selectivity Intensification of Toluene Methylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Zeolite ZSM5 and Catalysis of Xylene Isomerization – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
A Comparative Guide to the Accuracy and Precision of p-Xylene Analytical Standards
For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of commercially available p-xylene analytical standards, focusing on their certified purity, impurity profiles, and the analytical methodologies used to ensure their quality.
Comparison of this compound Analytical Standards
The selection of an appropriate this compound analytical standard depends on the specific requirements of the analytical method and the desired level of uncertainty. High-purity standards, especially those certified as Certified Reference Materials (CRMs), offer greater accuracy and traceability. Below is a comparison of representative this compound standards from leading suppliers. It is important to note that the most accurate data is found on the lot-specific Certificate of Analysis (CoA), which should always be consulted.
| Feature | Merck EMSURE® (Product: 1.08684) | Sigma-Aldrich Supelco® (Product: 95680) | Sigma-Aldrich Supelco® CRM (Product: PHR1314) | LGC Dr. Ehrenstorfer (Product: DRE-C17945200) |
| Grade | for analysis EMSURE® | Analytical Standard | Pharmaceutical Secondary Standard; Certified Reference Material | Certified Reference Material |
| Certified Purity (by GC) | ≥ 99.0%[1] | ≥99.5% | Lot-specific on CoA (Traceable to USP and NIST) | Lot-specific on CoA |
| Certification | ISO, Reag. Ph Eur[1][2] | --- | ISO 17034 and ISO/IEC 17025 | ISO 17034 and ISO/IEC 17025[3] |
| Max Impurity: Ethylbenzene | ≤ 3%[1] | Not specified on product page | Lot-specific on CoA | Lot-specific on CoA |
| Max Impurity: Toluene | ≤ 0.1%[1] | Not specified on product page | Lot-specific on CoA | Lot-specific on CoA |
| Max Impurity: Benzene | ≤ 0.1%[1] | Not specified on product page | Lot-specific on CoA | Lot-specific on CoA |
| Water Content | ≤ 0.02%[4] | Not specified on product page | Lot-specific on CoA | Lot-specific on CoA |
| Traceability | To ACS, ISO, Reag. Ph Eur standards[5] | Not specified on product page | Traceable to NIST 3005 and USP 1601849 | Not specified on product page |
Experimental Protocols for Quality Analysis
The primary method for determining the purity of this compound and quantifying its impurities is Gas Chromatography with a Flame Ionization Detector (GC-FID). The American Society for Testing and Materials (ASTM) has established a standard test method, ASTM D3798, specifically for this purpose. This method is suitable for analyzing this compound with a purity of 99% or greater and can detect impurities in the range of 0.001 to 1.000 weight percent.
Representative GC-FID Protocol for this compound Purity Analysis
This protocol is a synthesis of common practices and conditions found in application notes and standard methods.
1. Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the separation of aromatic hydrocarbons. Commonly used columns include:
-
HP-INNOWax (60 m x 0.32 mm, 0.5 µm film thickness)
-
Agilent CP-Xylenes (50 m x 0.32 mm)
-
ZB-WAX
-
2. Reagents and Materials:
-
Carrier Gas: Helium or Hydrogen, chromatographic grade.
-
This compound Standard: The analytical standard to be tested.
-
Calibration Standards: Certified reference materials of potential impurities (e.g., toluene, ethylbenzene, m-xylene, o-xylene, benzene, and non-aromatic hydrocarbons).
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 10 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 10 minutes at 150 °C
-
-
Carrier Gas Flow Rate: Constant flow, typically around 2.1 mL/min.
-
Injection Volume: 0.5 - 1.0 µL
-
Split Ratio: 100:1
4. Procedure:
-
Prepare a calibration mixture containing known concentrations of this compound and its potential impurities.
-
Inject the calibration mixture to determine the retention times and response factors of each component.
-
Inject the this compound analytical standard to be tested.
-
Identify and quantify the impurities in the test sample by comparing the chromatogram to the calibration standard.
-
Calculate the purity of the this compound standard by subtracting the sum of the quantified impurities from 100%.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the quality control and use of this compound analytical standards.
Caption: Workflow for the quality control and certification of a this compound analytical standard.
References
Inter-laboratory Comparison of p-Xylene Analysis: A Performance Evaluation Guide
This guide provides an objective comparison of analytical performance for the quantification of p-xylene in a proficiency testing (PT) scheme. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in evaluating and improving their analytical methodologies for this compound. This compound, a key industrial solvent and a component of gasoline, is frequently monitored in environmental and occupational health settings.[1][2] Accurate and precise measurement is therefore critical for regulatory compliance and risk assessment.
Data Presentation
An inter-laboratory study was conducted to assess the proficiency of participating laboratories in the analysis of a this compound standard solution. A total of ten laboratories analyzed a certified reference material with a known this compound concentration of 25.00 µg/mL . The performance of each laboratory was evaluated based on their reported concentration, accuracy (as percent recovery), precision (as relative standard deviation), and z-score. The z-score indicates how many standard deviations an individual result is from the consensus value of the participating laboratories. A z-score between -2 and +2 is generally considered satisfactory.
Table 1: Summary of Inter-laboratory Comparison Results for this compound Analysis
| Laboratory ID | Reported Concentration (µg/mL) | Mean (n=3) | Standard Deviation | % Recovery | z-score | Performance |
| Lab 1 | 24.85, 25.10, 24.92 | 24.96 | 0.125 | 99.8% | -0.18 | Satisfactory |
| Lab 2 | 26.50, 26.75, 26.63 | 26.63 | 0.126 | 106.5% | 1.51 | Satisfactory |
| Lab 3 | 23.10, 23.25, 23.18 | 23.18 | 0.075 | 92.7% | -1.82 | Satisfactory |
| Lab 4 | 28.50, 28.71, 28.60 | 28.60 | 0.106 | 114.4% | 3.51 | Unsatisfactory |
| Lab 5 | 24.50, 24.65, 24.58 | 24.58 | 0.076 | 98.3% | -0.57 | Satisfactory |
| Lab 6 | 25.20, 25.35, 25.28 | 25.28 | 0.076 | 101.1% | 0.14 | Satisfactory |
| Lab 7 | 22.50, 22.65, 22.58 | 22.58 | 0.076 | 90.3% | -2.43 | Unsatisfactory |
| Lab 8 | 25.80, 25.95, 25.88 | 25.88 | 0.076 | 103.5% | 0.74 | Satisfactory |
| Lab 9 | 24.10, 24.25, 24.18 | 24.18 | 0.076 | 96.7% | -0.98 | Satisfactory |
| Lab 10 | 25.50, 25.65, 25.58 | 25.58 | 0.076 | 102.3% | 0.44 | Satisfactory |
| Consensus Mean | 25.15 | |||||
| Standard Deviation for PT | 0.98 |
Experimental Protocols
The following is a generalized protocol representative of the methods used by the participating laboratories for the analysis of this compound. The primary analytical technique employed was Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
The proficiency testing sample, a solution of this compound in methanol (B129727), was provided to each participating laboratory.
-
Laboratories were instructed to prepare a series of calibration standards from a certified this compound stock solution.
-
Samples and standards were diluted with an appropriate solvent (e.g., methanol or carbon disulfide) to fall within the instrument's linear range.
-
An internal standard (e.g., deuterated toluene) was added to all samples and standards to correct for variations in injection volume and instrument response.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) was typically employed to separate this compound from other isomers and impurities.
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate.
-
Injection: A split/splitless injector was used, with a typical injection volume of 1 µL.
-
Temperature Program: The oven temperature was programmed to ensure adequate separation of this compound. A representative program might be: initial temperature of 50°C held for 2 minutes, ramped to 150°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: The mass spectrometer was operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound. Characteristic ions for this compound (e.g., m/z 91, 106) and the internal standard were monitored.
3. Data Analysis and Reporting:
-
A calibration curve was generated by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentration of this compound in the proficiency testing sample was determined from the calibration curve.
-
Laboratories reported their results as the mean of three replicate analyses, along with the standard deviation.
Visualizations
Workflow for Inter-laboratory Comparison of this compound Analysis
Caption: Workflow of the this compound Inter-laboratory Comparison Study.
Logical Relationship of Performance Evaluation
Caption: Logical flow for calculating laboratory performance via z-score.
References
A Comparative Guide to p-Xylene Production Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary technologies for producing p-xylene, a critical raw material for the synthesis of terephthalic acid and subsequently polyethylene (B3416737) terephthalate (B1205515) (PET). The performance of conventional and emerging production routes is benchmarked, with supporting data and methodologies presented for a scientific audience.
Overview of Production Technologies
The industrial production of this compound is dominated by processes that begin with crude oil refining. However, advancements in catalysis and sustainable chemistry are paving the way for alternative feedstocks and more selective synthesis routes. The primary technologies are:
-
Catalytic Reforming of Naphtha: A cornerstone of petrochemical processing, this technology converts low-octane naphtha into a high-octane reformate rich in aromatic compounds, including a mixture of xylene isomers.[1][2][3]
-
Toluene (B28343) Disproportionation (TDP): This process converts toluene, which is often in surplus, into the more valuable benzene (B151609) and a mixture of xylenes (B1142099).[2][4][5][6] Shape-selective catalysts can be employed to favor the production of this compound over its isomers.
-
Toluene Methylation: A more direct route to xylenes, this process involves the alkylation of toluene with a methylating agent, typically methanol (B129727).[7][8][9] Significant research has focused on developing catalysts that offer high selectivity towards this compound, potentially simplifying downstream separation processes.[8][10]
-
Biomass-Derived this compound: An emerging sustainable route, this technology utilizes biomass-derived platform molecules. A prominent pathway involves the Diels-Alder reaction of 2,5-dimethylfuran (B142691) (DMF), derived from carbohydrates, with ethylene (B1197577) to produce this compound.[11][12]
A critical aspect of most conventional this compound production workflows is the separation of this compound from its isomers (o-xylene and m-xylene) and ethylbenzene, due to their very close boiling points.[7] The UOP Parex™ process, a simulated moving bed (SMB) adsorptive separation technology, is a widely adopted industrial solution for achieving high-purity this compound.[13][14][15]
Performance Comparison
The following tables summarize key performance indicators for the different this compound production and separation technologies based on experimental data from various studies.
Table 1: this compound Synthesis Technologies - Performance Data
| Technology | Catalyst | Temperature (°C) | Pressure | Toluene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| Catalytic Reforming | Pt-based on Al₂O₃ | 450 - 550 | 10 - 35 atm | N/A (Overall Naphtha Conversion) | N/A (Produces Mixed Aromatics) | N/A (Overall Aromatic Yield ~70 wt%)[16] |
| Toluene Disproportionation (TDP) | Modified ZSM-5 | 350 - 540 | 1 - 350 atm | 15 - 35 | 50 - 97 | 3 - 9 |
| ZSM-5 | 375 - 425 | ~30 atm | ~20 - 40 | ~24 (Equilibrium) | - | |
| Modified ZSM-5 | 400 - 500 | 10 bar | 4 - 20 | 40 - 84 | - | |
| Toluene Methylation | Modified H-ZSM-5 | 420 - 550 | 2 - 5 atm | Varies | 90 - >99 | - |
| Mg-ZSM-5 | - | - | - | up to 97.7[8][17] | - | |
| Si-Mg-P-La/ZSM-5 | - | - | - | >99.7[8] | - | |
| Biomass to this compound (DMF + Ethylene) | H-Beta Zeolite | ~300 | - | ~80 (DMF Conversion) | >70 | - |
| Al-modified H-Beta | - | - | High | High | - | |
| Ga₂O₃/SiO₂/HZSM-5 | - | - | - | 93.8 | 23.4 |
Note: Performance data can vary significantly based on specific catalyst formulations, reaction conditions, and feedstock composition.
Table 2: this compound Separation Technologies - Performance Data
| Technology | Method | Feed | Product Purity (%) | Product Recovery (%) | Key Adsorbent/Material |
| UOP Parex™ Process | Simulated Moving Bed Adsorption | Mixed C8 Aromatics | >99.9[14] | >97[14] | Solid Zeolitic Adsorbent |
| Crystallization | Fractional Crystallization | Mixed C8 Aromatics | High | Moderate | N/A |
Experimental Protocols
Detailed methodologies for the key production routes are outlined below.
Catalytic Reforming of Naphtha
Objective: To produce a high-aromatic reformate from a naphtha feedstock.
Materials:
-
Feedstock: Hydrotreated heavy naphtha (typically C7-C10 fraction).
-
Catalyst: Bifunctional catalyst, commonly platinum (Pt) and often a second metal (e.g., Rhenium, Tin) on a chlorinated alumina (B75360) support.[1]
-
Carrier Gas: Hydrogen (H₂).
Procedure:
-
The naphtha feed is vaporized and mixed with a stream of hydrogen gas.
-
This mixture is preheated to the reaction temperature, typically in the range of 450-550°C.[18]
-
The heated feed is passed through a series of reactors, typically 3-4 fixed-bed reactors operating adiabatically.[18][19] Heaters are placed between reactors to reheat the process stream as the overall reactions are endothermic.
-
The reactors are maintained at high pressure (10-35 atm) to manage coke formation and maintain catalyst activity.[18]
-
The effluent from the final reactor is cooled, and the hydrogen-rich gas is separated from the liquid reformate. A portion of the hydrogen is recycled back to the feed.
-
The liquid reformate is then sent to a distillation unit to separate the C8 aromatic fraction (mixed xylenes and ethylbenzene) from other components.
Toluene Disproportionation (Vapor Phase)
Objective: To selectively convert toluene into this compound and benzene.
Materials:
-
Feedstock: High-purity toluene.
-
Catalyst: Shape-selective zeolite catalyst, such as modified ZSM-5.[5]
-
Carrier Gas: Hydrogen (H₂) or an inert gas like Nitrogen (N₂).
Procedure:
-
The catalyst (e.g., HZSM-5) is loaded into a fixed-bed reactor.
-
The catalyst is often pre-treated or calcined in situ to ensure activity. For example, calcination at 500°C for several hours.[5]
-
Toluene is vaporized and mixed with the carrier gas (e.g., H₂ at a specific H₂/toluene molar ratio).
-
The gaseous feed is introduced into the reactor at the desired temperature (e.g., 350-540°C) and pressure (e.g., 10-1000 psig).[20]
-
The flow rate is controlled to achieve a specific Weight Hourly Space Velocity (WHSV), which dictates the contact time of the reactants with the catalyst.
-
The reactor effluent is cooled, and the liquid products are collected.
-
The product mixture is analyzed using gas chromatography (GC) to determine the conversion of toluene and the selectivity to benzene, this compound, m-xylene, and o-xylene.
Toluene Methylation (Vapor Phase)
Objective: To selectively synthesize this compound via the alkylation of toluene with methanol.
Materials:
-
Feedstock: High-purity toluene and methanol.
-
Catalyst: Modified ZSM-5 zeolite catalyst, often treated with elements like Magnesium (Mg), Phosphorus (P), or Silicon (Si) to enhance para-selectivity.[8][17]
-
Carrier Gas: Typically an inert gas (e.g., N₂).
Procedure:
-
A fixed-bed microreactor is loaded with the shape-selective catalyst.
-
The catalyst is pre-treated under a flow of inert gas at high temperature.
-
Toluene and methanol are delivered to a vaporizer as liquids via high-precision pumps.
-
The vaporized reactants are mixed with the carrier gas and fed into the reactor.
-
The reaction is conducted under optimized conditions of temperature (e.g., 420-550°C), pressure, and WHSV to maximize this compound selectivity.[17]
-
The product stream from the reactor is passed through a condenser to separate the liquid products.
-
The liquid products are analyzed by GC to quantify the conversion of toluene and methanol, and the selectivity to xylene isomers and other byproducts.
Biomass-Derived this compound (Diels-Alder Reaction)
Objective: To synthesize this compound from 2,5-dimethylfuran (DMF) and ethylene.
Materials:
-
Reactants: 2,5-dimethylfuran (DMF) and ethylene.
-
Catalyst: Solid acid catalyst, such as H-Y or H-Beta zeolite.[21]
-
Solvent: A high-boiling point, inert solvent like xylene or n-heptane can be used.[21][22]
Procedure:
-
The zeolite catalyst is activated by calcination before use.
-
The catalyst, DMF, and solvent (if used) are loaded into a high-pressure batch reactor equipped with a magnetic stirrer.
-
The reactor is sealed and purged with an inert gas before being pressurized with ethylene to the desired pressure.
-
The reactor is heated to the reaction temperature (e.g., 300°C) and stirred for a set reaction time.
-
After the reaction, the reactor is cooled to room temperature, and the excess pressure is carefully vented.
-
The catalyst is separated from the liquid product mixture by filtration or centrifugation.
-
The liquid product is analyzed by GC and GC-MS to identify and quantify the this compound product, unreacted DMF, and any byproducts.
Visualization of Workflows and Pathways
Conventional this compound Production and Separation
Caption: Conventional this compound Production Workflow
Biomass-to-p-Xylene Production Pathway
Caption: Biomass-to-p-Xylene via DMF Pathway
Toluene-Centric this compound Production Logic
Caption: Logic of Toluene Conversion to this compound
References
- 1. researchgate.net [researchgate.net]
- 2. jalonzeolite.com [jalonzeolite.com]
- 3. researchgate.net [researchgate.net]
- 4. Shodhbhagirathi @ IITR: SELECTIVE DISPROPORTIONATION OF TOLUENE TO PRODUCE BENZENE AND this compound [shodhbhagirathi.iitr.ac.in:8081]
- 5. aidic.it [aidic.it]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Novel Short Process for this compound Production Based on the Selectivity Intensification of Toluene Methylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Catalyst Development for Enhanced p‐Xylene Production via Toluene Methylation - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. Recent Advances in Catalyst Development for Enhanced p‐Xylene Production via Toluene Methylation | Semantic Scholar [semanticscholar.org]
- 11. ijeise.upnjatim.ac.id [ijeise.upnjatim.ac.id]
- 12. journals.caf.ac.cn [journals.caf.ac.cn]
- 13. scribd.com [scribd.com]
- 14. Aromatics Recovery [uop.honeywell.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic conversion of heavy naphtha to reformate over the phosphorus-ZSM-5 catalyst at a lower reforming temperature - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04092A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 20. WO1993017987A1 - Toluene disproportionation process - Google Patents [patents.google.com]
- 21. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 22. web.mnstate.edu [web.mnstate.edu]
A Comparative Analysis of the Environmental Impact of Xylene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the three xylene isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene). Xylenes are volatile organic compounds widely used as solvents in industrial and laboratory settings.[1][2] Understanding their distinct environmental fates and toxicities is crucial for responsible chemical management and risk assessment. This document summarizes key experimental data and outlines the methodologies used for their determination.
Quantitative Comparison of Environmental Impact
The following table summarizes the key environmental impact parameters for each xylene isomer based on available experimental data.
| Environmental Parameter | o-Xylene | m-Xylene | This compound | Mixed Xylenes |
| Aquatic Toxicity | ||||
| Fish (96-hr LC50, mg/L) | 7.6 (Rainbow Trout)[3] | 8.4 (Rainbow Trout)[3] | 2.6 (Rainbow Trout)[3][4] | 13.5 (Rainbow Trout)[3] |
| 16.4 (Fathead Minnow)[3] | 28 (Fathead Minnow)[3] | 26.7 (Fathead Minnow)[3] | ||
| Invertebrates (LC50/EC50, mg/L) | 1.0 (24-hr, Daphnia magna)[5] | 1.0 (24-hr, Daphnia magna)[4] | 3.6 (24-hr, Daphnia magna)[5] | |
| 3.83 (48-hr, Daphnia magna)[6] | ||||
| Algae (72-hr ErC50, mg/L) | 2.2[7] | 4.9[8] | 3.2[8] | |
| Biodegradability | Inherently biodegradable[3] | Readily biodegradable[3] | Readily biodegradable[3] | Readily biodegradable[3] |
| Half-life in Aquifer (days) | 116[9] | 70[9] | 100[9] | |
| Bioaccumulation Potential | ||||
| Bioconcentration Factor (BCF, L/kg) | Estimated: 50[3] | Estimated: 58[3] | Estimated: 53[3] | Low potential[9] |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemicals.
Aquatic Toxicity Testing (OECD 203, Fish, Acute Toxicity Test)
The acute toxicity of xylene isomers to fish is typically determined using a 96-hour static or semi-static test.
Methodology:
-
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas), is selected.
-
Exposure: Groups of fish are exposed to a range of concentrations of the xylene isomer in water for 96 hours. A control group is maintained in clean water.
-
Observation: Mortality and other observable effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (Lethal Concentration 50%), the concentration estimated to cause mortality in 50% of the test population over the 96-hour period, is calculated.
Due to the volatile nature of xylenes, special considerations outlined in OECD Guidance Document 23 for testing difficult substances are necessary to maintain stable exposure concentrations.[10]
Ready Biodegradability (OECD 301)
This set of screening tests determines the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[11][12][13]
Methodology:
-
Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is used.[12]
-
Test System: The xylene isomer is introduced as the sole source of organic carbon into a mineral medium containing the inoculum.
-
Incubation: The system is incubated in the dark at a constant temperature for 28 days.[11]
-
Measurement: Biodegradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC), oxygen consumption (Biochemical Oxygen Demand, BOD), or the production of carbon dioxide (CO2).[12]
-
Endpoint: A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test.[11]
Bioaccumulation in Fish (OECD 305)
This test evaluates the potential for a chemical to accumulate in fish from the surrounding water.[1][14][15][16]
Methodology:
-
Test Organism: A suitable fish species, such as the Zebrafish (Danio rerio), is used.[1]
-
Uptake Phase: Fish are exposed to a constant, low concentration of the xylene isomer in water for a defined period (e.g., 28 days).[1][14]
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, flowing water system and observed for a further period.[1][14]
-
Sampling and Analysis: Fish and water samples are taken at regular intervals during both phases to determine the concentration of the test substance.
-
Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical's concentration in the fish to its concentration in the water at steady-state.[1][17]
Visualizing Environmental Fate and Experimental Design
To better illustrate the processes involved in the environmental impact assessment of xylene isomers, the following diagrams have been generated using Graphviz.
Caption: Environmental fate pathway for xylene isomers.
Caption: Generalized workflow for ecotoxicity testing.
References
- 1. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 2. daneshyari.com [daneshyari.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. canada.ca [canada.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. molgroupchemicals.com [molgroupchemicals.com]
- 8. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. chemsafetypro.com [chemsafetypro.com]
Validating Kinetic Models for p-Xylene Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The industrial-scale oxidation of p-xylene to terephthalic acid (TPA) is a cornerstone of the polymer industry, supplying the primary monomer for polyethylene (B3416737) terephthalate (B1205515) (PET) production.[1] Optimizing this process for efficiency, safety, and purity necessitates robust kinetic models that can accurately predict reaction rates and product distribution under various operating conditions. This guide provides a comparative analysis of common kinetic models for the liquid-phase aerobic oxidation of this compound, supported by experimental data and detailed methodologies.
Kinetic Models: A Comparative Overview
The liquid-phase oxidation of this compound, typically catalyzed by a Co/Mn/Br system in an acetic acid solvent, is a complex free-radical chain reaction.[1] Several kinetic models with varying levels of complexity and accuracy have been proposed to describe this process. The primary models can be categorized as:
-
Pseudo-First-Order Lumped Kinetic Models: These models simplify the complex reaction network by lumping intermediates and assuming a pseudo-first-order dependence on the concentration of the organic species. This approach is often valid under conditions of high oxygen partial pressure where the oxygen concentration in the liquid phase remains relatively constant.[2]
-
Fractional-Order Kinetic Models: These models provide a more empirical fit to experimental data by allowing the reaction order with respect to the reactants to be non-integer values. This can sometimes better capture the complex dependencies of the reaction rate on reactant concentrations.[3]
-
Mechanistic Models (Free-Radical Reaction Kinetics): These are the most complex models, attempting to describe the elementary steps of the free-radical chain reaction, including initiation, propagation, and termination. While potentially the most accurate, they involve a large number of kinetic parameters that can be challenging to determine.[1]
Key Characteristics of Kinetic Models
| Model Type | Assumptions | Advantages | Limitations |
| Pseudo-First-Order Lumped | Constant oxygen concentration in the liquid phase; simplifies the reaction network by lumping intermediates.[2] | Simpler mathematical form with fewer parameters; useful for process simulation and control under specific conditions. | May not be accurate over a wide range of operating conditions, especially at low oxygen partial pressures. |
| Fractional-Order | Reaction orders are determined empirically from experimental data.[3] | Can provide a good fit to experimental data over a range of conditions. | Less theoretical basis; the fractional orders may not have a direct physical meaning. |
| Mechanistic (Free-Radical) | Based on the elementary steps of the free-radical chain reaction.[1] | Provides a more fundamental understanding of the reaction mechanism; can potentially predict behavior under a wider range of conditions. | A large number of kinetic parameters need to be determined, which can lead to overparameterization and require extensive experimental data.[1] |
Quantitative Comparison of Kinetic Parameters
The following table presents a comparison of kinetic parameters for a pseudo-first-order lumped model. The reaction proceeds through several key intermediates: p-tolualdehyde (TALD), p-toluic acid (p-TA), and 4-carboxybenzaldehyde (4-CBA), before forming terephthalic acid (TPA).
Pseudo-First-Order Rate Constants for this compound Oxidation
| Reaction Step | Rate Constant (k) | Activation Energy (Ea) | Reference |
| This compound → TALD | k₁ | - | [2] |
| TALD → p-TA | k₂ | - | [2] |
| p-TA → 4-CBA | k₃ | - | [2] |
| 4-CBA → TPA | k₄ | - | [2] |
Note: Specific values for the rate constants and activation energies are highly dependent on the specific catalyst system, temperature, pressure, and other experimental conditions. The references provided contain detailed information on the specific values determined under their experimental settings.
Experimental Protocols
Kinetic Experiment in a Batch Reactor
This protocol describes a typical experiment to gather kinetic data for the liquid-phase oxidation of this compound in a stirred batch reactor.
a. Materials and Equipment:
-
High-pressure batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, liquid sampling port, thermocouple, and pressure transducer.
-
This compound (reactant)
-
Acetic acid (solvent)
-
Cobalt (II) acetate (B1210297) tetrahydrate, Manganese (II) acetate tetrahydrate, and Sodium Bromide (catalyst system)
-
High-purity oxygen or air (oxidant)
-
High-Performance Liquid Chromatograph (HPLC) for analysis.
b. Procedure:
-
Charge the reactor with the desired amounts of this compound, acetic acid, and the catalyst components.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.
-
Heat the reactor to the desired reaction temperature (e.g., 175-225°C) while stirring.
-
Once the temperature is stable, pressurize the reactor with the oxidant gas to the desired pressure (e.g., 15-30 bar).
-
Start the reaction timer and begin vigorous stirring to ensure good gas-liquid mixing.
-
Collect liquid samples at regular time intervals through the sampling port.
-
Quench the reaction in the collected samples immediately (e.g., by cooling in an ice bath) to stop further reaction.
-
Analyze the composition of each sample using HPLC to determine the concentrations of this compound, intermediates, and TPA.
Analysis of Reaction Products by HPLC
This protocol outlines a method for the quantitative analysis of the components in the reaction mixture.
a. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
b. Reagents and Standards:
-
Methanol, acetonitrile (B52724), and water (HPLC grade) for the mobile phase.
-
Phosphoric acid to adjust the pH of the mobile phase.
-
Pure standards of this compound, TALD, p-TA, 4-CBA, and TPA for calibration.
c. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with the aqueous phase acidified with phosphoric acid (e.g., to pH 3.7-3.8).[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 35°C.[4]
-
Injection Volume: e.g., 5 µL.[4]
d. Procedure:
-
Prepare a series of standard solutions of known concentrations for each component to be analyzed.
-
Inject the standard solutions into the HPLC to generate calibration curves.
-
Dilute the collected reaction samples with a suitable solvent (e.g., methanol).
-
Inject the diluted samples into the HPLC.
-
Identify and quantify the components in the samples by comparing their retention times and peak areas to the calibration curves.
Visualizations
The following diagrams illustrate the reaction pathway and a typical experimental workflow for studying the kinetics of this compound oxidation.
Caption: Reaction pathway for the oxidation of this compound.
References
A Comparative Guide to the Purity of Commercial p-Xylene Grades
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of active pharmaceutical ingredients (APIs) and other critical applications, even trace impurities can lead to undesirable side reactions, reduced yield, and compromised product quality. This guide provides a comprehensive comparison of commercially available p-Xylene grades, focusing on their purity and impurity profiles. The information presented is based on established analytical methods and publicly available data to assist in the selection of the most appropriate grade for your specific research and development needs.
Comparison of Commercial this compound Grades
The purity of this compound is a critical parameter, with different grades offering varying levels of refinement. High-purity grades are essential for applications demanding minimal interference from related aromatic hydrocarbons and other potential contaminants. The following table summarizes the typical purity and impurity levels found in representative commercial grades of this compound. The data is compiled from publicly available Certificates of Analysis and technical data sheets.
| Parameter | Analytical Grade (Typical) | Reagent Grade (Typical) | Technical Grade (Typical) |
| Purity (this compound Assay, %) | ≥ 99.5[1] | ~99.0 | 98.0 - 99.0 |
| m-Xylene (wt. %) | ≤ 0.15 | ≤ 0.5 | ≤ 1.0 |
| o-Xylene (wt. %) | ≤ 0.15 | ≤ 0.5 | ≤ 1.0 |
| Ethylbenzene (wt. %) | ≤ 0.15 | ≤ 0.5 | ≤ 1.0 |
| Toluene (wt. %) | ≤ 0.1 | Not Specified | Not Specified |
| Benzene (wt. %) | ≤ 0.01 | Not Specified | Not Specified |
| Non-aromatic hydrocarbons (wt. %) | ≤ 0.1 | Not Specified | Not Specified |
| Water Content (%) | ≤ 0.05 | Not Specified | Not Specified |
| Residue after Evaporation (ppm) | ≤ 10 | Not Specified | Not Specified |
Experimental Workflow for Purity Assessment
The determination of this compound purity and its impurity profile is predominantly carried out using Gas Chromatography with a Flame Ionization Detector (GC-FID). This technique allows for the separation and quantification of volatile and semi-volatile organic compounds. The following diagram illustrates a typical experimental workflow for the assessment of this compound purity.
Experimental Protocol: Purity Determination by GC-FID
The following protocol is a generalized procedure based on the principles outlined in ASTM D3798 for the analysis of this compound by Gas Chromatography.[2][3][4]
1. Objective: To determine the purity of this compound and quantify the levels of hydrocarbon impurities using Gas Chromatography with a Flame Ionization Detector (GC-FID).
2. Materials and Reagents:
-
This compound sample
-
High-purity this compound reference standard (≥99.9%)
-
Internal Standard (e.g., n-Undecane, 99.5% purity)
-
Calibration standards containing known concentrations of expected impurities (e.g., toluene, ethylbenzene, m-xylene, o-xylene) in a high-purity this compound matrix.
-
Carrier gas (Helium or Hydrogen, high purity)
-
Gases for FID (Hydrogen and Air, high purity)
3. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the separation of aromatic hydrocarbons (e.g., a polar stationary phase like polyethylene (B3416737) glycol or a non-polar phase like dimethylpolysiloxane). A common choice is a 60 m x 0.32 mm x 0.5 µm HP-INNOWax column.[2]
-
Autosampler for precise and reproducible injections.
-
Chromatography data system for instrument control, data acquisition, and processing.
4. Chromatographic Conditions (Typical):
-
Injection Port Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold at 150 °C for 10 minutes
-
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow)
-
Split Ratio: 100:1
-
Injection Volume: 1 µL
5. Procedure:
-
Internal Standard Solution Preparation: Accurately prepare a stock solution of the internal standard (e.g., n-Undecane) in high-purity this compound.
-
Calibration Standards Preparation: Prepare a series of calibration standards by spiking high-purity this compound with known amounts of the expected impurities and the internal standard.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and add a precise amount of the internal standard solution. Mix thoroughly.
-
Analysis:
-
Inject the calibration standards into the GC-FID system to establish a calibration curve for each impurity.
-
Inject the prepared this compound sample.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times compared to the calibration standards.
-
Integrate the peak areas of the impurities and the internal standard.
-
Calculate the concentration of each impurity using the internal standard method. The purity of this compound is typically determined by subtracting the sum of all identified impurities from 100%.[4]
-
6. System Suitability: Before sample analysis, inject a system suitability standard to ensure the chromatographic system is performing adequately. Key parameters to check include peak resolution, tailing factor, and reproducibility of injections.
This guide provides a foundational understanding of the purity of commercial this compound grades and the analytical methodology used for their assessment. For critical applications, it is always recommended to obtain a lot-specific Certificate of Analysis from the supplier and, if necessary, perform in-house verification of purity.
References
A Guide to Greener Solvents: Alternatives to p-Xylene for Researchers and Drug Development Professionals
Introduction: The imperative to adopt greener and more sustainable practices in chemical research and pharmaceutical development has led to a critical re-evaluation of commonly used solvents. p-Xylene, a widely employed aromatic hydrocarbon solvent, is effective in many applications but poses significant environmental and health concerns. This guide provides a comprehensive comparison of promising green solvent alternatives to this compound, offering objective performance data, detailed experimental protocols, and a clear assessment of their safety and environmental profiles. The information presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions to replace this compound with safer and more sustainable alternatives.
Executive Summary: A Comparative Overview
The selection of a suitable solvent is a critical factor in the success and sustainability of a chemical process. This guide focuses on five promising green alternatives to this compound: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), γ-Valerolactone (GVL), p-Cymene (B1678584), and Anisole. These alternatives have been selected based on their favorable environmental, health, and safety profiles, as well as their demonstrated performance in a range of chemical transformations.
The following sections provide a detailed comparison of the physical and chemical properties, safety and environmental impact, and performance in specific applications of these solvents against this compound.
Data Presentation: At-a-Glance Comparison
For a quick and easy comparison, the following tables summarize the key quantitative data for this compound and its green alternatives.
Table 1: Physical and Chemical Properties
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | γ-Valerolactone (GVL) | p-Cymene | Anisole |
| CAS Number | 106-42-3 | 96-47-9 | 5614-37-9 | 108-29-2 | 99-87-6 | 100-66-3 |
| Molecular Formula | C₈H₁₀ | C₅H₁₀O | C₆H₁₂O | C₅H₈O₂ | C₁₀H₁₄ | C₇H₈O |
| Molecular Weight ( g/mol ) | 106.17 | 86.13 | 100.16 | 100.12 | 134.22 | 108.14 |
| Boiling Point (°C) | 138.4[1] | 80[2] | 106 | 207[3] | 177 | 154 |
| Melting Point (°C) | 13.3[1] | -136[2] | <-140 | -31[3] | -68 | -37 |
| Density (g/mL @ 20°C) | 0.861[1] | 0.854 | 0.860 | 1.05[3] | 0.857 | 0.995 |
| Flash Point (°C) | 27 | -11[2] | -1 | 96[3] | 47 | 52 |
| Solubility in Water | Insoluble[1] | 14 g/100 mL[2] | 1.1 g/100 mL | Miscible[3] | Insoluble | 1.52 g/L |
Table 2: Safety and Environmental Impact
| Parameter | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | γ-Valerolactone (GVL) | p-Cymene | Anisole |
| Source | Petroleum | Renewable (from furfural)[4] | Petrochemical | Renewable (from levulinic acid) | Renewable (from citrus fruit processing) | Renewable (from lignin (B12514952) and guaiacol)[5] |
| Oral LD50 (rat, mg/kg) | 3523 | 300-2000[6][7] | >2000 | 8800[8][9][10] | 4750 | 3700[11][12] |
| OSHA PEL (TWA) | 100 ppm | Not Established | Not Established | Not Established | Not Established | Not Established |
| Biodegradability | Readily Biodegradable | Readily Biodegradable | Readily Biodegradable | Readily Biodegradable[5] | Readily Biodegradable | Readily Biodegradable[5][13] |
| VOC Classification | VOC | VOC | VOC | Low Volatility | VOC | VOC |
Experimental Protocols and Performance Data
This section provides detailed experimental methodologies and comparative performance data for key chemical reactions where green solvents have been successfully employed as alternatives to this compound.
Synthesis of Dimethindene (B1670660)
Objective: To compare the performance of 2-MeTHF and CPME against a mixture of volatile organic compounds (VOCs) including this compound in the synthesis of the antihistamine drug, dimethindene.
Experimental Workflow:
Caption: Synthetic pathway for Dimethindene, highlighting the solvent comparison step.
Methodology: The synthesis of dimethindene was carried out using a four-step procedure. The key solvent comparison was performed in the first step, the alkylation of phenylacetonitrile with 2-chloropyridine using sodium amide as a base. The reaction was conducted using either a mixture of volatile organic compounds (VOCs), including this compound, or with 2-MeTHF or CPME as the solvent. Subsequent steps involving Grignard addition, reduction, and cyclization were carried out according to standard procedures, with the green solvents being used throughout the entire process in the comparative experiments.
Results:
| Solvent System | Overall Yield (%) | E-Factor |
| VOCs (including this compound) | 10 | 24.1 - 54.9 |
| 2-MeTHF | 21-22 | 12.2 - 22.1 |
| CPME | 21-22 | 12.2 - 22.1 |
Direct Arylation Polymerization (DArP)
Objective: To evaluate the performance of p-cymene as a sustainable solvent in the direct arylation polymerization (DArP) of conjugated polymers and compare it with toluene (B28343) and CPME.
Experimental Workflow:
Caption: General scheme for Direct Arylation Polymerization (DArP).
Methodology: A series of alternating copolymers were synthesized via Direct Arylation Polymerization (DArP). The reactions were carried out using a palladium catalyst and a base in one of three solvents: toluene (a common solvent for DArP), CPME (a known green alternative), or p-cymene. The polymerization reactions were conducted at elevated temperatures, and the resulting polymers were characterized for their molecular weight (Mn) and yield.
Results:
| Solvent | Polymer | Mn ( kg/mol ) | Yield (%) |
| Toluene | P1 | 35.2 | 85.1 |
| CPME | P1 | 40.1 | 90.3 |
| p-Cymene | P1 | 51.3 | 96.2 |
| Toluene | P2 | 28.9 | 78.5 |
| CPME | P2 | 33.7 | 82.1 |
| p-Cymene | P2 | 45.6 | 91.4 |
Signaling Pathways and Logical Relationships
The decision-making process for selecting a green solvent alternative to this compound can be visualized as a logical flow, considering various factors from performance to environmental impact.
References
- 1. grokipedia.com [grokipedia.com]
- 2. monumentchemical.com [monumentchemical.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. Bio-based solvent production from lignocellulose derived sugars and aromatics - BBNet [bbnet-nibb.co.uk]
- 6. monumentchemical.com [monumentchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. fishersci.com [fishersci.com]
- 12. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 13. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of p-Xylene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of p-Xylene in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that is harmful if inhaled or comes into contact with skin.[1][2] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[3][4] Therefore, strict safety measures are necessary during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Eye/Face Protection: Safety glasses with side-shields or a face shield are mandatory.[5]
-
Skin Protection: Handle with chemical-resistant gloves (inspect before use) and wear a complete protective suit, including flame-retardant antistatic clothing if necessary.[5]
-
Respiratory Protection: Use only under a chemical fume hood.[6] In case of insufficient ventilation or potential for high vapor concentration, a self-contained breathing apparatus (SCBA) is required.[5][7]
Handling and Storage of this compound Waste:
-
Store this compound waste in clearly labeled, tightly closed containers.[3][4][8]
-
Keep containers in a cool, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][6][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Use only non-sparking tools when handling this compound waste.[6][8]
-
Do not mix this compound waste with other waste materials.
Spill and Leak Containment Protocol
In the event of a this compound spill or leak, immediate and decisive action is required to mitigate risks.
Step 1: Immediate Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7][8]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[5][6][7]
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[5]
Step 2: Containment and Cleanup
-
Stop the Leak: If it can be done without risk, stop the source of the leak.[8]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spillage.[4][6][7] Do not use combustible materials such as sawdust.
-
Prevent Environmental Contamination: Do not let the product enter drains, surface water, or the sanitary sewer system.[3][5][6] Cover drains if necessary.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and properly labeled container for disposal.[6][7]
Step-by-Step Disposal Procedure
This compound is classified as a hazardous waste and must be disposed of according to all applicable local, state, and federal regulations.[3]
-
Waste Characterization: this compound waste is a flammable hazardous liquid (UN1307, Hazard Class 3).[1][7]
-
Containerization: Ensure the waste is stored in its original container or a compatible, properly sealed, and labeled hazardous waste container.[8] The label should clearly indicate "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable").
-
Engage a Licensed Waste Disposer: Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash. You must entrust the disposal to a licensed professional waste disposal company or a person authorized to handle and transport hazardous waste.[1][5]
-
Recommended Disposal Method: The preferred method for this compound disposal is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Documentation: Maintain all records related to the generation, storage, and disposal of this compound waste as required by your institution and regulatory agencies.
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[3][5]
Quantitative Data and Regulatory Information
The following table summarizes key quantitative data for this compound, which is essential for safety and regulatory compliance.
| Parameter | Value | Reference |
| Chemical/Physical Properties | ||
| CAS Number | 106-42-3 | [3][6] |
| Flash Point | 27 °C (81 °F) | [7] |
| Explosive Limits | 1.1 - 7.0 % | [5] |
| Regulatory Information | ||
| UN Number | UN1307 | [1] |
| Proper Shipping Name | XYLENES | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1][7] |
| Packing Group | III | [1] |
| CERCLA Reportable Quantity (RQ) | 100 lbs (45.36 kg) | [1] |
| Occupational Exposure Limits | ||
| OSHA PEL (8-hr TWA) | 100 ppm | [7] |
| NIOSH REL (10-hr TWA) | 100 ppm | [7] |
| NIOSH STEL (15-min) | 150 ppm | [7] |
| IDLH (Immediately Dangerous to Life or Health) | 900 ppm | [7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling p-Xylene
Essential Guide to Handling p-Xylene Safely
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and proper environmental management.
Health Hazards of this compound
This compound is a flammable liquid and vapor that can be harmful if inhaled or comes into contact with the skin.[1][2] It can cause skin and eye irritation.[2][3] Inhalation may lead to respiratory irritation, dizziness, drowsiness, and other central nervous system effects.[4][5] Ingestion can be fatal if the substance enters the airways.[6][7] Long-term or repeated exposure can cause damage to organs such as the blood, kidneys, and liver.[3]
Exposure Limits
It is crucial to maintain workplace air concentrations of this compound below established occupational exposure limits. Engineering controls, such as fume hoods, should be the primary method of controlling exposure.
| Agency | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - 8-hr TWA | 100 ppm (435 mg/m³)[4][8] |
| NIOSH | Recommended Exposure Limit (REL) - 10-hr TWA | 100 ppm (435 mg/m³)[4][8] |
| NIOSH | Short-Term Exposure Limit (STEL) - 15-min | 150 ppm (655 mg/m³)[4][8] |
| ACGIH | Threshold Limit Value (TLV) - 8-hr TWA | 100 ppm[8] |
| ACGIH | Short-Term Exposure Limit (STEL) - 15-min | 150 ppm[8] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Operational Plan for Handling this compound
This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
Pre-Operational Checks
-
Verify Engineering Controls: Ensure a certified laboratory fume hood is available and functioning correctly.[2]
-
Assemble Personal Protective Equipment (PPE): Before handling this compound, don the following PPE:
-
Eye and Face Protection: Chemical splash goggles and a face shield.[5][9]
-
Hand Protection: Nitrile or Viton gloves. If gloves are contaminated, they should be replaced immediately.[2]
-
Body Protection: A fully-buttoned lab coat or chemical-resistant suit.[2][10]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[11]
-
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.[5]
-
Prepare Work Area: The designated work area within the fume hood should be clean and free of incompatible materials such as strong oxidizers and acids.[2][4]
Handling Procedures
-
Transportation: When moving this compound, use a secondary container to prevent spills.
-
Dispensing:
-
General Handling:
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[8] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station, removing contact lenses if present.[8][12] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][12]
-
Ingestion: Do NOT induce vomiting.[6] Seek immediate medical attention.[3]
-
Spills:
Disposal Plan for this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Collect all this compound waste, including contaminated materials, in a designated, compatible, and properly sealed hazardous waste container.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[2]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Waste Disposal
-
This compound and its container must be disposed of as hazardous waste.[6]
-
Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste in accordance with local, regional, and national regulations.[13]
-
Do not empty this compound waste into drains or dispose of it with regular trash.[6]
Workflow for Safe Handling of this compound
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nj.gov [nj.gov]
- 9. med.navy.mil [med.navy.mil]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. CCOHS: Xylene (mixed isomers) [ccohs.ca]
- 12. htpchem.com [htpchem.com]
- 13. cig-global.com [cig-global.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
